molecular formula C40H56O B1239401 Citroxanthin CAS No. 515-06-0

Citroxanthin

Número de catálogo: B1239401
Número CAS: 515-06-0
Peso molecular: 552.9 g/mol
Clave InChI: GFPJSSAOISEBQL-FZKBJVJCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mutatochrome is a xanthophyll.
Citroxanthin has been reported in Planktothrix rubescens, Planktothrix agardhii, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(19-13-20-32(3)24-25-35-33(4)23-15-26-38(35,6)7)17-11-12-18-31(2)21-14-22-34(5)36-29-37-39(8,9)27-16-28-40(37,10)41-36/h11-14,17-22,24-25,29,36H,15-16,23,26-28H2,1-10H3/b12-11+,19-13+,21-14+,25-24+,30-17+,31-18+,32-20+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPJSSAOISEBQL-FZKBJVJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mutatochrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

515-06-0
Record name CITROXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0US97U17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mutatochrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167 °C
Record name Mutatochrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of Citroxanthin from Citrus Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, a naturally occurring xanthophyll and a 5,8-epoxy derivative of β-carotene, is a carotenoid found in citrus fruits. This technical guide provides a comprehensive overview of the discovery, chemical properties, and detailed methodologies for the isolation and characterization of this compound from citrus sources. It includes a review of the biosynthesis of carotenoids in citrus, highlighting the position of this compound. Experimental protocols for extraction, chromatographic separation, and analytical identification are presented in detail. Quantitative data from various studies are summarized, and the known biological activities and their underlying signaling pathways are discussed. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this compound.

Introduction

Citrus fruits are a rich source of a diverse array of bioactive compounds, including a complex mixture of carotenoids that contribute to their characteristic colors. Among these is this compound, also known as mutatochrome, a xanthophyll with the chemical formula C₄₀H₅₆O. The discovery of this and other carotenoids can be largely attributed to the pioneering work of Paul Karrer and Ernst Jucker in the mid-20th century, whose comprehensive research on plant pigments laid the foundation for our understanding of these molecules.[1][2] this compound is structurally a 5,8-monoepoxy derivative of β-carotene.[1][2]

This guide provides an in-depth exploration of this compound, with a focus on its discovery, isolation from citrus fruits, and detailed analytical characterization. The methodologies presented are intended to equip researchers with the necessary information to extract, purify, and quantify this specific carotenoid. Furthermore, this document summarizes the current knowledge on the biological activities of carotenoids and their interaction with cellular signaling pathways, providing context for future research into the therapeutic potential of this compound.

Chemical and Physical Properties of this compound

This compound is a solid substance with a melting point of 163-164°C.[1][2] Its molecular structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₀H₅₆O
Molar Mass 552.87 g/mol
Synonyms Mutatochrome, 5,8-Monoepoxy-β-carotene[1][2]
Physical State Solid
Melting Point 163-164 °C[1][2]

Biosynthesis of this compound in Citrus Fruits

This compound is synthesized within the broader carotenoid biosynthesis pathway in citrus plants. This pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and isomerization reactions lead to the formation of lycopene (B16060), a key branching point in the pathway. Cyclization of lycopene by lycopene β-cyclase and lycopene ε-cyclase yields α-carotene and β-carotene. β-carotene can then be hydroxylated to form β-cryptoxanthin and zeaxanthin. This compound, as a 5,8-epoxy derivative, is formed from the subsequent epoxidation and rearrangement of other C40 carotenoids like β-carotene.

Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene alpha_Carotene α-Carotene Lycopene->alpha_Carotene beta_Cryptoxanthin β-Cryptoxanthin beta_Carotene->beta_Cryptoxanthin This compound This compound (5,8-Epoxy-β-carotene) beta_Carotene->this compound Epoxidation/ Rearrangement Zeaxanthin Zeaxanthin beta_Cryptoxanthin->Zeaxanthin

Carotenoid biosynthesis pathway leading to this compound.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from citrus fruits involves a multi-step process of extraction, saponification to remove interfering lipids, and chromatographic separation.

Extraction of Total Carotenoids

This protocol describes a general method for the extraction of total carotenoids from citrus peel, which can then be further purified to isolate this compound.

Materials:

Procedure:

  • Sample Preparation: Wash fresh citrus fruits thoroughly and peel them. Finely chop or grind the peels to increase the surface area for extraction.

  • Extraction: Homogenize the minced peels with a mixture of acetone and methanol (e.g., 7:3 v/v) in a blender. Perform the extraction in dim light to prevent carotenoid degradation.

  • Partitioning: Filter the homogenate and transfer the liquid extract to a separatory funnel. Add petroleum ether or a hexane:dichloromethane mixture and a saturated NaCl solution to facilitate phase separation.

  • Washing: Gently mix the layers and allow them to separate. The carotenoids will partition into the upper organic layer. Discard the lower aqueous layer. Wash the organic layer multiple times with distilled water to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator at a temperature below 40°C.

Saponification (Optional but Recommended)

Saponification is performed to hydrolyze chlorophylls (B1240455) and triglycerides, which can interfere with the chromatographic separation of carotenoids.

Materials:

  • Concentrated carotenoid extract

  • 30% (w/v) Potassium hydroxide (B78521) (KOH) in methanol

  • Diethyl ether

  • Saturated NaCl solution

Procedure:

  • Dissolve the concentrated carotenoid extract in a minimal amount of diethyl ether.

  • Add the methanolic KOH solution to the extract. The reaction mixture should be left overnight at room temperature in the dark.

  • After saponification, transfer the mixture to a separatory funnel and wash with a saturated NaCl solution to remove the soaps.

  • Collect the upper ether layer containing the carotenoids, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

Chromatographic Purification of this compound

Column chromatography is a crucial step for separating this compound from the complex mixture of carotenoids.

Materials:

  • Saponified carotenoid extract

  • Column chromatography setup

  • Stationary phase: Magnesium oxide (MgO) or a mixture of MgO and Hyflo Super-Cel (1:1 w/w)

  • Mobile phase: A gradient of acetone in petroleum ether or hexane.

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in petroleum ether and pack it into a chromatography column.

  • Sample Loading: Dissolve the saponified extract in a minimal amount of the initial mobile phase (e.g., pure petroleum ether) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing acetone concentration in petroleum ether. The different carotenoids will separate based on their polarity. Less polar carotenes like β-carotene will elute first, followed by the more polar xanthophylls.

  • Fraction Collection: Collect the fractions as they elute from the column. The different colored bands correspond to different carotenoids. This compound, being an epoxy-xanthophyll, will elute at a specific solvent polarity.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) or HPLC-DAD to identify the fractions containing this compound.

Isolation and Purification Workflow start Citrus Peel extraction Extraction (Acetone/Methanol) start->extraction saponification Saponification (Methanolic KOH) extraction->saponification column_chromatography Column Chromatography (MgO/Hyflo Super-Cel) saponification->column_chromatography hplc_analysis HPLC-DAD Analysis column_chromatography->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

Workflow for the isolation and purification of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the method of choice for the separation, identification, and quantification of this compound. A C30 reversed-phase column is particularly effective for separating carotenoid isomers.

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Detection: Diode array detector set to scan from 250-600 nm, with specific monitoring at the absorption maxima of this compound.

Spectroscopic Data

The identification of this compound is confirmed through its characteristic spectroscopic data.

TechniqueKey Features
UV-Visible Spectroscopy The UV-Vis spectrum of this compound in a suitable solvent (e.g., hexane or ethanol) will show characteristic absorption maxima in the blue region of the visible spectrum, typical for the polyene chain of carotenoids. The exact λmax values are crucial for identification.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of this compound (m/z 552.4 for the molecular ion [M]⁺). Fragmentation patterns can provide further structural information.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy provides detailed structural information. For this compound (5,8-epoxy-β-carotene), characteristic chemical shifts for protons and carbons in the furanoid ring system would be expected. For instance, ¹H NMR data for related 5,8-epoxy carotenoids show characteristic signals for protons at C7 and C8.[3][4]

Quantitative Data

While extensive quantitative data for this compound in various citrus species is not widely available, HPLC-DAD analysis allows for its quantification. The concentration of this compound can vary significantly depending on the citrus variety, maturity, and growing conditions. The table below presents representative data for total carotenoids and other major carotenoids in citrus peels to provide context.

Citrus VarietyTotal Carotenoids (μg/g DW)β-Carotene (μg/g DW)Lutein (μg/g DW)Reference
Orange (Generic)-145.1-[5]
Grapefruit---
Lemon---
Mandarin---
Data for this compound is not specifically reported in these general screenings.

Biological Activity and Signaling Pathways

Carotenoids, as a class of compounds, are known for their antioxidant properties. They can quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant activity of carotenoids is attributed to their long conjugated polyene chain.

Recent research has shown that the biological effects of carotenoids extend beyond their antioxidant capacity and involve the modulation of cellular signaling pathways. Carotenoids have been reported to influence pathways related to inflammation and cellular defense mechanisms.[6]

  • NF-κB Signaling Pathway: Carotenoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. By blocking NF-κB, carotenoids can exert anti-inflammatory effects.[6]

  • Nrf2 Signaling Pathway: Carotenoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Activation of this pathway enhances the cell's ability to combat oxidative stress.[6]

While these activities have been demonstrated for various carotenoids, specific studies on the direct effects of this compound on these signaling pathways are limited and represent an important area for future research.

Carotenoid Signaling Pathways cluster_0 Inflammatory Stimuli cluster_1 Oxidative Stress Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 This compound This compound This compound->NFkB Inhibition This compound->Nrf2 Activation Inflammation Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Potential influence of this compound on cellular signaling pathways.

Conclusion

This compound is a fascinating carotenoid with a rich history rooted in the foundational research of plant pigments. This technical guide has provided a comprehensive overview of its discovery, chemical nature, and detailed methodologies for its isolation and characterization from citrus fruits. While our understanding of the specific biological activities and signaling pathways modulated by this compound is still evolving, the information presented here provides a solid framework for future investigations. The detailed experimental protocols and analytical data serve as a practical resource for researchers aiming to unlock the full therapeutic potential of this and other citrus-derived carotenoids. Further research is warranted to quantify this compound in a wider range of citrus varieties and to elucidate its specific mechanisms of action in biological systems.

References

The Enigmatic Role of Citroxanthin in Marine Ecosystems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marine organisms are a prolific source of structurally diverse and biologically active carotenoids. Among these, the xanthophyll citroxanthin remains a molecule of significant interest yet is comparatively understudied. This technical guide synthesizes the current, albeit limited, knowledge on the biological role of this compound in marine organisms. While direct research on this compound is scarce, this paper extrapolates its potential functions based on its chemical structure and the well-documented roles of analogous marine carotenoids. This guide covers the inferred biological functions, potential biosynthetic pathways, and provides detailed, adaptable experimental protocols for the extraction, identification, and quantification of xanthophylls like this compound from marine samples. Furthermore, it outlines key signaling pathways associated with other marine carotenoids that may be relevant for future investigations into this compound's mechanism of action. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to aid researchers in designing and executing studies to elucidate the precise role of this intriguing marine pigment.

Introduction: The Vibrant World of Marine Carotenoids

Carotenoids are a widespread group of pigments synthesized by all autotrophic marine organisms, including bacteria, archaea, algae, and fungi.[1][2][3] These lipid-soluble molecules are responsible for the vibrant yellow, orange, and red colors observed in many marine species.[3] Heterotrophic organisms, unable to produce carotenoids de novo, acquire them through their diet, either by direct accumulation or metabolic modification.[2][4]

Marine carotenoids are broadly classified into two main groups: carotenes, which are purely hydrocarbons (e.g., β-carotene, lycopene), and xanthophylls, which contain oxygen in the form of hydroxyl, epoxy, or keto groups (e.g., astaxanthin (B1665798), fucoxanthin, lutein).[2][3][4] These molecules play crucial roles in the survival and health of marine organisms.[1][3][5]

Key Biological Functions of Marine Carotenoids:

  • Antioxidant Defense: Carotenoids are potent antioxidants, protecting cells from damage caused by reactive oxygen species (ROS).[1][2] They achieve this by quenching singlet oxygen and scavenging free radicals.[3][5]

  • Photoprotection: In photosynthetic organisms, carotenoids act as accessory light-harvesting pigments and provide essential photoprotection by dissipating excess light energy, thus preventing damage to the photosynthetic apparatus.[3][5]

  • Immune Modulation: Several carotenoids have been shown to enhance the immune response in marine animals.[6]

  • Reproduction and Development: Carotenoids are often concentrated in the gonads and are considered essential for successful reproduction and larval development in many marine species.[6]

  • Pro-vitamin A Activity: Certain carotenoids, particularly those with an unsubstituted β-ionone ring, can be converted to vitamin A, which is vital for vision, growth, and development.[6]

This compound: An Overview

This compound, also known by its synonyms mutatochrome and 5,8-monoepoxy-β-carotene, is a xanthophyll with the chemical formula C₄₀H₅₆O.[7] Its structure is characterized by the presence of an epoxide group.

While information on its distribution is limited, this compound has been identified in the freshwater cyanobacteria Planktothrix rubescens and Planktothrix agardhii.[7] Its presence and role in strictly marine organisms are not well-documented in currently available literature. However, based on its chemical structure and the known functions of other marine xanthophylls, we can infer its potential biological significance. A notable, albeit older, study has indicated that mutatochrome (this compound) possesses pro-vitamin A activity.[8]

Inferred Biological Roles of this compound in Marine Organisms

Given the lack of direct studies on this compound in marine environments, its biological roles are inferred from the functions of structurally similar and well-researched marine carotenoids.

Antioxidant and Photoprotective Functions

Like other xanthophylls, the conjugated double bond system in this compound's polyene chain suggests it has the capacity to quench singlet oxygen and scavenge peroxyl radicals, thereby acting as a potent antioxidant. This would be crucial for marine organisms exposed to high levels of oxidative stress from factors like UV radiation and metabolic processes.

In photosynthetic organisms, this compound could potentially participate in the xanthophyll cycle, a mechanism for dissipating excess light energy as heat, thus protecting the photosynthetic machinery from photo-oxidative damage.

Potential Role in Immune Response and Reproduction

Many marine carotenoids are known to bolster the immune system and are vital for reproductive success.[6] It is plausible that this compound, if present in marine invertebrates and vertebrates, could contribute to these essential physiological processes, either directly or as a metabolic precursor to other functional carotenoids.

Quantitative Data on Marine Carotenoids

CarotenoidMarine OrganismConcentrationReference
FucoxanthinIsochrysis aff. Galbana (microalga)18.3 mg/g dried biomass[4]
FucoxanthinMarine Macroalgae~0.2 mg/g fresh weight[4]
AstaxanthinHaematococcus pluvialis (microalga)Can reach high levels under stress[9]
β-CaroteneDunaliella salina (microalga)Can be a major carotenoid[2]
ZeaxanthinMarine BacteriaVariable[9]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, identification, and quantification of xanthophylls from marine organisms. These methods can be adapted for the study of this compound.

Extraction of Xanthophylls

Objective: To extract carotenoids, including xanthophylls like this compound, from marine biological samples.

Methodology:

  • Sample Preparation:

    • Freeze-dry the biological sample (e.g., algal biomass, invertebrate tissue) to remove water.

    • Grind the lyophilized sample into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered sample in a suitable organic solvent or a mixture of solvents. Common choices for xanthophylls include acetone, methanol, ethanol, or a combination of hexane (B92381) and acetone.

    • Perform the extraction under subdued light and low temperatures to prevent degradation of the light- and heat-sensitive carotenoids.

    • Employ methods like maceration, ultrasonication, or microwave-assisted extraction to enhance efficiency.[10]

  • Phase Separation and Concentration:

    • Partition the extract with an immiscible solvent (e.g., diethyl ether or dichloromethane) to separate the carotenoids from more polar compounds.

    • Wash the organic phase with a saline solution to remove water-soluble impurities.

    • Dry the organic phase using anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen gas to obtain the crude carotenoid extract.

Identification and Quantification

Objective: To identify and quantify this compound and other carotenoids in the extract.

Methodology:

  • Chromatographic Separation (HPLC):

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying carotenoids.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane (B109758) is commonly used.

    • Stationary Phase: A C18 or C30 reverse-phase column is typically employed for carotenoid separation.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance spectrum of the eluting compounds. This compound, like other carotenoids, will have a characteristic absorption spectrum in the 400-500 nm range.

  • Identification:

    • Compare the retention time and absorption spectrum of the unknown peak with that of a pure this compound standard.

    • For definitive identification, collect the fraction corresponding to the peak of interest and perform mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area from the sample chromatogram to the standard curve.

Signaling Pathways

While no signaling pathways have been directly attributed to this compound, research on other marine carotenoids, such as astaxanthin and fucoxanthin, has revealed their involvement in modulating key cellular signaling cascades. It is hypothesized that this compound may exert its biological effects through similar mechanisms.

Antioxidant and Anti-inflammatory Pathways

Marine carotenoids are known to modulate signaling pathways related to oxidative stress and inflammation. A key pathway is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, carotenoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes.

Another critical pathway is the NF-κB signaling pathway , which is a central regulator of inflammation. Some marine carotenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[11]

Antioxidant and Anti-inflammatory Signaling ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 activates NFkB NF-κB ROS->NFkB activates This compound This compound (inferred) This compound->Keap1 inhibits This compound->NFkB inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes expresses ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory expresses

Caption: Inferred antioxidant and anti-inflammatory signaling pathways for this compound.

Experimental and Logical Workflows

To systematically investigate the biological role of this compound in a marine organism, the following workflow is proposed:

This compound Research Workflow Sample Marine Organism Sample Collection Extraction Xanthophyll Extraction Sample->Extraction HPLC HPLC-PDA-MS Analysis Extraction->HPLC Identification This compound Identification HPLC->Identification Quantification Quantification HPLC->Quantification Bioassays Biological Activity Assays Identification->Bioassays Antioxidant Antioxidant Assays (e.g., DPPH) Bioassays->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., cell culture) Bioassays->AntiInflammatory Signaling Signaling Pathway Analysis (e.g., Western Blot) AntiInflammatory->Signaling

Caption: Proposed workflow for the study of this compound in marine organisms.

Conclusion and Future Directions

This compound remains a largely unexplored carotenoid within the marine environment. While its structural similarity to other well-studied xanthophylls allows for the inference of its potential biological roles—primarily as an antioxidant and photoprotective agent—direct experimental evidence is critically lacking. This technical guide provides a foundational framework for researchers to begin to unravel the mysteries of this compound. By adapting the provided experimental protocols and exploring the suggested signaling pathways, the scientific community can begin to build a comprehensive understanding of the ecological and physiological significance of this enigmatic marine pigment. Future research should prioritize the screening of diverse marine organisms for the presence of this compound, followed by targeted studies to elucidate its specific functions and mechanisms of action. Such endeavors will not only enhance our fundamental knowledge of marine biology but may also uncover novel applications for this compound in the pharmaceutical and nutraceutical industries.

References

Citroxanthin: A Pivotal Intermediate in Carotenoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, also known as mutatochrome, is a furanoid carotenoid distinguished by its 5,8-epoxy-β-carotene structure. While not a primary carotenoid synthesized directly through the main biosynthetic pathway, it emerges as a significant intermediate, primarily through the non-enzymatic, acid-catalyzed rearrangement of 5,6-epoxy-carotenoids like violaxanthin (B192666) and antheraxanthin (B39726). This technical guide provides a comprehensive overview of this compound's role as a precursor in carotenoid metabolism. It delves into its formation, potential downstream metabolic pathways, and biological significance. Detailed experimental protocols for its analysis and quantitative data are presented to support further research and development in fields where carotenoid metabolism is of interest.

Introduction

Carotenoids are a diverse group of isoprenoid pigments widely distributed in nature, playing crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. Within this class, xanthophylls, oxygenated carotenoids, undergo various enzymatic and non-enzymatic modifications that significantly alter their biological functions. This compound (mutatochrome), a 5,8-epoxy-β-carotene, represents a key structural variant that arises from the isomerization of other common carotenoids. Understanding its formation and subsequent metabolic fate is critical for a complete picture of carotenoid turnover and its implications for food science, nutrition, and drug development. This guide consolidates the current knowledge on this compound's position in the complex web of carotenoid metabolism.

Biosynthesis and Formation of this compound

This compound is not synthesized de novo through the central carotenoid biosynthetic pathway. Instead, its formation is predominantly attributed to the molecular rearrangement of 5,6-epoxy-carotenoids.

Non-Enzymatic Formation

The primary route to this compound formation is the acid-catalyzed intramolecular rearrangement of violaxanthin (a diepoxide) and antheraxanthin (a monoepoxide).[1] This reaction is particularly relevant in acidic environments, such as those found in certain plant tissues (e.g., citrus fruits) and during food processing or storage.[2] The acidic conditions facilitate the opening of the 5,6-epoxide ring, followed by a rearrangement to form the more stable 5,8-furanoid oxide structure of this compound.[3]

Non_Enzymatic_Formation Violaxanthin Violaxanthin (5,6,5',6'-diepoxy-β-carotene) Auroxanthin Auroxanthin (5,8,5',8'-diepoxy-β-carotene) Violaxanthin->Auroxanthin Acid-catalyzed rearrangement Antheraxanthin Antheraxanthin (5,6-epoxy-β-carotene) This compound This compound (Mutatochrome) (5,8-epoxy-β-carotene) Antheraxanthin->this compound Acid-catalyzed rearrangement

Potential Enzymatic Formation

While the non-enzymatic pathway is well-documented, the existence of a specific enzyme catalyzing the conversion of 5,6-epoxy-carotenoids to their 5,8-epoxy counterparts in vivo remains speculative. Some studies suggest that the promiscuous activity of certain enzymes, such as β-carotene hydroxylase (CrtZ), on epoxycarotenoids could lead to the formation of various carotenoid derivatives, although direct evidence for enzymatic this compound synthesis is scarce.[4]

Metabolism of this compound

Once formed, this compound can serve as a precursor for further metabolic conversions.

Conversion to Vitamin A

Studies have shown that 5,6-monoepoxy-β-carotene, which includes this compound, can be converted to vitamin A (retinol) in the small intestine.[5] However, its biological potency as a pro-vitamin A source is reported to be about 21% of that of β-carotene.[5] This conversion is a critical aspect of its nutritional significance.

Further Oxidative Cleavage

Like other carotenoids, the polyene chain of this compound is susceptible to oxidative cleavage by carotenoid cleavage dioxygenases (CCDs) and non-enzymatic oxidation. This process can generate a variety of apocarotenoids, which are signaling molecules with diverse biological activities.[6] The metabolism of 5,8-epoxy-carotenoids can lead to the formation of smaller, more polar compounds that may enter primary metabolic pathways.[7]

Citroxanthin_Metabolism This compound This compound (5,8-epoxy-β-carotene) VitaminA Vitamin A (Retinoids) This compound->VitaminA Intestinal Conversion Apocarotenoids Apocarotenoids This compound->Apocarotenoids Oxidative Cleavage (CCDs) PrimaryMetabolites Primary Metabolites Apocarotenoids->PrimaryMetabolites Further Metabolism

Quantitative Data

Quantitative data on this compound metabolism is limited. The following table summarizes available information on the conversion of violaxanthin to zeaxanthin, a related process in the xanthophyll cycle, to provide context for the dynamics of epoxy-carotenoid transformations.

PrecursorProductConversion RateOrganism/SystemReference
ViolaxanthinZeaxanthin73% after 2h in high lightArabidopsis thaliana (wild type)[8]
ViolaxanthinZeaxanthin63% after 2h in high lightArabidopsis thaliana (vtc2 mutant)[8]
ViolaxanthinAntheraxanthinDiffusion-dependent, controlled by membrane fluidityModel lipid bilayers[5]
Antheraxanthin(8R)- and (8S)-mutatoxanthinApprox. 3:2 ratio under acidic conditionsIn vitro[1]

Table 1: Quantitative data on the conversion of epoxy-carotenoids.

Experimental Protocols

Extraction of Epoxy-Carotenoids from Plant Material (e.g., Citrus Peel)

This protocol is designed to minimize the acid-catalyzed rearrangement of 5,6-epoxy-carotenoids during extraction.

Materials:

  • Fresh plant material (e.g., citrus peel)

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Sodium carbonate (Na₂CO₃)

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the fresh plant material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • To a known amount of the powdered sample (e.g., 1 g), add ethyl acetate and methanol in a 1:1 (v/v) ratio (e.g., 20 mL).

  • Add a small amount of sodium carbonate (e.g., 0.1 g) to neutralize plant acids and prevent epoxide rearrangement.[2]

  • Stir the mixture on a magnetic stirrer in the dark for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction (steps 2-6) with the pellet until the residue is colorless.

  • Combine the supernatants and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Redissolve the dried extract in a suitable solvent (e.g., MTBE/methanol 1:1) for HPLC analysis.

Extraction_Workflow Start Start: Fresh Plant Material Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with Ethyl Acetate/Methanol + Na₂CO₃ Grind->Extract Centrifuge Centrifuge Extract->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Reextract Re-extract Pellet Centrifuge->Reextract Repeat until colorless Combine Combine Supernatants CollectSupernatant->Combine Reextract->Extract Evaporate Evaporate to Dryness Combine->Evaporate Redissolve Redissolve for HPLC Evaporate->Redissolve End End: Sample for Analysis Redissolve->End

HPLC-DAD Analysis of this compound and Related Carotenoids

This method is suitable for the separation and quantification of this compound and its precursors.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (DAD) detector.

  • C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Methanol/water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.

  • Solvent B: Methyl-tert-butyl ether (MTBE).

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
307030
505050
55595
60595
65955
70955

Table 2: Gradient program for HPLC analysis.[2]

HPLC Parameters:

  • Flow rate: 0.9 mL/min

  • Column temperature: 29°C

  • Injection volume: 20 µL

  • Detection: Diode array detector scanning from 250-600 nm, with chromatograms extracted at the λmax of the compounds of interest (approx. 400, 423, 451 nm for this compound).

Quantification:

  • Quantification can be performed using an external standard curve of an authentic this compound standard if available. In its absence, it can be semi-quantified using the calibration curve of a structurally related carotenoid, such as lutein, with appropriate correction for differences in molar extinction coefficients.

Biological Significance

The biological activities of this compound are an area of ongoing research.

  • Pro-vitamin A Activity: As mentioned, this compound can be converted to vitamin A, contributing to the total vitamin A pool from dietary sources.[5]

  • Antioxidant Properties: Like other carotenoids, this compound is expected to possess antioxidant activity due to its conjugated polyene system, which allows it to quench singlet oxygen and scavenge free radicals.[1]

  • Other Potential Roles: The formation of this compound from epoxy-carotenoids may represent a detoxification pathway or a means of regulating the levels of more biologically active carotenoids. Further research is needed to elucidate its specific roles in cellular processes.

Conclusion

This compound holds a unique position in carotenoid metabolism as a product of the non-enzymatic rearrangement of prevalent epoxy-carotenoids. Its role as a precursor to vitamin A and its potential antioxidant activities underscore its biological relevance. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the metabolic pathways involving this compound and to explore its potential applications in nutrition and medicine. A deeper understanding of the factors governing its formation and its downstream metabolic fate will be crucial for harnessing its full potential.

References

In Vitro Antioxidant Properties of Citroxanthin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant properties of citroxanthin, a naturally occurring epoxy-carotenoid. While direct experimental data on this compound remains limited, this document synthesizes available information on its chemical structure, potential antioxidant mechanisms, and its likely interaction with key cellular signaling pathways involved in oxidative stress and inflammation. By drawing parallels with structurally related and well-studied carotenoids, such as β-carotene and astaxanthin (B1665798), this guide offers a foundational resource for researchers investigating this compound as a potential therapeutic agent. Detailed protocols for essential in vitro antioxidant assays are provided, alongside a discussion of the Nrf2/ARE, NF-κB, and MAPK signaling pathways. This guide aims to facilitate further research into the antioxidant potential of this compound and its role in cellular health.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments found in nature.[1] Its chemical formula is C40H56O.[1] Structurally, it is a 5,8-monoepoxy-β-carotene, also known as mutatochrome.[1] The presence of an epoxide group distinguishes this compound from more commonly studied carotenoids like β-carotene and is thought to influence its chemical reactivity and biological activity.[2] Carotenoids, in general, are recognized for their antioxidant properties, which are largely attributed to their extensive system of conjugated double bonds that can effectively delocalize and quench free radicals.[3] The specific antioxidant capacity of this compound, however, is an area requiring more in-depth investigation.

Mechanisms of Antioxidant Action

The antioxidant activity of carotenoids, and by extension this compound, is multifaceted. The primary mechanisms by which these compounds neutralize free radicals include:

  • Single Electron Transfer (SET): In this mechanism, the antioxidant molecule donates an electron to a free radical, thereby neutralizing it. The antioxidant itself becomes a radical cation, which is generally less reactive and can be regenerated by other antioxidants.

  • Hydrogen Atom Transfer (HAT): This process involves the donation of a hydrogen atom from the antioxidant to a free radical. This is a key mechanism for scavenging peroxyl radicals, which are significant contributors to lipid peroxidation.

  • Radical Adduct Formation: Carotenoids can also form adducts with free radicals, effectively terminating radical chain reactions.

The efficiency of these mechanisms is influenced by the specific chemical structure of the carotenoid, including the length of the conjugated polyene chain and the nature of the end groups.[3] The presence of the epoxy group in this compound may modulate its electron-donating capacity and steric interactions with free radicals.

In Vitro Antioxidant Assays: Data and Protocols

Evaluating the antioxidant potential of a compound in vitro requires a battery of assays that measure different aspects of its radical-scavenging and reducing capabilities. While specific quantitative data for this compound is scarce in the literature, this section provides detailed protocols for the most common assays used to assess carotenoid antioxidant activity. Researchers can utilize these methods to generate data for this compound.

Data Presentation

Due to the limited availability of direct experimental data for this compound, the following tables present hypothetical data structures that researchers can use to report their findings from in vitro antioxidant assays. For comparative purposes, data on related carotenoids are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC), where Trolox, a water-soluble vitamin E analog, is used as a standard.[4]

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Reference
This compoundData to be determined
β-CaroteneExample Value
AstaxanthinExample Value
Trolox (Standard)Example Value

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalents)Reference
This compoundData to be determined
β-CaroteneExample Value[5]
LycopeneExample Value[5]
Zeaxanthin (B1683548)Example Value[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/µmol)Reference
This compoundData to be determined
β-CaroteneExample Value
Ascorbic Acid (Standard)Example Value

Table 4: Cellular Antioxidant Activity (CAA)

CompoundCAA Value (µmol Quercetin Equivalents/µmol)Reference
This compoundData to be determined
Quercetin (Standard)Example Value[6]
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, ethanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control.

    • In a 96-well microplate, add a specific volume of each dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Dilutions C Mix this compound & DPPH A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging E->F G Determine IC50 F->G

DPPH Assay Workflow

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compound (this compound)

    • Positive control (Trolox)

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and Trolox standard.

    • Add a small volume of the test compound or standard to a cuvette or microplate well, followed by the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance.

    • Determine the TEAC value by comparing the antioxidant activity of the test compound to that of the Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS Radical Cation C Mix this compound & ABTS Radical A->C B Prepare this compound Dilutions B->C D Incubate (e.g., 6 min) C->D E Measure Absorbance (734 nm) D->E F Calculate % Inhibition E->F G Determine TEAC F->G

ABTS Assay Workflow

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

  • Reagents:

    • FRAP reagent:

      • Acetate buffer (300 mM, pH 3.6)

      • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O

      • Mix in a 10:1:1 (v/v/v) ratio.

    • Test compound (this compound)

    • Standard (FeSO₄·7H₂O)

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C.

    • Prepare a series of dilutions of the test compound and ferrous sulfate (B86663) standard.

    • In a 96-well plate, add a small volume of the sample or standard.

    • Add the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for a specific time (e.g., 4-6 minutes).

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value from the standard curve of ferrous sulfate.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP Reagent C Mix this compound & FRAP Reagent A->C B Prepare this compound Dilutions B->C D Incubate at 37°C (4-6 min) C->D E Measure Absorbance (593 nm) D->E F Calculate FRAP Value E->F

FRAP Assay Workflow

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[6]

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a peroxyl radical generator

    • Test compound (this compound)

    • Positive control (Quercetin)

    • Cell culture medium and supplies

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 1 hour).

    • Wash the cells and then load them with the DCFH-DA probe.

    • Induce oxidative stress by adding ABAP.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the CAA value by comparing the fluorescence of the treated cells to the control cells.[6]

CAA_Assay_Workflow A Seed HepG2 Cells B Treat with this compound A->B C Load with DCFH-DA Probe B->C D Induce Oxidative Stress (ABAP) C->D E Measure Fluorescence D->E F Calculate CAA Value E->F

CAA Assay Workflow

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators. The effects of this compound on these pathways have not been directly studied, but insights can be gained from research on other carotenoids, particularly astaxanthin and fucoxanthin.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[7][8] These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[9]

Some carotenoids, like astaxanthin, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[10] It is plausible that this compound, due to its structural similarities, may also modulate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound (?) This compound->Keap1_Nrf2 potential activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription

Nrf2/ARE Signaling Pathway

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[11] NF-κB plays a key role in regulating the immune response to infection and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various signals, including reactive oxygen species (ROS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.[11]

Chronic activation of the NF-κB pathway is associated with many inflammatory diseases. Some carotenoids, such as fucoxanthin, have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[12] Given the link between oxidative stress and inflammation, it is conceivable that this compound could also modulate the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS, LPS) IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound (?) This compound->IKK potential inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB IκB (degraded) IkB_NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription

NF-κB Signaling Pathway

MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress.[6] The three major MAPK signaling cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[6] These pathways can regulate cell proliferation, differentiation, inflammation, and apoptosis. The activation of JNK and p38 MAPK is often associated with cellular stress responses.

Some natural compounds have been shown to modulate MAPK signaling, which can contribute to their antioxidant and anti-inflammatory effects.[13] While there is no direct evidence for this compound, its potential to influence cellular redox status suggests that it could indirectly affect MAPK signaling.

MAPK_Pathway Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Stimuli->MAPKKK This compound This compound (?) This compound->MAPKKK potential modulation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates

MAPK Signaling Pathway

Conclusion and Future Directions

This compound, as an epoxy-carotenoid, holds promise as a natural antioxidant. However, the current body of scientific literature lacks specific in vitro data to fully characterize its antioxidant capacity and its interactions with key cellular signaling pathways. This technical guide has provided a framework for future research by outlining detailed experimental protocols and discussing the potential mechanisms of action based on evidence from related carotenoids.

Future research should focus on:

  • Quantitative Analysis: Generating robust quantitative data for this compound using a panel of in vitro antioxidant assays (DPPH, ABTS, FRAP, CAA) to determine its IC50 and TEAC values.

  • Signaling Pathway Studies: Investigating the direct effects of this compound on the Nrf2/ARE, NF-κB, and MAPK signaling pathways in relevant cell culture models. This could involve techniques such as Western blotting, quantitative PCR, and reporter gene assays.

  • Comparative Studies: Performing head-to-head comparisons of the antioxidant and cellular activities of this compound with other carotenoids to understand the influence of the epoxy group on its biological function.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as an antioxidant and modulator of cellular stress responses can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases.

References

Dietary Citroxanthin: A Technical Whitepaper on its Potential Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, a naturally occurring carotenoid also known as mutatochrome, is a 5,8-epoxy derivative of beta-carotene (B85742). While direct research into the specific health benefits of this compound is limited, its structural relationship to well-studied carotenoids provides a basis for exploring its potential biological activities. This technical guide synthesizes the current understanding of this compound's chemistry and natural occurrence, and extrapolates its potential health benefits based on the extensive research conducted on related dietary carotenoids. This document covers the potential antioxidant and anti-inflammatory properties of this compound, as well as its prospective roles in cardiovascular, ocular, and dermatological health. Detailed experimental protocols for carotenoid analysis and the visualization of key signaling pathways are provided to facilitate future research in this promising area.

Introduction to this compound (Mutatochrome)

This compound is a xanthophyll with the molecular formula C40H56O.[1] It is structurally an epoxide derivative of beta-carotene, specifically 5,8-monoepoxy-beta-carotene.[1] This structural modification, the presence of an epoxy group across the 5 and 8 positions of one of the beta-ionone (B89335) rings, disrupts the conjugated double bond system, which is a key determinant of the chemical and biological properties of carotenoids.[2]

Natural Occurrence:

This compound has been identified in various natural sources, including certain species of cyanobacteria such as Planktothrix rubescens and Planktothrix agardhii.[1] Its presence in foods is less well-documented than that of its parent compound, beta-carotene. It can be formed through the oxidation of beta-carotene, a process that may occur during food processing or within biological systems.

Potential Health Benefits: An Extrapolative Approach

The health benefits of dietary carotenoids are well-established and are largely attributed to their antioxidant and anti-inflammatory properties.[3][4] Due to the scarcity of direct research on this compound, its potential health benefits are inferred from the activities of structurally related carotenoids, primarily beta-carotene, while considering the structural modifications inherent to this compound.

Antioxidant Activity

Carotenoids are renowned for their ability to quench singlet oxygen and scavenge free radicals, thereby mitigating oxidative stress.[5] This antioxidant capacity is strongly linked to the number of conjugated double bonds in their structure.[2] The epoxy group in this compound interrupts the long chain of conjugated double bonds found in beta-carotene, which may alter its antioxidant potential. While some studies suggest that the degradation of beta-carotene can still yield products with antioxidant activity, the formation of endoperoxides, a class of compounds to which this compound belongs, has also been associated with potential pro-oxidant effects under certain conditions.[6][7] Further research is required to fully elucidate the antioxidant profile of this compound.

Table 1: Comparative Antioxidant Activity of Select Carotenoids

CarotenoidAntioxidant AssayResultReference
Beta-caroteneABTS Radical ScavengingHigh[6]
Beta-carotenePeroxyl Radical ScavengingHigh[6]
CitranaxanthinABTS Radical ScavengingHigher than beta-apo-8'-carotenal[6]

Note: Data for this compound (Mutatochrome) is not available. The table includes related compounds for context.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many carotenoids have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[8][9] Carotenoid derivatives, particularly those with electrophilic properties, have been shown to inhibit NF-κB activity.[10] Given that this compound is an oxidation product of beta-carotene, it is plausible that it may interact with these inflammatory signaling cascades.

Potential Therapeutic Applications

Based on the established roles of dietary carotenoids in human health, the following sections explore the potential, though currently unproven, applications of this compound.

Cardiovascular Health

A diet rich in carotenoids is associated with a reduced risk of cardiovascular disease.[11][12] This protective effect is attributed to the antioxidant and anti-inflammatory properties of these compounds, which can help to prevent the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[13] While direct evidence is lacking for this compound, its potential to modulate oxidative stress and inflammation suggests a possible role in cardiovascular protection.

Ocular Health

Certain carotenoids, such as lutein (B1675518) and zeaxanthin, accumulate in the macula of the eye and are crucial for protecting against age-related macular degeneration (AMD).[2][14] They are thought to function by filtering harmful blue light and reducing oxidative stress in the retina.[1] While beta-carotene has also been studied for its role in eye health, the specific effects of its epoxide derivative, this compound, are unknown.

Skin Health

Dietary carotenoids are known to accumulate in the skin, where they can provide protection against UV-induced damage and photoaging.[7][15] Their antioxidant properties help to neutralize free radicals generated by sun exposure, thus preserving skin integrity.[16] It is conceivable that dietary this compound could also contribute to skin health, although this has yet to be investigated.

Experimental Protocols

The study of this compound and other carotenoids requires robust analytical methods. The following protocols are standard in carotenoid research and can be adapted for the investigation of this compound.

Extraction and Quantification of Carotenoids from Biological Samples

This protocol outlines a general method for the extraction and analysis of carotenoids from plasma or serum using high-performance liquid chromatography (HPLC).

Workflow for Carotenoid Analysis

G sample Biological Sample (Plasma/Serum) protein_precipitation Protein Precipitation (e.g., with ethanol) sample->protein_precipitation extraction Liquid-Liquid Extraction (e.g., with hexane) protein_precipitation->extraction evaporation Solvent Evaporation (under nitrogen) extraction->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution hplc HPLC Analysis (with PDA detector) reconstitution->hplc quantification Quantification (using standard curve) hplc->quantification

A generalized workflow for the extraction and analysis of carotenoids from biological matrices.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ethanol (B145695) (with butylated hydroxytoluene - BHT as an antioxidant)

  • Hexane (B92381)

  • Nitrogen gas

  • HPLC system with a photodiode array (PDA) detector

  • C18 or C30 reverse-phase HPLC column

Procedure:

  • Sample Preparation: To 200 µL of plasma or serum, add 200 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Extraction: Add 400 µL of hexane and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction step twice more and pool the hexane extracts.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system for separation and quantification.[17][18][19]

In Vitro Antioxidant Capacity Assays

Several assays can be used to determine the antioxidant capacity of carotenoids in vitro.

Table 2: Common In Vitro Antioxidant Capacity Assays

AssayPrincipleMeasurementReference
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.Spectrophotometric measurement of the decrease in absorbance at 517 nm.[20]
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.Spectrophotometric measurement of the reduction in absorbance at 734 nm.[21]
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine complex to the ferrous form.Spectrophotometric measurement of the formation of the blue-colored ferrous complex at 593 nm.[22]
Chemiluminescence Assay Measures the scavenging of peroxyl radicals generated by the thermal degradation of AAPH.Measurement of the reduction in chemiluminescence.[21]

Key Signaling Pathways

The biological effects of carotenoids are often mediated through their interaction with cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some carotenoid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[8][23][24]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation ubiquitinated & degraded NF-κB->NF-κB_active released Carotenoid Derivatives Carotenoid Derivatives Carotenoid Derivatives->IKK Carotenoid Derivatives->NF-κB DNA DNA NF-κB_active->DNA Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes

Inhibition of the NF-κB signaling pathway by carotenoid derivatives.
Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. Certain carotenoids have been shown to activate this protective pathway.[25][26][27]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Carotenoids Carotenoids Carotenoids->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2->Nrf2_active released ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Antioxidant Genes Antioxidant Gene Expression ARE->Antioxidant Genes

Activation of the Nrf2 antioxidant response pathway by carotenoids.

Conclusion and Future Directions

This compound (mutatochrome) remains a largely understudied dietary carotenoid. Its structural similarity to beta-carotene suggests that it may possess a range of biological activities relevant to human health, including antioxidant and anti-inflammatory effects. However, the presence of an epoxy group that disrupts the conjugated double bond system likely modulates these properties, and the potential for pro-oxidant activity cannot be discounted without further investigation.

This technical guide provides a framework for understanding the potential health benefits of this compound by extrapolating from the extensive body of research on related carotenoids. It is imperative that future research focuses on isolating and characterizing this compound from its natural sources, determining its bioavailability and metabolism, and directly assessing its biological activities in relevant in vitro and in vivo models. Such studies are essential to validate the potential health benefits outlined in this document and to establish safe and efficacious intake levels for this intriguing dietary component.

References

The Occurrence and Analysis of Citroxanthin in Fruit Cultivars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin, also known as mutatochrome, is a 5,8-epoxy-carotenoid that contributes to the yellow-orange pigmentation of various fruits. As a derivative of violaxanthin (B192666), its presence and concentration in different fruit cultivars are influenced by genetic factors, maturity stage, and post-harvest conditions. This technical guide provides an in-depth overview of the occurrence of this compound in fruit cultivars, with a focus on citrus species. It details the biosynthetic pathway of this compound, presents available quantitative data, and outlines the experimental protocols for its extraction and analysis. This information is valuable for researchers in the fields of food science, plant biochemistry, and pharmacology who are interested in the characterization and potential applications of this specific carotenoid.

Biosynthesis of this compound

This compound is not directly synthesized through the primary carotenoid biosynthesis pathway but is rather formed from its precursor, violaxanthin. The formation of the 5,8-epoxy group characteristic of this compound is a result of an acid-catalyzed or enzymatic rearrangement of the 5,6-epoxy group in violaxanthin. This conversion can occur in vivo within the plant tissues, particularly in acidic environments such as the juice sacs of citrus fruits, or as an artifact during the extraction process if acidic conditions are not carefully controlled.

The following diagram illustrates the final steps of the β-carotene branch of the carotenoid biosynthesis pathway, leading to the formation of violaxanthin and its subsequent conversion to this compound.

Citroxanthin_Biosynthesis beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin beta_carotene->zeaxanthin antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin zeaxanthin->antheraxanthin violaxanthin Violaxanthin (5,6-epoxy-carotenoid) antheraxanthin->violaxanthin antheraxanthin->violaxanthin This compound This compound (Mutatochrome) (5,8-epoxy-carotenoid) violaxanthin->this compound violaxanthin->this compound

Carotenoid biosynthesis pathway leading to this compound.

Occurrence of this compound in Fruit Cultivars

Quantitative data specifically for this compound in a wide range of fruit cultivars is limited in the scientific literature, as many studies focus on the more abundant carotenoids. However, its presence is strongly correlated with the concentration of its precursor, violaxanthin. Therefore, cultivars known to be rich in violaxanthin are likely to contain higher levels of this compound. Citrus fruits, particularly sweet oranges and some mandarins, are significant sources of violaxanthin.

The following table summarizes available quantitative data and highlights cultivars with a high potential for this compound content based on their known carotenoid profiles.

Fruit SpeciesCultivarTissueThis compound (Mutatoxanthin) ConcentrationReference
Sweet Orange (Citrus sinensis)'Valencia'PulpEsters of mutatoxanthin (B1230861) are among the most dominant carotenoids.[1][1]
Sweet Orange (Citrus sinensis)GeneralJuice SacsPresent, formed from the natural acidity of the juice acting on violaxanthin.[1][1]
Mandarin (Citrus reticulata)GeneralFlavedo & Juice SacsHigh potential due to significant β,β-xanthophyll accumulation.
Lemon (Citrus limon)GeneralFlavedo & Juice SacsLower potential due to overall lower carotenoid content.
Grapefruit (Citrus paradisi)Red-fleshedPulpLower potential as lycopene (B16060) is the dominant carotenoid.

Experimental Protocols

The accurate quantification of this compound requires robust experimental protocols for extraction, separation, and detection. The following sections detail the methodologies commonly employed for carotenoid analysis, which are applicable to this compound.

Sample Preparation

Fresh fruit samples should be washed, and the desired tissues (e.g., peel, pulp) should be separated and homogenized. To prevent degradation of carotenoids, all procedures should be carried out under subdued light and at low temperatures. If not analyzed immediately, samples should be stored at -80°C.

Extraction of Carotenoids

The choice of extraction solvent is critical for achieving high recovery of carotenoids. A common and effective method involves a mixture of organic solvents.

  • Materials:

  • Protocol:

    • Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a mortar or a blender.

    • Add a sufficient volume of a mixture of acetone and methanol (e.g., 1:1 v/v) to cover the sample.

    • Grind or blend the sample until a uniform consistency is achieved.

    • Filter the mixture through a Buchner funnel with filter paper.

    • Repeat the extraction of the residue with the acetone-methanol mixture until the residue is colorless.

    • Combine the filtrates in a separatory funnel.

    • Add an equal volume of hexane or diethyl ether to the filtrate and mix gently.

    • Add a saturated sodium chloride solution to facilitate phase separation.

    • Allow the layers to separate. The upper, colored layer contains the carotenoids.

    • Collect the upper layer and wash it several times with distilled water to remove residual polar solvents.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

    • Re-dissolve the carotenoid extract in a known volume of a suitable solvent for analysis (e.g., acetone, MTBE/methanol).

Saponification (Optional)

For samples containing high amounts of chlorophylls (B1240455) or fatty acids, a saponification step may be necessary to remove these interfering compounds.

  • Materials:

    • Carotenoid extract

    • 10% (w/v) methanolic potassium hydroxide

  • Protocol:

    • Add the methanolic KOH solution to the carotenoid extract.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 2-4 hours) or overnight.

    • After saponification, proceed with the partitioning step as described in the extraction protocol (step 7 onwards).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of individual carotenoids.

  • Instrumentation:

    • HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient elution system is typically used. An example is a binary gradient of methanol/water and methyl tert-butyl ether (MTBE).

  • Protocol:

    • Filter the re-dissolved carotenoid extract through a 0.45 µm syringe filter.

    • Inject a known volume of the sample into the HPLC system.

    • Monitor the elution of carotenoids at their maximum absorption wavelength (around 450 nm for most carotenoids).

    • Identify this compound based on its retention time and absorption spectrum compared to a pure standard.

    • Quantify the concentration of this compound by comparing the peak area with a calibration curve prepared from a certified standard.

The following diagram outlines the general workflow for the extraction and analysis of this compound from fruit samples.

Experimental_Workflow sample Fruit Sample (Peel or Pulp) homogenization Homogenization sample->homogenization extraction Solvent Extraction (Acetone/Methanol/Hexane) homogenization->extraction saponification Saponification (Optional) (Methanolic KOH) extraction->saponification if needed partitioning Liquid-Liquid Partitioning extraction->partitioning saponification->partitioning drying Drying and Evaporation partitioning->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution hplc HPLC-PDA Analysis (C30 Column) reconstitution->hplc quantification Identification and Quantification hplc->quantification

Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring carotenoid in various fruits, with a particularly notable presence in certain citrus cultivars like the 'Valencia' orange. Its formation from violaxanthin highlights the dynamic nature of carotenoid composition in plant tissues. While comprehensive quantitative data across a wide range of fruit cultivars remains an area for further research, the methodologies for its extraction and analysis are well-established. This guide provides a foundational understanding for researchers and professionals seeking to investigate the occurrence and potential applications of this compound. Further studies focusing on the quantification of this compound in different cultivars and its bioactivities will be crucial for fully elucidating its significance in food science and drug development.

References

Spectroscopic Profile of Pure Citroxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of pure citroxanthin, also known as mutatochrome or 5,8-epoxy-β-carotene. This document is intended to serve as a detailed resource for researchers and professionals involved in the identification, characterization, and development of carotenoid-based compounds.

Introduction to this compound

This compound is a naturally occurring xanthophyll, an oxygenated derivative of β-carotene. Its structure is characterized by the presence of a 5,8-epoxide group on one of the β-ionone rings, which significantly influences its spectroscopic properties compared to its parent compound. Accurate spectroscopic analysis is paramount for its unambiguous identification and for understanding its physicochemical behavior in various matrices.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for pure this compound. It is important to note that a complete set of experimentally determined data for pure this compound under various conditions is not extensively available in the literature. Therefore, some data points are inferred from closely related compounds or are based on a limited number of studies.

Spectroscopic TechniqueParameterValueSolvent/Conditions
UV-Visible Spectroscopy λmax 1~408 nmHexane
λmax 2~430 nmHexane[1]
λmax 3~457 nmHexane
Molar Absorptivity (ε)Data not available
Mass Spectrometry Molecular FormulaC40H56O[2]-
Molecular Weight552.9 g/mol [2]-
Monoisotopic Mass552.433116406 Da[2]-
Key Fragmentation IonsPredicted based on structureESI-MS/MS
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR Chemical ShiftsSee discussion belowCDCl₃, C₆D₆
¹³C NMR Chemical ShiftsSee discussion belowCDCl₃, C₆D₆
Infrared (IR) Spectroscopy Key Absorption BandsSee discussion belowKBr pellet or CCl₄

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses of this compound. These protocols are based on established methods for carotenoid analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound, which is characteristic of its conjugated polyene system.

Methodology:

  • Sample Preparation: A stock solution of pure this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., hexane, ethanol, or acetone) to a known concentration. The solution should be prepared in low-light conditions to prevent photo-degradation.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Measurement:

    • The spectrophotometer is blanked using the same solvent as the sample.

    • The sample solution is transferred to a quartz cuvette.

    • The absorption spectrum is recorded over a wavelength range of 350-600 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at a specific λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Methodology:

  • Sample Preparation: A dilute solution of pure this compound is prepared in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is used.

  • Measurement:

    • The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

    • Full scan mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis: The exact mass of the parent ion is used to confirm the elemental composition (C40H56O). The fragmentation pattern is analyzed to identify characteristic losses, such as the loss of water or cleavages along the polyene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

  • Sample Preparation: A sufficient amount of pure this compound (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆, C₆D₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Measurement:

    • Standard ¹H and ¹³C NMR spectra are acquired.

    • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to assign all the protons and carbons in the molecule. The presence of the 5,8-epoxide ring will induce specific shifts in the signals of the neighboring protons and carbons compared to β-carotene.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of pure this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Measurement:

    • A background spectrum of the KBr pellet holder or the solvent is recorded.

    • The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations. Key expected absorptions for this compound include C-H stretching and bending vibrations from the alkyl groups and the polyene chain, C=C stretching from the polyene chain, and C-O-C stretching from the epoxide ring.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and a conceptual representation of its signaling pathway relevance in biological systems (as an antioxidant).

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structural Confirmation Extraction Extraction & Purification of this compound UV_Vis UV-Vis Spectroscopy Extraction->UV_Vis Pure Isolate MS Mass Spectrometry Extraction->MS Pure Isolate NMR NMR Spectroscopy Extraction->NMR Pure Isolate IR IR Spectroscopy Extraction->IR Pure Isolate UV_Data Determine λmax UV_Vis->UV_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data NMR_Data Elucidate Chemical Structure NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Confirmation Final Structure of Pure this compound UV_Data->Confirmation Combined Spectroscopic Evidence MS_Data->Confirmation Combined Spectroscopic Evidence NMR_Data->Confirmation Combined Spectroscopic Evidence IR_Data->Confirmation Combined Spectroscopic Evidence

Caption: Workflow for the Spectroscopic Characterization of this compound.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species This compound This compound This compound->Neutralized_ROS scavenges

Caption: Conceptual Antioxidant Action of this compound.

References

Understanding the Pro-Vitamin A Activity of Citroxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin, also known as mutatochrome or 5,8-epoxy-β-carotene, is a naturally occurring xanthophyll carotenoid. Its chemical structure, featuring an unsubstituted β-ionone ring, suggests its potential as a pro-vitamin A carotenoid, capable of being enzymatically converted into retinol (B82714) within the body. Vitamin A is an essential nutrient critical for a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] While the pro-vitamin A activities of other carotenoids like β-carotene and β-cryptoxanthin are well-documented, specific research on this compound remains limited.

This technical guide aims to provide a comprehensive overview of the core scientific principles underlying the pro-vitamin A activity of this compound. Given the scarcity of direct research on this compound, this document will extrapolate from the extensive data available for the structurally similar pro-vitamin A carotenoid, β-cryptoxanthin, and the established biochemical pathways of carotenoid metabolism. This guide will delve into the metabolic pathways, present available quantitative data for related compounds, detail relevant experimental protocols, and provide visual diagrams of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

The Biochemical Pathway of Pro-Vitamin A Conversion

The conversion of pro-vitamin A carotenoids into vitamin A is a critical metabolic process that primarily occurs in the intestine.[2] This bioconversion is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[3] The two key enzymes in mammals are β-carotene 15,15'-oxygenase 1 (BCO1) and β-carotene 9',10'-oxygenase 2 (BCO2).[4]

BCO1: The Primary Pathway to Vitamin A

BCO1 is the principal enzyme responsible for the synthesis of vitamin A from pro-vitamin A carotenoids.[5] It performs a central cleavage at the 15,15' double bond of the carotenoid molecule, yielding two molecules of retinal (vitamin A aldehyde) from symmetric carotenoids like β-carotene.[6] For asymmetric carotenoids that possess at least one unsubstituted β-ionone ring, such as β-cryptoxanthin and presumably this compound, BCO1 cleaves the molecule to yield one molecule of retinal.[7] This retinal can then be reversibly reduced to retinol (vitamin A alcohol) or irreversibly oxidized to retinoic acid, the form of vitamin A that regulates gene expression.[8]

BCO2: An Alternative Cleavage Pathway

BCO2 is located in the inner mitochondrial membrane and exhibits a broader substrate specificity compared to the cytosolic BCO1.[4] It performs an eccentric cleavage at the 9',10' double bond of carotenoids.[4] While not the primary route for vitamin A synthesis, BCO2's activity can influence carotenoid homeostasis. For asymmetric carotenoids, BCO2 can cleave the molecule to produce apocarotenals, which may then be further metabolized.[7]

The metabolic fate of this compound, possessing one unsubstituted β-ionone ring and one 5,8-epoxy-β-ionone ring, is likely dictated by the substrate specificity of these enzymes. It is hypothesized that BCO1 would cleave this compound at the 15,15' position to yield one molecule of retinal.

Pro-Vitamin A Metabolic Pathway This compound This compound (Pro-Vitamin A) BCO1 BCO1 (β-carotene 15,15'-oxygenase 1) Central Cleavage This compound->BCO1 BCO2 BCO2 (β-carotene 9',10'-oxygenase 2) Eccentric Cleavage This compound->BCO2 Retinal Retinal (Vitamin A Aldehyde) BCO1->Retinal Primary Pathway Apocarotenoids Apocarotenoids BCO2->Apocarotenoids Alternative Pathway Retinol Retinol (Vitamin A) Retinal->Retinol Reversible Reduction Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Irreversible Oxidation Gene_Regulation Gene Regulation Retinoic_Acid->Gene_Regulation

Caption: Metabolic conversion of this compound to Vitamin A.

Quantitative Data on Pro-Vitamin A Activity

Table 1: Retinol Activity Equivalents (RAE) of Major Pro-Vitamin A Carotenoids

CarotenoidRAE Ratio (by weight) to Retinol
β-Carotene (in oil)2:1
β-Carotene (dietary)12:1[9]
α-Carotene (dietary)24:1[9]
β-Cryptoxanthin (dietary)24:1[9]
This compound (dietary) Not established
It is hypothesized that the RAE of this compound is similar to that of β-cryptoxanthin due to structural similarities, but this has not been experimentally verified.

Table 2: Apparent Bioavailability of β-Cryptoxanthin Compared to β-Carotene

Study Population/ModelFindingReference
Human (Western diets)Apparent bioavailability of β-cryptoxanthin is ~7 times greater than β-carotene.[10]
Human (various dietary patterns)Eating comparable amounts resulted in 686% higher β-cryptoxanthin concentrations in blood compared to β-carotene.[11]
RatsIntact β-cryptoxanthin concentrations were higher in most tissues compared to β-carotene.[3]
These studies suggest that despite a potentially lower conversion efficiency per molecule based on RAEs, the higher bioavailability of xanthophylls like β-cryptoxanthin from food sources may make them more significant contributors to vitamin A status than previously thought.[10]

Experimental Protocols

The assessment of pro-vitamin A activity involves a series of established experimental protocols, from extraction and quantification in food matrices to in vivo bioavailability and bioconversion studies.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol outlines a general method for the extraction and quantification of carotenoids from a food matrix, adaptable for this compound.

1. Sample Preparation:

  • Homogenize a known weight of the sample (e.g., fruit puree, vegetable powder).
  • For dried samples, rehydrate with a known volume of distilled water.

2. Extraction:

  • To the homogenized sample, add a suitable organic solvent system, such as acetone/ethanol/hexane (B92381) (1:1:2 v/v/v).
  • Include an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.
  • Perform the extraction under subdued light to prevent photo-oxidation.
  • Vortex or sonicate the mixture for a specified time (e.g., 20 minutes).
  • Add distilled water to facilitate phase separation.
  • Centrifuge the mixture to pellet the solid material.
  • Collect the upper hexane layer containing the carotenoids.
  • Repeat the extraction process on the pellet until it is colorless.
  • Pool the hexane extracts and dry under a stream of nitrogen.

3. Saponification (Optional):

  • To remove interfering lipids and chlorophylls, the dried extract can be saponified with ethanolic potassium hydroxide.
  • This step should be performed with caution as it can potentially degrade some carotenoids.

4. HPLC Analysis:

  • Reconstitute the dried extract in a known volume of the mobile phase.
  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector.
  • Use a gradient elution with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether (MTBE), and water.
  • Identify this compound based on its retention time and characteristic absorption spectrum compared to a pure standard.
  • Quantify the concentration of this compound by comparing the peak area to a standard curve.

Protocol 2: In Vivo Assessment of Pro-Vitamin A Activity in a Rodent Model

This protocol describes a general workflow for an in vivo study to determine the bioavailability and bioconversion of a pro-vitamin A carotenoid.

1. Animal Model and Diet:

  • Use a suitable animal model, such as vitamin A-deficient rats or mice. Genetic knockout models for BCO1 and/or BCO2 can also be employed to study the specific roles of these enzymes.[12]
  • Acclimatize the animals and feed them a vitamin A-deficient diet for a specified period to deplete liver retinol stores.

2. Dosing:

  • Divide the animals into experimental groups: a control group receiving a vehicle (e.g., cottonseed oil), a positive control group receiving a known amount of β-carotene, and a test group receiving a known amount of this compound.
  • Administer the carotenoids orally via gavage for a defined period.

3. Sample Collection:

  • At the end of the study period, collect blood and tissues (liver, intestine, adipose tissue).

4. Analysis:

  • Extract carotenoids and retinoids from the plasma/serum and tissues using the methods described in Protocol 1.
  • Quantify the concentration of the parent carotenoid (this compound) and its metabolites, particularly retinol and retinyl esters, using HPLC.

5. Data Interpretation:

  • The pro-vitamin A activity is determined by the accumulation of retinol and retinyl esters in the tissues of the this compound-fed group compared to the control and β-carotene-fed groups.

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Caption: Workflow for in vivo pro-vitamin A activity assessment.

Regulation of Carotenoid Metabolism

The intestinal absorption and conversion of pro-vitamin A carotenoids are tightly regulated processes. Recent research has identified the intestine-specific homeodomain transcription factor ISX as a key regulator.[13] ISX acts as a gatekeeper, controlling the expression of both the scavenger receptor class B, type I (SR-BI), which is involved in carotenoid uptake, and BCO1.[13] This creates a feedback loop where high levels of vitamin A (specifically retinoic acid) can suppress ISX activity, thereby downregulating the absorption and conversion of dietary pro-vitamin A carotenoids to prevent vitamin A toxicity.

Regulatory Pathway of Carotenoid Metabolism Provitamin_A Dietary Pro-Vitamin A (e.g., this compound) SRBI SR-BI (Uptake) Provitamin_A->SRBI Absorption Enterocyte Intestinal Enterocyte BCO1 BCO1 (Conversion) SRBI->BCO1 Retinal Retinal BCO1->Retinal Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid ISX ISX (Transcription Factor) Retinoic_Acid->ISX Inhibits ISX->SRBI Activates ISX->BCO1 Activates Gene_Expression Gene Expression

Caption: ISX-mediated regulation of pro-vitamin A metabolism.

Conclusion and Future Directions

This compound possesses the key structural feature of an unsubstituted β-ionone ring, strongly indicating its capacity to serve as a precursor to vitamin A. While direct experimental evidence for its pro-vitamin A activity is currently lacking, the well-established metabolic pathways for similar carotenoids like β-cryptoxanthin provide a solid framework for understanding its potential. The superior bioavailability of xanthophylls compared to carotenes suggests that this compound could be a more efficient source of vitamin A than its RAE value might imply.

For researchers and professionals in drug development, this compound represents an understudied molecule with potential health benefits. Future research should focus on:

  • Quantitative Assessment: Performing in vivo studies to determine the precise RAE value of this compound.

  • Enzyme Kinetics: Characterizing the substrate specificity and catalytic efficiency of BCO1 and BCO2 with this compound.

  • Bioavailability Studies: Investigating the bioavailability of this compound from various food sources.

  • Health Outcomes: Exploring the potential role of this compound in preventing vitamin A deficiency and its other potential health benefits.

A thorough understanding of the pro-vitamin A activity of this compound will not only enhance our knowledge of carotenoid metabolism but may also open new avenues for nutritional interventions and the development of novel health products.

References

Citroxanthin: An In-depth Technical Guide on its Potential Role in Photosynthesis Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, also known as mutatochrome or 5,8-monoepoxy-β-carotene, is a xanthophyll pigment found in certain photosynthetic organisms, including the cyanobacteria Planktothrix rubescens and Planktothrix agardhii.[1] While the photoprotective roles of many xanthophylls are well-established, the specific functions of this compound remain less characterized. This technical guide synthesizes the current understanding of this compound, focusing on its probable formation through non-enzymatic pathways, its potential as an antioxidant, and its inferred, rather than directly proven, role in the broader context of photoprotection in photosynthesis. This document provides a resource for researchers interested in the nuanced roles of secondary carotenoids and their potential applications.

Introduction to this compound and Photoprotection

Photosynthetic organisms are constantly challenged by fluctuations in light intensity. While light is essential for photosynthesis, excess light can lead to the formation of reactive oxygen species (ROS), which can cause significant damage to cellular components.[2][3] To counteract this, organisms have evolved sophisticated photoprotective mechanisms. A key component of this defense system is a class of pigments called xanthophylls.[4][5]

Xanthophylls contribute to photoprotection through several mechanisms, most notably by participating in the thermal dissipation of excess light energy, a process known as non-photochemical quenching (NPQ).[6][7][8] This process is often mediated by xanthophyll cycles, where specific xanthophylls are enzymatically interconverted in response to high light stress.[3][5][9][10] Furthermore, many xanthophylls are potent antioxidants, capable of scavenging ROS and quenching triplet chlorophyll (B73375) states, thereby preventing photo-oxidative damage.[2][3][4]

This compound (C₄₀H₅₆O) is an oxygenated derivative of β-carotene, characterized by a 5,8-epoxy group.[1] Its presence has been noted in certain cyanobacteria, but its direct involvement in a specific, regulated photoprotective pathway has not been demonstrated. It is hypothesized that this compound's role in photoprotection is likely passive, primarily acting as an antioxidant resulting from the degradation of other carotenoids.

Biosynthesis and Formation of this compound

Unlike the well-defined enzymatic pathways for major xanthophylls like zeaxanthin (B1683548) and violaxanthin, the formation of this compound is thought to be a result of non-enzymatic or acid-catalyzed reactions involving β-carotene and its epoxides.

Putative Formation Pathway of this compound:

The formation of the 5,8-epoxy structure characteristic of this compound is a known outcome of the degradation of β-carotene and the rearrangement of its 5,6-epoxide derivative. This can be triggered by factors such as light, acid, and oxidative stress.

Citroxanthin_Formation beta_carotene β-Carotene beta_carotene_5_6_epoxide β-Carotene-5,6-epoxide beta_carotene->beta_carotene_5_6_epoxide Oxidation (non-enzymatic) This compound This compound (5,8-Monoepoxy-β-carotene) beta_carotene_5_6_epoxide->this compound Acid-catalyzed rearrangement Extraction_Workflow start Start: Cyanobacterial Cell Pellet extraction Extraction with Acetone/Methanol start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant re_extraction Re-extract Pellet centrifugation1->re_extraction combine Combine Supernatants supernatant->combine centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->supernatant evaporation Evaporation to Dryness combine->evaporation resuspension Resuspend in HPLC mobile phase evaporation->resuspension hplc HPLC-PDA Analysis resuspension->hplc end End: Quantification of this compound hplc->end

References

The Influence of Citroxanthin on Cellular Membrane Dynamics and Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Citroxanthin, a naturally occurring xanthophyll carotenoid, is a lipid-soluble pigment found in various plant and microbial sources. As a member of the xanthophyll family, it possesses structural features that suggest a significant interaction with cellular membranes, influencing their biophysical properties and protecting them from oxidative damage. This technical guide provides an in-depth analysis of the interaction of this compound and its close structural analogs with cellular membranes. Due to the limited direct research on this compound, this guide leverages data from closely related epoxy-xanthophylls, such as violaxanthin (B192666) and neoxanthin, to infer its behavior and potential applications. This document covers the theoretical basis of these interactions, detailed experimental protocols for their investigation, quantitative data from relevant studies, and visual representations of key processes.

Introduction to this compound and Membrane Interactions

This compound, also known as mutatochrome, is a C40 tetraterpenoid with a chemical formula of C40H56O. Its structure is characterized by a long polyene backbone responsible for its antioxidant properties and a mono-epoxy group on one of its β-ionone rings.[1] This epoxy group, along with the hydroxyl groups typical of xanthophylls, imparts a degree of polarity that dictates its orientation and interaction within the lipid bilayer of cellular membranes.

The interaction of carotenoids with cellular membranes is of significant interest due to their role in modulating membrane fluidity, permeability, and stability, as well as their protective effects against lipid peroxidation.[2][3] Unlike nonpolar carotenes (e.g., β-carotene), the polar end groups of xanthophylls anchor them within the membrane, often in a transmembrane orientation.[4][5] This positioning allows them to interact with both the hydrophobic core and the hydrophilic interface of the membrane, influencing its physical and chemical properties.

Biophysical Interactions of this compound Analogs with Cellular Membranes

The biophysical effects of xanthophylls on lipid bilayers are primarily related to their influence on membrane fluidity and phase behavior. These properties are crucial for various cellular functions, including the activity of membrane-bound proteins and signal transduction.

Modulation of Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer and affects the diffusion and rotation of proteins and other molecules within the membrane.[3] Xanthophylls, including analogs of this compound, are known to decrease membrane fluidity by ordering the lipid acyl chains. This effect is attributed to their rigid, rod-like structure and their polar end groups that anchor them within the bilayer.[4][6]

Studies on various carotenoids have shown that they can induce a more ordered state in the membrane while maintaining lipid motility, a state often referred to as a liquid-ordered phase.[6][7] This modulation of fluidity is dependent on the specific carotenoid, its concentration, and the lipid composition of the membrane.

Experimental Protocol: Fluorescence Anisotropy with 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

Fluorescence anisotropy is a widely used technique to measure membrane fluidity. It utilizes a fluorescent probe, such as DPH, which partitions into the hydrophobic core of the lipid bilayer.[8][9][10] The degree of rotational motion of the probe, which is inversely related to membrane viscosity (and thus directly related to fluidity), is measured by the anisotropy of its fluorescence emission. A higher anisotropy value indicates restricted motion and therefore lower membrane fluidity.[8][9]

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes composed of a specific lipid composition (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Incorporate the xanthophyll of interest (e.g., violaxanthin as a this compound analog) into the liposomes at desired molar ratios during their formation.

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., dimethylformamide).

    • Add the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 500:1.

    • Incubate the mixture to allow for the incorporation of DPH into the liposomes.

  • Fluorescence Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at approximately 357 nm.

    • Measure the intensity of the emitted fluorescence at approximately 430 nm through polarizers oriented both vertically (I∥) and horizontally (I⊥) to the excitation plane.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) (where G is the grating correction factor of the instrument).

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without the xanthophyll to determine the effect on membrane fluidity. An increase in anisotropy indicates a decrease in fluidity.

Influence on Membrane Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid bilayers. It measures the heat changes associated with the phase transition of lipids from a gel-like, ordered state to a liquid-crystalline, disordered state.[11][12] The presence of molecules like xanthophylls can alter the temperature (Tm) and enthalpy (ΔH) of this transition.

Studies on xanthophylls have shown that they can broaden the main phase transition and shift it to a lower temperature, indicating a disruption of the ordered gel phase and a stabilization of the liquid-crystalline phase.[4][13]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DPPC) with and without the xanthophyll analog.[14]

    • Ensure the sample is thoroughly hydrated in a suitable buffer.

    • Degas the sample to prevent bubble formation during the scan.[15]

    • Accurately determine the lipid concentration for enthalpy calculations.

  • DSC Measurement:

    • Load the sample and a matching reference (buffer) into the DSC cells.

    • Scan the sample over a temperature range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) from the peak of the thermogram.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

    • Analyze the width of the peak at half-height, which provides information about the cooperativity of the transition. A broader peak indicates lower cooperativity.[16]

Antioxidant Activity and Inhibition of Lipid Peroxidation

A primary function of carotenoids in biological membranes is their ability to act as antioxidants, protecting the membrane from damage by reactive oxygen species (ROS).[3] Lipid peroxidation is a chain reaction initiated by free radicals that can lead to significant damage to cellular membranes.[17] Xanthophylls, including epoxy-xanthophylls like violaxanthin, can inhibit lipid peroxidation by quenching free radicals.[18][19]

Quantitative Data on Lipid Peroxidation Inhibition

CompoundAssay TypeLipid SubstratePeroxidation InducerIC50 Value (µM)Reference
ViolaxanthinFerric thiocyanate (B1210189) methodLinoleic acidFe2+0.46[18]
LuteinAAPH-induced peroxidationErythrocytesAAPH2.5 ± 0.7[20]
LycopenetBHP-induced peroxidationErythrocytestBHP2.2 ± 0.4[20]
ZeaxanthinAAPH-induced peroxidationErythrocytesAAPH> 3[20]
β-caroteneAAPH-induced peroxidationErythrocytesAAPH> 3[20]

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.[21][22]

Protocol:

  • Induction of Lipid Peroxidation:

    • Prepare liposomes with and without the test antioxidant (e.g., violaxanthin).

    • Induce lipid peroxidation using an initiator such as ferrous ions (Fe2+) or a free radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Incubate the samples under controlled conditions (e.g., 37°C for a specific time).

  • TBARS Reaction:

    • To a sample of the liposome suspension, add a solution of thiobarbituric acid (TBA) in an acidic buffer.[23]

    • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink chromogen.[24]

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using a known concentration of MDA.

    • Calculate the concentration of MDA in the samples from the standard curve.

    • The percentage inhibition of lipid peroxidation can be calculated by comparing the MDA concentration in the presence and absence of the antioxidant.

Visualizing Methodologies and Pathways

Experimental Workflow for Assessing this compound-Membrane Interactions

The following diagram illustrates a typical experimental workflow for characterizing the interaction of a xanthophyll like this compound with a model lipid membrane.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical & Antioxidant Analysis cluster_fluidity Membrane Fluidity cluster_phase Phase Behavior cluster_peroxidation Lipid Peroxidation liposome_prep Liposome Formulation (e.g., DPPC) xanthophyll_inc Incorporation of This compound Analog liposome_prep->xanthophyll_inc dph_label DPH Labeling xanthophyll_inc->dph_label dsc_analysis Differential Scanning Calorimetry (DSC) xanthophyll_inc->dsc_analysis induce_perox Induction of Peroxidation xanthophyll_inc->induce_perox fluor_aniso Fluorescence Anisotropy Measurement dph_label->fluor_aniso data_analysis Data Analysis & Interpretation fluor_aniso->data_analysis dsc_analysis->data_analysis tbars_assay TBARS Assay induce_perox->tbars_assay tbars_assay->data_analysis

Caption: Workflow for studying xanthophyll-membrane interactions.

Proposed Mechanism of Lipid Peroxidation Inhibition

The diagram below illustrates the proposed mechanism by which a xanthophyll like this compound can inhibit the chain reaction of lipid peroxidation within a cellular membrane.

lipid_peroxidation_inhibition cluster_membrane Cellular Membrane initiator Free Radical (e.g., ROO•) lipid Polyunsaturated Lipid (LH) initiator->lipid H• abstraction xanthophyll This compound (XanOH) initiator->xanthophyll Radical Quenching lipid_radical Lipid Radical (L•) lipid->lipid_radical peroxide Lipid Peroxide (LOOH) lipid_radical->peroxide + O2, + LH peroxide->lipid Chain Reaction xanthophyll_radical Xanthophyll Radical (XanO•) xanthophyll->xanthophyll_radical termination Termination of Chain Reaction xanthophyll_radical->termination

Caption: Inhibition of lipid peroxidation by this compound.

Conclusion

While direct experimental data on this compound's interaction with cellular membranes is sparse, the available information on its structural analogs, particularly other epoxy-xanthophylls, provides a strong basis for understanding its potential roles. It is highly probable that this compound, like other xanthophylls, decreases membrane fluidity and increases membrane order. Its antioxidant properties, inferred from studies on violaxanthin, suggest it is a potent inhibitor of lipid peroxidation. The experimental protocols detailed in this guide provide a robust framework for the direct investigation of this compound's effects on model and cellular membranes. Further research into this specific xanthophyll is warranted to fully elucidate its potential applications in drug development and as a nutraceutical for promoting cellular health.

References

In Silico Prediction of Citroxanthin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, a xanthophyll carotenoid, holds potential as a bioactive compound for applications in pharmaceuticals and nutraceuticals. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, offering a cost-effective and efficient approach to guide further experimental validation. We will explore methodologies for predicting antioxidant, anti-inflammatory, and anti-cancer activities through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document outlines a systematic workflow, from data acquisition to experimental validation, and includes detailed protocols for key assays.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring carotenoid pigment found in various organisms.[1] Like other carotenoids, its polyene structure suggests potential antioxidant properties and the ability to modulate various cellular signaling pathways. In silico drug discovery and bioactivity prediction utilize computational models to simulate and predict the interactions of chemical compounds with biological targets.[2] This approach accelerates the research and development process by prioritizing compounds for experimental testing and providing insights into their mechanisms of action.

This guide will focus on a hypothetical in silico evaluation of this compound's potential as an antioxidant, anti-inflammatory, and anti-cancer agent.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for any in silico analysis. These properties influence its absorption, distribution, metabolism, and excretion (ADMET) profile.

PropertyValueSource
Molecular Formula C40H56OPubChem CID: 5281246[1]
Molecular Weight 552.9 g/mol PubChem CID: 5281246[1]
IUPAC Name 4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuranPubChem CID: 5281246
Melting Point 167 °CPubChem CID: 5281246[1]
Topological Polar Surface Area 9.2 ŲPubChem CID: 5281246
Hydrogen Bond Donor Count 0PubChem CID: 5281246

In Silico Prediction Workflow for this compound Bioactivity

The following workflow outlines a systematic approach to predicting the bioactivity of this compound.

G A Data Acquisition & Preparation (this compound Structure) B Target Identification (Antioxidant, Inflammatory, Cancer Pathways) A->B D QSAR Modeling (Predicting Bioactivity) A->D E ADMET Prediction (Pharmacokinetics & Toxicity) A->E C Molecular Docking Simulation (this compound-Target Interaction) B->C F Data Analysis & Interpretation C->F D->F E->F G Experimental Validation (In Vitro & In Vivo Assays) F->G

Caption: In Silico Bioactivity Prediction Workflow for this compound.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. For this compound, potential targets include enzymes involved in oxidative stress and key proteins in inflammatory and cancer signaling pathways.

Predicted Antioxidant Activity

Carotenoids are known to scavenge free radicals.[3][4] Molecular docking can be employed to study the interaction of this compound with antioxidant enzymes like catalase and superoxide (B77818) dismutase.

Predicted Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The NF-κB and MAPK signaling pathways are key regulators of inflammation.[5] Molecular docking can predict the binding of this compound to proteins in these pathways, such as IKKβ (in the NF-κB pathway) and p38 MAPK.[6] Carotenoid derivatives have been shown to inhibit NF-κB activity by interacting with key proteins in the pathway.[7][8]

Predicted Anti-Cancer Activity

The anti-cancer potential of this compound can be explored by docking it with protein targets crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or pro-apoptotic proteins.

Table of Representative Docking Scores for Carotenoids with Relevant Targets:

CarotenoidTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Lycopene (B16060)SR-BI-111.46 (CDOCKER energy)Antioxidant, anticancer activity and molecular docking study of lycopene with different ratios of Z-isomers[9]
LuteinAβ42-88.15 (CDOCKER energy)Carotenoids as Novel Therapeutic Molecules Against Neurodegenerative Disorders: Chemistry and Molecular Docking Analysis[10]
CryptocapsinAβ42-84.34 (CDOCKER energy)Carotenoids as Novel Therapeutic Molecules Against Neurodegenerative Disorders: Chemistry and Molecular Docking Analysis[10]
Metergolinep38α MAPK-97.15 (Binding Free Energy)Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes[6]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[11][12][13][14] For this compound, a QSAR model could be developed to predict its antioxidant potential based on descriptors like redox potential. Studies have shown a correlation between the redox potential of carotenoids and their antioxidant activity.[11][12]

Table of Redox Potentials for Various Carotenoids:

CarotenoidRedox Potential (mV vs. SCE)
Zeaxanthin537.2
Cryptoxanthin560.0
Echinenone590.0
Rhodoxanthin655.0
Violaxanthin681.0
Beta-carotene691.5
Fucoxanthin790.0

Source: Antioxidant properties of carotenoids: QSAR prediction of their redox potentials[12]

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[15] It assesses its absorption, distribution, metabolism, excretion, and potential toxicity.[2][16][17][]

Predicted ADMET Properties of this compound (Hypothetical):

ParameterPredicted Value/ClassificationImplication
Absorption Moderate to HighGood potential for oral bioavailability. Carotenoid bioavailability can be influenced by dietary fats.[19][20]
Distribution HighLikely to distribute into tissues, particularly lipid-rich environments.
Metabolism Metabolized by Cytochrome P450 enzymesPotential for drug-drug interactions.
Excretion Primarily fecalTypical for lipophilic compounds.
Toxicity LowCarotenoids are generally considered safe, but high doses of some can have pro-oxidant effects.[3]

Note: These are hypothetical predictions based on the general properties of carotenoids. Specific in silico ADMET studies for this compound are required for accurate assessment.

Mandatory Visualizations

Predicted Modulation of the NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB->Nucleus Translocation This compound This compound This compound->IKK Inhibition DNA DNA Gene Pro-inflammatory Gene Expression DNA->Gene NFkB_n NF-κB NFkB_n->DNA

Caption: Predicted Inhibition of the NF-κB Pathway by this compound.

Predicted Modulation of the MAPK/ERK Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation This compound This compound This compound->Raf Inhibition TF Transcription Factors Gene Proliferation, Survival TF->Gene ERK_n ERK ERK_n->TF

Caption: Predicted Modulation of the MAPK/ERK Pathway by this compound.

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. Below are detailed protocols for key assays to assess the bioactivity of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[21][22]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[15][23]

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

    • Add a small volume of the sample or standard to a cuvette or microplate well, followed by the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-Inflammatory Activity Assays
  • Principle: This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite (B80452).[10] The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.[4]

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-1-naphthylethylenediamine dihydrochloride (B599025) in an acidic solution) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Principle: This assay uses a reporter gene (luciferase) under the control of NF-κB response elements to quantify NF-κB transcriptional activity. A decrease in luciferase activity in the presence of a compound indicates inhibition of the NF-κB pathway.[5]

  • Protocol:

    • Transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB luciferase reporter construct.

    • Treat the transfected cells with an NF-κB activator (e.g., TNF-α) and varying concentrations of this compound.

    • After incubation, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • A co-transfected control reporter (e.g., Renilla luciferase) can be used to normalize the results.

Anti-Cancer Activity Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[12][14][24]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB, indicating their activation state.

  • Protocol:

    • Treat cells with this compound and/or a stimulant (e.g., LPS or a growth factor).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-p38, total p38, p-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The in silico approach detailed in this guide provides a robust and efficient framework for predicting the bioactivity of this compound. By combining molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. These computational predictions, however, must be considered preliminary and serve as a guide for targeted experimental validation using the detailed protocols provided. This integrated approach of computational and experimental methods is essential for accelerating the discovery and development of novel bioactive compounds like this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Citroxanthin in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of citroxanthin in fruit extracts. This compound, a xanthophyll epoxide, is a carotenoid of interest for its potential biological activities. The described protocol provides a reliable methodology for the extraction and quantification of this compound, which is crucial for research, quality control, and potential applications in the pharmaceutical and nutraceutical industries. The method utilizes a C30 column for optimal separation of carotenoids and UV-Vis detection. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to ensure accurate and reproducible results.

Introduction

This compound, also known as mutatochrome or 5,8-epoxy-β-carotene, is a naturally occurring xanthophyll found in various fruits and plants.[1] As a member of the carotenoid family, this compound is investigated for its antioxidant properties and potential health benefits. Accurate quantification of this compound in fruit extracts is essential for understanding its distribution, bioavailability, and potential applications in drug development and functional foods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of carotenoids due to its high resolution and sensitivity.[2] This application note presents a detailed protocol for the quantification of this compound in fruit extracts using an RP-HPLC method with UV-Vis detection.

Principle of the Method

The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (C30) and the mobile phase is relatively polar. Carotenoids are extracted from the fruit matrix using an organic solvent mixture. To minimize interference from lipids and chlorophyll, a saponification step is included. The extracted and saponified sample is then injected into the HPLC system. The separation of this compound from other carotenoids is achieved based on their differential partitioning between the stationary and mobile phases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from authentic standards. Detection is carried out at the maximum absorbance wavelength (λmax) of this compound in the visible range.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade acetone (B3395972), methanol, methyl tert-butyl ether (MTBE), and water.

  • Reagents: Potassium hydroxide (B78521) (KOH), butylated hydroxytoluene (BHT), anhydrous sodium sulfate (B86663).

  • Standards: this compound analytical standard (purity ≥ 95%).

  • Equipment: Homogenizer, centrifuge, rotary evaporator, HPLC system with a photodiode array (PDA) or UV-Vis detector, C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Sample Preparation: Extraction and Saponification
  • Homogenization: Weigh approximately 5-10 g of the fresh fruit sample (e.g., citrus peel) and homogenize it with 50 mL of acetone containing 0.1% BHT.[3]

  • Extraction: Filter the homogenate under vacuum. Repeat the extraction of the residue until it is colorless.

  • Partitioning: Combine the acetone extracts and add an equal volume of petroleum ether in a separatory funnel. Add distilled water to facilitate phase separation.

  • Collection of Organic Phase: Collect the upper petroleum ether layer containing the carotenoids. Wash the aqueous layer twice with petroleum ether and combine all organic phases.

  • Drying: Dry the pooled petroleum ether extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Saponification: Re-dissolve the residue in 50 mL of 10% methanolic KOH and leave it overnight in the dark at room temperature. This step hydrolyzes esterified carotenoids and removes interfering lipids.[4][5]

  • Post-Saponification Extraction: Add the saponified mixture to a separatory funnel with 50 mL of petroleum ether and 50 mL of water. Collect the upper ether layer. Repeat the extraction of the aqueous layer twice.

  • Washing: Wash the combined ether extracts with distilled water until the washings are neutral.

  • Final Preparation: Dry the final extract over anhydrous sodium sulfate and evaporate to dryness. Reconstitute the residue in a known volume of the initial mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

HPLC Analysis
  • HPLC System: An Agilent 1260 Infinity LC System or equivalent.[6]

  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.[7]

  • Mobile Phase: A gradient of A: Methanol/Water (95:5 v/v) and B: Methyl tert-butyl ether (MTBE).

  • Detection: UV-Vis detector set at 450 nm. Carotenoids typically absorb light in the 400-500 nm range.[8][9]

Data Presentation

Quantitative data for the HPLC method validation and a representative sample analysis are summarized in the tables below.

Table 1: HPLC Method Parameters

ParameterValue
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm
Mobile Phase A: Methanol/Water (95:5 v/v) B: MTBE
Gradient 0-15 min, 95% A, 5% B; 15-30 min, 50% A, 50% B; 30-35 min, 95% A, 5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 450 nm

Table 2: Method Validation Summary for this compound Quantification

ParameterResult
Linearity (Concentration Range) 0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Table 3: Representative Quantification of this compound in a Fruit Extract

SampleRetention Time (min)Peak AreaConcentration (µg/g fresh weight)
Orange Peel Extract8.5125432.3

Visualization of Experimental Workflow

experimental_workflow sample Fruit Sample Collection homogenize Homogenization (Acetone + 0.1% BHT) sample->homogenize extract Solvent Extraction (Petroleum Ether) homogenize->extract saponify Saponification (10% Methanolic KOH) extract->saponify reconstitute Reconstitution in Mobile Phase saponify->reconstitute hplc HPLC Analysis (C30 Column, UV-Vis @ 450 nm) reconstitute->hplc data Data Acquisition and Processing hplc->data quantify Quantification (Calibration Curve) data->quantify report Reporting Results quantify->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in fruit extracts. The detailed protocols for sample preparation and HPLC analysis, along with the method validation parameters, ensure the accuracy and precision of the results. This method is suitable for researchers, scientists, and drug development professionals working on the analysis of carotenoids in natural products.

References

Application Notes and Protocols for the Extraction of Citroxanthin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, a xanthophyll carotenoid, is a natural pigment with potential bioactive properties of interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction of this compound from plant material, with a focus on citrus peels as a likely source. The protocols described herein are based on established methods for carotenoid extraction and can be adapted and optimized for maximizing the yield and purity of this compound. This application note also includes methods for quantification and discusses potential biological activities.

Introduction to this compound

This compound, also known as mutatochrome, is a xanthophyll and an epoxide derivative of β-carotene.[1][2] Like other carotenoids, it possesses antioxidant properties and may have various health benefits. While its presence has been reported in certain microorganisms like Planktothrix rubescens and Planktothrix agardhii, its distribution in the plant kingdom is less documented.[1] However, its name suggests a potential presence in citrus fruits. Citrus peels are a well-known source of a diverse range of bioactive compounds, including various carotenoids, flavonoids, and essential oils.[3][4] Therefore, citrus peel serves as a logical starting material for the extraction of this compound.

Pre-Extraction Preparation of Plant Material

Proper preparation of the plant material is a critical first step to ensure efficient extraction.

Protocol 1: Preparation of Citrus Peel Powder

  • Sourcing: Obtain fresh citrus fruits (e.g., oranges, lemons, grapefruits).

  • Peeling: Carefully peel the fruits, separating the flavedo (the outer, colored part) from the albedo (the white, spongy part) as the flavedo is richer in carotenoids.[4]

  • Washing: Thoroughly wash the peels with distilled water to remove any surface contaminants.

  • Drying:

    • Air Drying: Spread the peels in a single layer in a well-ventilated area, protected from direct sunlight, for several days until they are brittle.

    • Oven Drying: For faster results, dry the peels in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried peels into a fine, homogenous powder using a laboratory mill or a high-speed blender.

  • Storage: Store the powdered plant material in an airtight, opaque container at -20°C to minimize degradation from light, heat, and oxidation.

Extraction of this compound

The choice of extraction method and solvent system is crucial for achieving high yields of this compound. Carotenoids are lipophilic compounds, and therefore, organic solvents are typically employed.[3]

Solvent Selection

A variety of solvents can be used for the extraction of carotenoids from citrus peels, including ethanol (B145695), acetone (B3395972), hexane (B92381), and ethyl acetate.[3][5] Often, a mixture of solvents provides better extraction efficiency. For instance, a combination of a polar solvent like acetone or ethanol with a non-polar solvent like hexane can be effective.

Extraction Protocols

Protocol 2: Maceration (Cold Solvent Extraction)

This is a simple and widely used method for extracting thermolabile compounds.

  • Mixing: Weigh 10 g of the dried citrus peel powder and place it in a conical flask. Add 100 mL of a suitable solvent or solvent mixture (e.g., acetone:hexane 1:1 v/v).

  • Incubation: Seal the flask and keep it on an orbital shaker at room temperature for 24-48 hours. Protect the flask from light by wrapping it in aluminum foil.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: The residue can be re-extracted with a fresh portion of the solvent to maximize the yield.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: The resulting crude extract should be stored at -20°C under a nitrogen atmosphere.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

Ultrasound can enhance extraction efficiency by disrupting cell walls, leading to shorter extraction times and lower solvent consumption.

  • Mixing: Prepare a suspension of 10 g of dried citrus peel powder in 100 mL of solvent in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for a specified duration (e.g., 30 minutes) and power (e.g., 100 W).[6] Monitor the temperature to ensure it does not rise significantly.

  • Filtration and Evaporation: Follow steps 3 and 5 from the Maceration protocol.

Protocol 4: Soxhlet Extraction

This is a continuous extraction method that can be very efficient but uses heat, which might cause degradation of some carotenoids.

  • Setup: Place 10 g of the dried citrus peel powder in a thimble and insert it into the main chamber of a Soxhlet extractor.

  • Extraction: Add the extraction solvent to the distilling flask and heat it. The solvent will vaporize, condense, and drip onto the sample, extracting the carotenoids. The process is allowed to run for several cycles (e.g., 6-8 hours).

  • Solvent Evaporation: After extraction, the solvent is evaporated as described previously.

Purification of this compound

The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Protocol 5: Saponification (Optional)

This step is used to remove interfering lipids and chlorophylls.

  • Reaction: Dissolve the crude extract in a minimal amount of ethanol and add an equal volume of 10% (w/v) methanolic potassium hydroxide.

  • Incubation: Leave the mixture to stand overnight at room temperature in the dark.

  • Extraction: Transfer the mixture to a separatory funnel, add an equal volume of diethyl ether or hexane, and wash several times with distilled water to remove the alkali.

  • Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to obtain the purified carotenoid extract.

Protocol 6: Column Chromatography

  • Column Packing: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or alumina, using a non-polar solvent like hexane.

  • Loading: Dissolve the extract in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding acetone or ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent.

Protocol 7: High-Performance Liquid Chromatography (HPLC)

For high-purity this compound, preparative HPLC is the method of choice. A C30 column is often recommended for carotenoid separation.

  • System: A preparative HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C30 reversed-phase column.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for carotenoid separation.

  • Injection: Dissolve the partially purified extract in the mobile phase and inject it into the system.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

Quantification of this compound

Protocol 8: Spectrophotometric Quantification

A simple and rapid method for estimating the total carotenoid content.

  • Measurement: Dissolve a known amount of the extract in a suitable solvent (e.g., hexane) and measure the absorbance at the maximum absorption wavelength (λmax) for carotenoids (typically between 440-470 nm).

  • Calculation: The total carotenoid content can be estimated using the Beer-Lambert law and the specific extinction coefficient for the carotenoid mixture.

Protocol 9: HPLC-DAD Quantification

This is the most accurate and reliable method for quantifying specific carotenoids.

  • System: An analytical HPLC system with a DAD.

  • Column: A C30 reversed-phase column.

  • Standard Curve: Prepare a series of standard solutions of a known carotenoid (if a this compound standard is unavailable, a related xanthophyll can be used for semi-quantification) and generate a standard curve by plotting peak area against concentration.

  • Analysis: Inject the sample and identify the this compound peak based on its retention time and spectral characteristics.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

The following table summarizes illustrative quantitative data for carotenoid extraction from citrus peel, which can be used as a benchmark for this compound extraction.

Extraction Method Solvent Plant Material Total Carotenoid Yield (mg/100g DW) Reference
MacerationAcetoneCitrus sinensis peel~17.0[3]
MacerationEthyl AcetateCitrus sinensis peel~12.0[3]
MacerationEthanolCitrus limon peelLower than Acetone/Ethyl Acetate[3]
Ultrasound-AssistedWater/Low EthanolOrange/Lime Peel(Specific for Citric Acid)[6]

Note: The yields are for total carotenoids and will vary depending on the specific citrus variety, ripeness, and extraction conditions. Optimization is required to maximize the yield of this compound.

Visualization of Experimental Workflow

Citroxanthin_Extraction_Workflow PlantMaterial Citrus Peel (Flavedo) Preparation Washing, Drying, Grinding PlantMaterial->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration UAE Ultrasound-Assisted Extraction Extraction->UAE Soxhlet Soxhlet Extraction Extraction->Soxhlet Filtration Filtration Maceration->Filtration UAE->Filtration Soxhlet->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Purification Purification CrudeExtract->Purification Saponification Saponification (Optional) Purification->Saponification ColumnChrom Column Chromatography Purification->ColumnChrom HPLC_Purify Preparative HPLC Purification->HPLC_Purify Saponification->ColumnChrom ColumnChrom->HPLC_Purify Purethis compound Pure this compound HPLC_Purify->Purethis compound Quantification Quantification Purethis compound->Quantification Spectro Spectrophotometry Quantification->Spectro HPLC_Quant Analytical HPLC Quantification->HPLC_Quant FinalProduct Characterized this compound Spectro->FinalProduct HPLC_Quant->FinalProduct

Caption: Experimental workflow for the extraction and purification of this compound.

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not well-elucidated, it is plausible that, as a xanthophyll, it shares mechanisms with other well-studied carotenoids like fucoxanthin.[7][8] These may include antioxidant and anti-inflammatory pathways.

Potential_Signaling_Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Signaling Pathway This compound->PI3K_Akt_Pathway Inhibits ROS->NFkB_Pathway Activates ROS->PI3K_Akt_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation Promotes Cell_Proliferation Cell Proliferation PI3K_Akt_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Disclaimer: The signaling pathways depicted are hypothetical and based on the known activities of other xanthophylls. Further research is required to validate these mechanisms for this compound.

Conclusion

This document provides a comprehensive set of protocols for the extraction, purification, and quantification of this compound from plant materials, with a practical focus on citrus peels. The provided workflows and methodologies offer a solid foundation for researchers to isolate and study this potentially valuable bioactive compound. Further optimization of these protocols will be necessary to achieve the highest yields and purity of this compound for subsequent research and development.

References

Application Note: Spectrophotometric Analysis of Total Citroxanthin Content

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citroxanthin, a xanthophyll carotenoid, is a natural pigment found in various fruits and plants, notably in the peels of citrus fruits. As a member of the carotenoid family, it is recognized for its potential antioxidant properties, making it a compound of interest in the pharmaceutical, nutraceutical, and food industries. Accurate quantification of this compound is crucial for quality control, formulation development, and research into its biological activities. This application note provides a detailed protocol for the determination of total this compound content in a sample matrix using UV-Vis spectrophotometry, a widely accessible and rapid analytical technique. The method is based on the principle of the Beer-Lambert law, which correlates absorbance with concentration.

Principle of the Method

The spectrophotometric analysis of this compound relies on the measurement of light absorbance at a specific wavelength. Carotenoids, including this compound, exhibit characteristic absorption spectra in the visible range, typically between 400 and 500 nm, due to their conjugated double bond systems.[1] By measuring the absorbance of a this compound extract at its wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol·L⁻¹)

For accurate quantification, a pure analytical standard of this compound is recommended to generate a standard curve. In the absence of a standard, an estimation can be made using the specific absorption coefficient (A 1% 1cm) or the molar extinction coefficient if these values are available in the literature for this compound in the chosen solvent.

Experimental Protocols

This section details the necessary steps for sample preparation, extraction, and spectrophotometric measurement of this compound.

Materials and Reagents
  • Sample: Source material containing this compound (e.g., fresh citrus peels)

  • Solvents: Acetone (B3395972) (ACS grade), Hexane (B92381) (ACS grade), Ethanol (ACS grade)

  • Drying agent: Anhydrous sodium sulfate (B86663)

  • Equipment:

    • Homogenizer or blender

    • Centrifuge

    • Spectrophotometer (UV-Vis)

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks

    • Pipettes

    • Filter paper

    • Rotary evaporator (optional)

Sample Preparation and Extraction Protocol

This protocol is adapted from general methods for carotenoid extraction from plant materials.[2][3][4]

  • Homogenization: Weigh a known amount of the fresh sample material (e.g., 5-10 g of citrus peel). Homogenize the sample with a suitable volume of acetone (e.g., 50 mL) using a blender or homogenizer until a uniform slurry is obtained.

  • Extraction:

    • Filter the slurry through filter paper into a flask.

    • Re-extract the solid residue with acetone until the residue becomes colorless.

    • Pool all the acetone extracts.

  • Phase Separation:

    • Transfer the acetone extract to a separatory funnel.

    • Add an equal volume of hexane and mix gently.

    • Add distilled water to the funnel to facilitate the separation of the hexane and aqueous layers. The carotenoids will partition into the upper hexane layer.

    • Discard the lower aqueous layer.

    • Wash the hexane layer with distilled water several times to remove residual acetone.

  • Drying and Concentration:

    • Pass the hexane extract through a column of anhydrous sodium sulfate to remove any remaining water.

    • Collect the dried extract in a volumetric flask.

    • If necessary, evaporate the solvent to a smaller volume using a rotary evaporator at a low temperature (<40°C).

    • Bring the final volume to a known quantity (e.g., 25 or 50 mL) with hexane.

Spectrophotometric Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable baseline.

  • Wavelength Scan:

    • Set the spectrophotometer to scan a wavelength range from 350 nm to 600 nm.

    • Use the extraction solvent (e.g., hexane) as a blank to zero the instrument.

    • Measure the absorbance spectrum of the diluted sample extract to determine the wavelength of maximum absorbance (λmax). For carotenoids, this is typically in the 400-500 nm range.[1]

  • Absorbance Reading:

    • Set the spectrophotometer to the determined λmax.

    • Blank the instrument with the solvent.

    • Measure the absorbance of the sample extract. If the absorbance is above the linear range of the instrument (typically >1.5), dilute the sample with a known volume of the solvent and re-measure.

Data Presentation and Calculations

The total this compound content is calculated using the Beer-Lambert law. The molecular weight of this compound (C₄₀H₅₆O) is 552.9 g/mol .[5]

Calculations
  • Concentration in the cuvette (mol/L):

    • c = A / (ε × b)

    • Where:

      • A = Measured absorbance at λmax

      • ε = Molar extinction coefficient (135,000 L·mol⁻¹·cm⁻¹)

      • b = Cuvette path length (1 cm)

  • Concentration in the cuvette (mg/L):

    • Concentration (mg/L) = c (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Total this compound Content in the Sample (mg/g):

    • Content (mg/g) = [Concentration (mg/L) × Final Volume of Extract (L)] / Initial Weight of Sample (g)

Example Data Table
Sample IDInitial Sample Weight (g)Final Extract Volume (mL)Dilution FactorMeasured Absorbance (A) at λmaxCalculated Concentration (mg/L)Total this compound Content (mg/g)
Sample 15.05010.753.070.031
Sample 25.05010.823.350.034
Sample 35.05010.682.780.028

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow sample Sample Homogenization (e.g., 5g in 50mL Acetone) extraction Solvent Extraction (Acetone) sample->extraction filtration Filtration extraction->filtration phase_sep Phase Separation (Hexane/Water) filtration->phase_sep drying Drying (Anhydrous Na2SO4) phase_sep->drying volume_adj Final Volume Adjustment (e.g., 50mL Hexane) drying->volume_adj measurement Spectrophotometric Measurement (Scan for λmax, Read A) volume_adj->measurement calculation Concentration Calculation measurement->calculation beer_lambert_law cluster_input Inputs cluster_output Output A Absorbance (A) c Concentration (c) A->c  / (ε * b) epsilon Molar Extinction Coefficient (ε) epsilon->c b Path Length (b) b->c

References

Application of Citroxanthin in Cell Culture Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citroxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments found in various plants and microorganisms.[1] While extensive research has been conducted on the in vitro biological activities of other carotenoids like fucoxanthin (B1674175) and canthaxanthin, specific data on the application of this compound in cell culture studies is limited in publicly available literature. However, based on the well-documented anti-cancer, antioxidant, and cell-modulating properties of related carotenoids, this compound holds significant potential as a subject of investigation for researchers in cell biology and drug development.[2][3]

This document provides a comprehensive set of application notes and detailed protocols to guide researchers in initiating cell culture studies with this compound. The methodologies and expected outcomes are largely extrapolated from established research on similar carotenoids and are intended to serve as a robust starting point for exploring the bioactivities of this compound.

Anticipated Biological Activities

Based on the known functions of other xanthophylls, this compound is hypothesized to exhibit several key biological activities in cell culture models:

  • Anticancer Effects: Like many carotenoids, this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5][6] This makes it a candidate for investigation as a potential chemotherapeutic or chemopreventive agent.

  • Antioxidant and Pro-oxidant Activity: Carotenoids are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[2][7] Conversely, under certain conditions, they can also exhibit pro-oxidant effects that may contribute to their anti-cancer activity.[8][9]

  • Modulation of Signaling Pathways: The biological effects of carotenoids are often mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and death, such as the PI3K/Akt and MAPK pathways.[5][10]

Quantitative Data from Related Carotenoids

To provide a frame of reference for designing experiments with this compound, the following tables summarize quantitative data from studies on the related carotenoids, fucoxanthin and canthaxanthin.

Table 1: Exemplary IC50 Values of Fucoxanthin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
WiDrColon Adenocarcinoma72~25[6]
HCT116Colon Adenocarcinoma72>50[6]
T24Bladder Cancer48~10-20[11]
A549Non-Small Cell Lung4827.6[12]
H1299Non-Small Cell Lung4835.8[12]
GBM1Glioblastoma72~40-100[13]
A172Glioblastoma72~40-100[13]

Table 2: Effects of Canthaxanthin and Fucoxanthin on Apoptosis and Cell Cycle

CompoundCell LineConcentration (µM)Incubation Time (h)Observed EffectReference
CanthaxanthinWiDr (Colon)14813% apoptotic cells[4]
CanthaxanthinWiDr (Colon)104818% apoptotic cells[4]
CanthaxanthinSK-MEL-2 (Melanoma)14815% apoptotic cells[4]
CanthaxanthinSK-MEL-2 (Melanoma)104820% apoptotic cells[4]
FucoxanthinWiDr (Colon)2524G0/G1 phase arrest[6]
FucoxanthinWiDr (Colon)5024Apoptosis induction[6]
FucoxanthinT24 (Bladder)5-1048G0/G1 phase arrest[11]

Experimental Protocols

The following are detailed protocols for the preparation and application of this compound in cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound suitable for dilution in cell culture media. Due to its lipophilic nature, a suitable organic solvent is required for initial solubilization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution in light-blocking tubes at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well cell culture plates

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control) to the wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[14]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound stock solution

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash once with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 5: Intracellular ROS Detection (DCFH-DA Assay)

Objective: To measure the levels of intracellular reactive oxygen species (ROS) in response to this compound treatment.

Materials:

  • Black, clear-bottom 96-well plates

  • Cells of interest

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • A positive control for ROS induction (e.g., H2O2)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Remove the treatment medium and wash the cells with warm HBSS.

  • Load the cells with 10-20 µM DCFH-DA in HBSS and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for studying this compound and the potential signaling pathways it may modulate.

G Experimental Workflow for this compound Cell Culture Studies cluster_prep Compound Preparation cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound Dilutions prep->treat seed Seed Cells in Multi-well Plates seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle ros ROS Detection Assay (e.g., DCFH-DA) treat->ros ic50 Calculate IC50 viability->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis cell_cycle->flow_analysis ros_quant Quantify ROS Levels ros->ros_quant

Caption: Workflow for investigating this compound's effects.

G Potential Apoptosis Pathway Modulated by this compound cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic This compound This compound bax Bax This compound->bax bcl2 Bcl-2 This compound->bcl2 caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->caspase9

Caption: Potential this compound-induced apoptosis pathway.

G Potential Cell Cycle Arrest Pathway by this compound This compound This compound p21 p21/p27 This compound->p21 cdk CDK2/Cyclin E p21->cdk g1_s G1/S Transition cdk->g1_s

Caption: Potential G1/S cell cycle arrest by this compound.

G Modulation of Intracellular ROS by this compound ros ROS (e.g., O2-, H2O2) stress Oxidative Stress ros->stress This compound This compound This compound->ros Scavenging antioxidant Antioxidant Defense This compound->antioxidant Upregulation antioxidant->ros

Caption: this compound's potential role in ROS modulation.

References

Application Notes and Protocols for Citroxanthin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin, a xanthophyll carotenoid, presents a promising alternative to synthetic food colorants. As a naturally derived pigment, it aligns with the growing consumer demand for clean-label ingredients. These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a natural food colorant, covering its extraction, stability, antioxidant properties, and potential biological effects. While specific data for this compound is emerging, this document compiles current knowledge and provides protocols adapted from research on closely related carotenoids.

Physicochemical Properties and Extraction

This compound (5,8-Monoepoxy-β-carotene) is a solid, lipid-soluble pigment.[1] Its extraction from plant sources, particularly citrus fruit peels, is a critical first step for its application.

Experimental Protocol: Extraction and Purification of this compound from Citrus Peels

This protocol is adapted from methods for extracting carotenoids from plant materials.

Materials:

  • Fresh citrus peels (e.g., orange, grapefruit)

  • Acetone

  • Hexane (B92381)

  • Ethanol

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Developing solvent: Hexane:Acetone (8:2 v/v)

  • Rotary evaporator

  • Homogenizer/Blender

Procedure:

  • Sample Preparation: Wash and dry fresh citrus peels. Finely grind the peels using a blender to increase the surface area for extraction.

  • Extraction:

    • Suspend the ground peel material in a 2:1:1 mixture of hexane, acetone, and ethanol.

    • Homogenize the mixture for 5-10 minutes at room temperature.

    • Filter the mixture to separate the liquid extract from the solid residue.

    • Repeat the extraction process with the residue to ensure maximum yield.

  • Phase Separation:

    • Combine the liquid extracts and wash with distilled water in a separatory funnel. The carotenoids will remain in the upper hexane layer.

    • Discard the lower aqueous layer.

    • Wash the hexane layer again with water to remove residual water-soluble impurities.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation.

  • Purification by Column Chromatography:

    • Prepare a silica gel column equilibrated with hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with the hexane:acetone (8:2 v/v) developing solvent.

    • Collect the orange-yellow fractions corresponding to this compound.

    • Monitor the separation by thin-layer chromatography (TLC).

  • Final Concentration and Storage:

    • Combine the purified fractions and evaporate the solvent under a stream of nitrogen.

    • Store the purified this compound in an airtight container, protected from light, at -20°C.

Workflow for this compound Extraction and Purification

G start Fresh Citrus Peels prep Grinding start->prep extraction Solvent Extraction (Hexane:Acetone:Ethanol) prep->extraction filtration Filtration extraction->filtration phase_sep Phase Separation (Hexane/Water) filtration->phase_sep drying Drying with Sodium Sulfate phase_sep->drying concentration1 Rotary Evaporation drying->concentration1 chromatography Silica Gel Column Chromatography concentration1->chromatography concentration2 Evaporation under Nitrogen chromatography->concentration2 storage Store at -20°C concentration2->storage G start Prepare this compound- fortified Food Samples ph_stability pH Stability Testing (e.g., pH 3, 5, 7) start->ph_stability temp_stability Thermal Stability Testing (e.g., 4°C, 25°C, 60°C) start->temp_stability light_stability Light Stability Testing (Light vs. Dark) start->light_stability measurement Measure Color (Spectrophotometry/ CIELAB L*a*b*) ph_stability->measurement temp_stability->measurement light_stability->measurement analysis Data Analysis: - % Retention - Degradation Kinetics - k and t½ measurement->analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

References

In Vitro Anti-inflammatory Assay for Citroxanthin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel anti-inflammatory agents is a significant focus of drug discovery and development.

Citroxanthin, a carotenoid pigment found in various natural sources, presents a promising scaffold for the development of new anti-inflammatory therapeutics. Carotenoids, as a class, have demonstrated various biological activities, including antioxidant and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory properties of this compound using a well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells.

The protocols outlined herein describe methods to quantify key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), as well as the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, this document provides an overview of the key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in the inflammatory response and potential targets of this compound.

Principle of the Assay

The in vitro anti-inflammatory assay described here utilizes the murine macrophage cell line RAW 264.7. Macrophages play a central role in the inflammatory response.[3] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and induces a robust inflammatory response.[3][4] This response includes the production of pro-inflammatory cytokines like TNF-α and IL-6, and inflammatory mediators such as nitric oxide (NO).[4][5] The increased production of these molecules is driven by the upregulation of enzymes like iNOS and COX-2.[6][7]

The potential anti-inflammatory activity of this compound is assessed by its ability to inhibit or reduce the LPS-induced production of these inflammatory markers. The general workflow for this assessment is depicted below.

G cluster_0 Experimental Workflow cluster_1 Analysis A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant & Cell Lysate D->E F Nitric Oxide (NO) Assay (Griess Assay) E->F G Cytokine (TNF-α) Assay (ELISA) E->G H Protein Expression (iNOS, COX-2) (Western Blot) E->H

Caption: General experimental workflow.

Data Presentation

The quantitative data obtained from the assays should be organized to facilitate clear comparison between different treatment groups. The results are typically expressed as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Nitric Oxide (NO) and TNF-α Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Concentration (pg/mL)
Control (untreated)-0.5 ± 0.115.2 ± 3.1
LPS (1 µg/mL)-100 ± 8.52548.6 ± 150.3
This compound + LPS185.3 ± 7.22105.4 ± 125.8
This compound + LPS562.1 ± 5.41532.9 ± 98.7
This compound + LPS1041.7 ± 3.9987.5 ± 76.2
Dexamethasone (10 µM) + LPS-15.2 ± 2.1350.1 ± 45.6

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Relative iNOS Expression (% of LPS Control)Relative COX-2 Expression (% of LPS Control)
Control (untreated)-1.2 ± 0.32.5 ± 0.8
LPS (1 µg/mL)-100 ± 9.1100 ± 8.7
This compound + LPS190.5 ± 8.588.3 ± 7.9
This compound + LPS568.4 ± 6.265.1 ± 5.8
This compound + LPS1045.2 ± 4.142.9 ± 3.9
Dexamethasone (10 µM) + LPS-18.9 ± 2.521.4 ± 2.9

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] Include a vehicle control (solvent without this compound) and a positive control (a known anti-inflammatory drug like dexamethasone).

Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed inhibitory effects of this compound are due to its anti-inflammatory activity or simply due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Collect 100 µL of cell culture supernatant from each well of the 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[8][9]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[8]

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of TNF-α secreted into the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for mouse TNF-α overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for mouse TNF-α. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Calculate the TNF-α concentration from a standard curve.

Western Blot for iNOS and COX-2

This technique is used to detect and quantify the expression levels of iNOS and COX-2 proteins in cell lysates.

  • After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Analysis

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response.[11][12] LPS binding to its receptor (TLR4) on macrophages activates these pathways, leading to the transcription of pro-inflammatory genes.[11] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action. This is typically done by measuring the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65 for NF-κB; and ERK, JNK, p38 for MAPK) via Western blotting.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation to Nucleus IkBa->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFkB->Genes This compound This compound This compound->IkBa Inhibition

Caption: Simplified NF-κB signaling pathway.

G cluster_0 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK Activation TLR4->MAPKKK MAPKK MAPKK Phosphorylation MAPKKK->MAPKK MAPK MAPK Phosphorylation (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->MAPK Inhibition

Caption: Simplified MAPK signaling pathway.

Conclusion

The protocols described in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By utilizing the LPS-stimulated RAW 264.7 macrophage model, researchers can effectively screen and characterize the potential of this compound to modulate key inflammatory mediators and pathways. The data generated from these assays will be instrumental in guiding further preclinical and clinical development of this compound as a novel anti-inflammatory agent.

References

Investigating the Anticancer Activity of Fucoxanthin on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthin (B1674175), a marine carotenoid found in brown seaweeds, has garnered significant attention for its potential anticancer properties. This document provides detailed application notes and experimental protocols for investigating the cytotoxic and apoptotic effects of fucoxanthin on various cancer cell lines. The methodologies outlined herein are foundational for preclinical assessments of fucoxanthin's efficacy and mechanism of action.

Data Presentation: Summary of Fucoxanthin's Anticancer Activity

The following tables summarize the quantitative data on the effects of fucoxanthin on different cancer cell lines, providing a comparative overview of its potency and cellular effects.

Table 1: IC50 Values of Fucoxanthin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer487 ± 2.21[1]
723 ± 0.37[1]
MDA-MB-468Triple-Negative Breast Cancer487 ± 2.27[1]
723 ± 0.31[1]
FaDuPharyngeal Squamous Cell Carcinoma2417.91 (µg/mL)[2]
486.21 (µg/mL)[2]
Detroit 562Pharyngeal Squamous Cell Carcinoma2418.58 (µg/mL)[2]
486.55 (µg/mL)[2]
KBOral Squamous Carcinoma2450[3]
H1299Non-Small Cell Lung CancerNot Specified2450[4]
LNCaPProstate CancerNot Specified~2.5[4]

Table 2: Apoptosis Induction by Fucoxanthin

Cell LineFucoxanthin Concentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
MDA-MB-231252416.88[5]
502425.40[5]
A54912.5Not Specified26.4[4]
25Not Specified38.6[4]
50Not Specified40.6[4]
H129912.5Not Specified18.1[4]
25Not Specified23.8[4]
50Not Specified27.9[4]

Table 3: Cell Cycle Arrest Induced by Fucoxanthin

Cell LineFucoxanthin Concentration (µM)Incubation Time (h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
MDA-MB-23112.52473.14--[1]
MDA-MB-4681.56 - 6.252469.87 - 80.25--[1]
FaDu9 (µg/mL)4881.03--[2]
Detroit 5629 (µg/mL)4874.57--[2]

Signaling Pathways Modulated by Fucoxanthin

Fucoxanthin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Fucoxanthin Fucoxanthin PI3K PI3K Fucoxanthin->PI3K Inhibits JAK JAK Fucoxanthin->JAK Inhibits NFkB NF-κB Fucoxanthin->NFkB Inhibits Caspase3 Caspase-3 Fucoxanthin->Caspase3 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 Bcl2 Bcl-2 STAT3->Bcl2 NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis start Start culture Culture Cancer Cell Lines start->culture treat Treat cells with Fucoxanthin culture->treat mtt Cell Viability (MTT Assay) treat->mtt apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Protein Expression (Western Blot) treat->western data Data Analysis & Interpretation mtt->data apoptosis->data cell_cycle->data western->data end End data->end

References

Application Note & Protocol: Development of a Validated Method for Citroxanthin Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin, a xanthophyll carotenoid, is of growing interest in nutritional and pharmaceutical research due to its potential antioxidant properties. Accurate and precise quantification of this compound in human plasma is essential for pharmacokinetic studies, bioavailability assessments, and for understanding its physiological roles. This document provides a detailed protocol for the development and validation of a robust analytical method for this compound in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and confirmation by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Carotenoids are susceptible to degradation from light, heat, and oxidation, making meticulous sample handling and preparation critical for reliable results.[1] The method described herein employs a straightforward liquid-liquid extraction (LLE) for efficient sample clean-up and concentration.

Experimental Workflow

The overall experimental process is outlined in the workflow diagram below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard (e.g., Echinenone) plasma->is precip Protein Precipitation (Ethanol with 0.1% BHT) is->precip extract Liquid-Liquid Extraction (n-Hexane) precip->extract evap Evaporation to Dryness (Nitrogen Stream) extract->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute hplc HPLC-UV Analysis reconstitute->hplc lcms LC-MS/MS Confirmation hplc->lcms quant Quantification hplc->quant validation Method Validation quant->validation

Caption: Experimental workflow for this compound analysis in plasma.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Echinenone (B51690) (Internal Standard, IS)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (B145695) (EtOH)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Methyl tert-butyl ether (MTBE)

  • Butylated hydroxytoluene (BHT)

  • Ammonium (B1175870) acetate

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

3.2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare working standard solutions for the calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5 µg/mL).

  • Internal Standard (IS) Working Solution: Prepare a 1 µg/mL working solution of echinenone in ethanol. Echinenone is a suitable IS as it is a carotenoid not typically found in human plasma and has similar chromatographic behavior.[2]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

3.3. Plasma Sample Preparation (Liquid-Liquid Extraction)

All sample preparation steps should be performed under subdued light to prevent carotenoid degradation.[3]

  • Pipette 200 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL microcentrifuge tube.[1]

  • Add 20 µL of the 1 µg/mL echinenone IS working solution.

  • Add 200 µL of cold ethanol containing 0.1% BHT to precipitate proteins.[1][4] Vortex for 30 seconds.

  • Add 1 mL of n-hexane and vortex vigorously for 2 minutes for extraction.[1]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.[4]

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction (steps 4-6) one more time and combine the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an amber HPLC vial for analysis.[3]

3.4. HPLC-UV Method Parameters

  • HPLC System: An isocratic HPLC system with a UV-Vis detector is suitable.[5]

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are often recommended for carotenoid separation.

  • Mobile Phase: A mixture of Methanol:MTBE:Water (e.g., 81:15:4 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 450 nm, which is a common wavelength for carotenoid detection.[7] The exact maximum absorbance for this compound should be determined.

3.5. LC-MS/MS Method Parameters for Confirmation

For increased sensitivity and selectivity, an LC-MS/MS method can be developed.[4][8]

  • LC System: UPLC/HPLC system.

  • Column: C18 or C30 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., methanol/MTBE).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI can be more effective for carotenoid ionization.[10]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and the IS would need to be determined by infusion of the pure compounds.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Typical Expected Performance
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995
Precision (Intra- & Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)CV < 10%
Accuracy % Bias within ±15% (±20% at LLOQ)% Bias within ±10%
Recovery Consistent and reproducible> 85%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 101-10 ng/mL
Stability (Freeze-thaw, short-term, long-term) % Change within ±15%Stable for at least 3 freeze-thaw cycles and for 1 month at -80°C.[11][12]

Potential Signaling Pathway Involvement

While the specific signaling pathways involving this compound are not well-elucidated, carotenoids are precursors to retinoids, which play crucial roles in cellular signaling. The diagram below illustrates a simplified retinoic acid signaling pathway, where a metabolite of this compound could potentially exert its effects.

Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite This compound Metabolite (e.g., Retinoid-like) This compound->Metabolite Metabolism CRABP CRABP Metabolite->CRABP Metabolite_CRABP Metabolite-CRABP Complex CRABP->Metabolite_CRABP RAR_RXR RAR-RXR Metabolite_CRABP->RAR_RXR Translocation RARE RARE RAR_RXR->RARE Binding Gene Target Gene Transcription RARE->Gene

Caption: Hypothetical involvement of a this compound metabolite in a retinoid-like signaling pathway.

Conclusion

This application note provides a comprehensive framework for developing a validated analytical method for the quantification of this compound in human plasma. The detailed protocols for sample preparation and HPLC-UV analysis, along with parameters for LC-MS/MS confirmation, offer a solid starting point for researchers. Proper method validation is crucial to ensure the generation of reliable and reproducible data for pharmacokinetic and clinical studies.

References

Application Notes: Citroxanthin as a Potential Standard in Carotenoid Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citroxanthin, also known by its synonyms mutatochrome and 5,8-monoepoxy-beta-carotene, is a xanthophyll carotenoid.[1][2] While structurally related to the well-studied β-carotene, this compound is not commonly utilized as a primary analytical standard in carotenoid research. This is largely due to the limited commercial availability of a certified reference material and a scarcity of published, validated methods for its specific use. However, its presence in various natural sources, including certain microorganisms and potentially as a degradation product of other carotenoids, necessitates a framework for its accurate identification and quantification.[2][3]

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential use of this compound as a standard. The protocols outlined below are based on established methodologies for analogous carotenoids and serve as a foundation for developing and validating specific assays for this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC40H56O[2]
Molecular Weight552.9 g/mol [2]
Physical DescriptionSolid[2]
Melting Point167 °C[2]
SynonymsMutatochrome, 5,8-Monoepoxy-beta-carotene[2]
Table 2: Proposed HPLC-PDA Parameters for this compound Analysis (Adaptable)
ParameterRecommended ConditionNotes
Column C30 reversed-phase, 3-5 µm particle size, e.g., 250 x 4.6 mmC30 columns are well-suited for separating carotenoid isomers.
Mobile Phase Gradient of Methanol (B129727)/Methyl-tert-butyl ether (MTBE)/Water or Acetonitrile/Methanol/DichloromethaneThe exact gradient should be optimized to achieve separation from other carotenoids.
Flow Rate 0.8 - 1.2 mL/minTo be adjusted based on column dimensions and particle size.
Column Temperature 25 - 30 °CMaintaining a consistent temperature is crucial for reproducible retention times.
Detection Photodiode Array (PDA) Detector, scan range 250-600 nmAllows for the identification of the characteristic carotenoid absorption spectrum. The maximum absorption for this compound should be determined.
Injection Volume 10 - 20 µLDependent on sample concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in calibration curves and as a reference.

Materials:

  • This compound (if available; otherwise, a purified extract characterized by LC-MS and NMR)

  • HPLC-grade tetrahydrofuran (B95107) (THF), stabilized with butylated hydroxytoluene (BHT)

  • Amber glass vials

  • Volumetric flasks

  • Analytical balance

  • Nitrogen gas source

Procedure:

  • Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

  • Dissolve the weighed this compound in a minimal amount of THF in an amber volumetric flask. THF is a good solvent for carotenoids, but care should be taken as it can degrade them.[3]

  • Bring the flask to the final volume with THF to achieve a known concentration (e.g., 100 µg/mL).

  • Flush the headspace of the vial with nitrogen gas to displace oxygen and prevent oxidation.

  • Store the stock solution at -80°C in the dark. Carotenoid solutions are susceptible to degradation by light, heat, and oxygen.[3]

Protocol 2: Quantification of this compound in a Sample by HPLC-PDA

Objective: To determine the concentration of this compound in a sample matrix.

Materials:

  • Sample containing this compound (e.g., microbial extract, processed food)

  • This compound standard stock solution

  • Extraction solvents (e.g., hexane (B92381), acetone, ethanol)

  • Saponification reagent (optional): 10% (w/v) KOH in methanol

  • HPLC system with PDA detector

  • C30 reversed-phase column

Procedure:

  • Extraction:

    • Homogenize the sample.

    • Extract the carotenoids using a suitable solvent system (e.g., acetone-ethanol 1:1 v/v). Repeat the extraction until the sample residue is colorless.

    • Pool the extracts and partition with hexane or diethyl ether.

    • Wash the organic phase with water to remove polar impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification (Optional):

    • If the sample contains carotenoid esters and the analysis of free xanthophylls is desired, a saponification step is necessary.

    • Dissolve the dried extract in a small volume of ethanol (B145695) and add the methanolic KOH solution.

    • Incubate in the dark at room temperature overnight or at a slightly elevated temperature for a shorter period.

    • After saponification, add water and re-extract the carotenoids with hexane or diethyl ether.

    • Wash the organic phase with water until neutral.

    • Dry and evaporate the solvent as described above.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extract in a known volume of the initial HPLC mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Prepare a calibration curve by making serial dilutions of the this compound standard stock solution.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time and the UV-Vis spectrum with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Protocol 3: Assessment of Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound standard solution

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the this compound standard solution in methanol.

  • In a microplate or cuvette, mix a defined volume of the DPPH solution with different concentrations of the this compound solution.

  • Include a control containing DPPH solution and methanol only.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_standard Standard Preparation Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Partition Liquid-Liquid Partition Extraction->Partition Drying Drying and Evaporation Partition->Drying Saponification Saponification (Optional) Drying->Saponification Final_Extract Dried Carotenoid Extract Saponification->Final_Extract Dissolution Re-dissolution in Mobile Phase Final_Extract->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification Standard This compound Standard Stock Stock Solution Standard->Stock Dilutions Serial Dilutions Stock->Dilutions Dilutions->HPLC

Caption: Workflow for the extraction and quantification of this compound.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Neutralization ROS Neutralization ROS->Neutralization This compound This compound This compound->Neutralization Oxidative_Stress Reduced Oxidative Stress Neutralization->Oxidative_Stress Cellular_Damage Decreased Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Downstream Modulation of Redox-Sensitive Signaling Pathways (e.g., Nrf2, NF-κB) Oxidative_Stress->Downstream Health Improved Cellular Health Cellular_Damage->Health Downstream->Health

Caption: Generalized antioxidant signaling pathway for carotenoids like this compound.

References

Application Note and Protocols: Cell-based Assays to Determine Citroxanthin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin, a xanthophyll carotenoid, is a natural pigment found in various plants and microorganisms.[1] Like other xanthophylls, it possesses antioxidant properties that are of significant interest for applications in human health and wellness.[2] Bioavailability, the fraction of an ingested compound that reaches systemic circulation, is a critical parameter in assessing the potential health benefits of nutraceuticals like this compound. In vitro cell-based assays provide a powerful and ethically sound approach to predict the intestinal absorption and bioavailability of such compounds.[3]

This document provides detailed protocols for utilizing the Caco-2 cell monolayer model, a well-established in vitro system that mimics the human intestinal epithelium, to assess the bioavailability of this compound.[4][5][6] These protocols cover the determination of this compound's cellular uptake, transport across the intestinal barrier, and its potential to modulate cellular signaling pathways related to its antioxidant activity.

Key Experimental Protocols

Caco-2 Cell Culture and Differentiation

A human colon adenocarcinoma cell line, Caco-2, is widely used to model the intestinal barrier. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and microvilli, resembling intestinal enterocytes.[6][7]

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, wash with Phosphate Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

  • Seeding on Transwell® Inserts: For bioavailability studies, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells on the inserts for 21 days to allow for complete differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check: Before each experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.[4]

This compound Bioavailability (Transport) Assay

This assay measures the transport of this compound from the apical (intestinal lumen) to the basolateral (bloodstream) side of the Caco-2 monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with appropriate pH for apical (pH 6.5) and basolateral (pH 7.4) compartments

  • This compound stock solution (dissolved in a suitable vehicle like THF or DMSO and diluted in transport buffer)

  • Control compounds: Atenolol (low permeability) and Propranolol (high permeability)

  • Analytical equipment for this compound quantification (e.g., HPLC-UV/Vis or LC-MS/MS)

Protocol:

  • Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Incubation: Add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: At the end of the experiment, collect samples from both apical and basolateral chambers. Extract this compound from the samples and quantify its concentration using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of this compound appearance in the basolateral chamber (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of this compound in the apical chamber (µmol/cm³)

Cellular Uptake of this compound

This protocol determines the amount of this compound that is taken up by the Caco-2 cells.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts or in standard culture plates

  • This compound solution

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Analytical equipment for this compound quantification

Protocol:

  • Incubation: Incubate the Caco-2 cells with the this compound solution for a specified period (e.g., 2-4 hours).

  • Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular this compound.

  • Cell Lysis: Add lysis buffer to the cells and scrape them to ensure complete lysis.

  • Extraction and Quantification: Extract this compound from the cell lysate and quantify its concentration using an appropriate analytical method.

  • Normalization: Normalize the amount of this compound to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Data Presentation

The following tables present hypothetical data for this compound bioavailability and cellular uptake, based on typical values observed for other xanthophylls.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds in Caco-2 Monolayers.

CompoundInitial Concentration (µM)Papp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
Atenolol (Low Permeability Control)10< 1.0Low
Propranolol (High Permeability Control)10> 10.0High
This compound 10 4.5 Moderate

Table 2: Cellular Uptake of this compound in Caco-2 Cells.

CompoundConcentration (µM)Incubation Time (hours)Cellular Uptake (pmol/mg protein)
This compound 1215.2
This compound 5268.5
This compound 102125.8

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant cellular signaling pathway.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioavailability Assay cluster_data Phase 3: Data Analysis caco2_culture Caco-2 Cell Culture seeding Seeding on Transwell Inserts caco2_culture->seeding differentiation 21-Day Differentiation seeding->differentiation teer Monolayer Integrity Check (TEER) differentiation->teer add_this compound Add this compound to Apical Side teer->add_this compound incubation Incubate at 37°C add_this compound->incubation sampling Sample from Basolateral Side at Time Points incubation->sampling analysis Quantify this compound (HPLC/LC-MS) sampling->analysis papp_calc Calculate Papp Coefficient analysis->papp_calc uptake_calc Determine Cellular Uptake analysis->uptake_calc

Caption: Experimental workflow for determining this compound bioavailability using the Caco-2 cell model.

G cluster_pathway Antioxidant Response Pathway cluster_legend Legend This compound This compound ros Oxidative Stress (ROS) This compound->ros Inhibits keap1 Keap1 ros->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Activates Transcription of l1 ->  Activation/Translocation l2 --| Inhibition/Release

Caption: Proposed antioxidant signaling pathway modulation by this compound.

Discussion and Conclusion

The protocols outlined in this application note provide a robust framework for assessing the bioavailability of this compound using the Caco-2 cell model. The data generated from these assays can be used to rank the permeability of this compound relative to other compounds and to understand its potential for intestinal absorption in humans. Furthermore, investigating the cellular uptake and its effects on signaling pathways, such as the Nrf2-ARE antioxidant response pathway, can provide valuable insights into the mechanisms underlying the biological activities of this compound. These in vitro methods are indispensable tools in the early stages of research and development for novel nutraceuticals and functional food ingredients.

References

Application Notes and Protocols for the Synthesis of Citroxanthin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of citroxanthin (5,8-monoepoxy-β-carotene) and its geometric isomers. The primary synthetic strategy outlined is a convergent approach utilizing the Horner-Wadsworth-Emmons (HWE) reaction to construct the C40 carotenoid backbone, followed by a spontaneous acid-catalyzed intramolecular rearrangement of a 5,6-epoxy intermediate to the desired 5,8-epoxy (furanoid) structure. Protocols for the iodine-catalyzed isomerization of all-trans-citroxanthin to yield a mixture of its cis-isomers are also detailed. Furthermore, this guide includes comprehensive protocols for the purification and characterization of this compound and its isomers using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound, also known as mutatochrome, is a naturally occurring xanthophyll found in various plants, including citrus fruits.[1] Structurally, it is a 5,8-epoxy derivative of β-carotene. Carotenoids, as a class of compounds, are well-known for their antioxidant properties and potential health benefits. The unique furanoid oxide structure of this compound may confer distinct biological activities, making its synthesis and the preparation of its isomers a topic of interest for researchers in medicinal chemistry and drug development.

The synthetic routes to carotenoids have evolved to allow for precise control over the complex polyene chain. Among the most powerful methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which are instrumental in forming carbon-carbon double bonds with high stereoselectivity. This document focuses on a C15 + C10 + C15 convergent strategy employing the HWE reaction for the synthesis of the this compound backbone.

Synthesis of all-trans-Citroxanthin

The synthesis of all-trans-citroxanthin can be achieved through a double Horner-Wadsworth-Emmons reaction between a C15-epoxy-phosphonate and a C10-dialdehyde. A key feature of this approach is the in situ rearrangement of the 5,6-epoxide to the thermodynamically more stable 5,8-furanoid oxide under the basic conditions of the HWE reaction.

Overall Synthetic Strategy

The synthesis is designed as a convergent C15 + C10 + C15 approach. Two equivalents of a C15-β-ionone-5,6-epoxide derived phosphonate (B1237965) are reacted with one equivalent of a C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial).

Synthesis_Strategy cluster_reactants Reactants cluster_reaction Horner-Wadsworth-Emmons Reaction C15_epoxy C15-5,6-epoxy-β-ionylideneethyl triphenylphosphonium salt This compound all-trans-Citroxanthin (5,8-Epoxy-β-carotene) C15_epoxy->this compound 2 eq. reaction_node + C10_dial C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) C10_dial->this compound 1 eq. reaction_node->this compound Base (e.g., NaOMe) Solvent (e.g., Methanol)

Caption: Convergent C15 + C10 + C15 synthesis of all-trans-citroxanthin.

Experimental Protocols

Protocol 2.2.1: Synthesis of C15-5,6-epoxy-β-ionone

This protocol describes the epoxidation of β-ionone, a common starting material in carotenoid synthesis.

  • Dissolve β-ionone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Add a catalytic amount of an organoselenium catalyst, for example, bis(3,5-bis(trifluoromethyl)phenyl) diselenide.

  • Cool the reaction mixture to 0-25°C under a nitrogen atmosphere.

  • Slowly add hydrogen peroxide (3 equivalents) as the oxidizing agent.

  • Stir the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield β-ionone-5,6-epoxide.

Protocol 2.2.2: Synthesis of the C15-5,6-epoxy-phosphonium salt

Protocol 2.2.3: Double Horner-Wadsworth-Emmons Reaction to form all-trans-Citroxanthin

This protocol is adapted from the synthesis of similar furanoxide carotenoids.[2][3]

  • Dissolve the C15-5,6-epoxy-phosphonium salt (2.1 equivalents) in methanol (B129727) (or another suitable polar solvent) in a reaction vessel under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C.

  • Add the C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) (1 equivalent).

  • Prepare a solution of sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 30% w/v) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional hour after the addition is complete.

  • Allow the mixture to warm to room temperature and continue stirring for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Neutralize the reaction by adding a solution of acetic acid in water.

  • Heat the mixture to reflux for several hours to ensure complete isomerization to the all-trans form.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or a mixture of hexane (B92381) and ethyl acetate).

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography on silica gel to obtain all-trans-citroxanthin.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses of furanoxide carotenoids.[3]

ParameterValueReference
Yield of all-trans-Citroxanthin 60-70%[3]
Purity (post-purification) >95% (by HPLC)-
C15-phosphonium salt : C10-dialdehyde ratio 2.1 : 1[4]
Base Sodium Methoxide (NaOMe)[4]
Solvent Methanol[4]
Reaction Temperature 0°C to room temperature[4]

Synthesis of this compound Isomers

Geometric isomers (cis/trans or E/Z) of this compound can be prepared from the all-trans isomer through iodine-catalyzed photoisomerization. This process results in a mixture of isomers that can then be separated.

Isomerization Workflow

Isomerization_Workflow start all-trans-Citroxanthin Solution isomerization Iodine-Catalyzed Photoisomerization (I2, light, heat) start->isomerization mixture Mixture of this compound Isomers (all-trans, 9-cis, 13-cis, etc.) isomerization->mixture separation HPLC Separation (C30 column) mixture->separation isomers Isolated cis-Isomers separation->isomers all_trans Recovered all-trans-Citroxanthin separation->all_trans

Caption: Workflow for the preparation and separation of this compound isomers.

Experimental Protocol

Protocol 3.2.1: Iodine-Catalyzed Isomerization of all-trans-Citroxanthin

  • Dissolve a known amount of purified all-trans-citroxanthin in a suitable solvent (e.g., hexane or toluene) in a clear glass vial.

  • Add a catalytic amount of iodine (a few crystals).

  • Expose the solution to light (e.g., sunlight or a fluorescent lamp) and gentle heating (e.g., 40-50°C) for a period of 1-2 hours.

  • Monitor the isomerization process by HPLC analysis of aliquots taken from the reaction mixture.

  • Once the desired isomer distribution is achieved, stop the reaction by removing the light and heat source and adding a solution of sodium thiosulfate (B1220275) to quench the iodine.

  • Wash the organic solution with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of isomers is now ready for separation.

Purification and Analysis Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the separation and purification of carotenoid isomers. A C30 stationary phase is particularly effective for resolving geometric isomers.

Protocol 4.1.1: HPLC Separation of this compound Isomers

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water. A typical gradient might start with a high percentage of methanol/water and gradually increase the proportion of MTBE.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the maximum absorption wavelength of this compound (around 420-450 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Dissolve the isomer mixture in the mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to each separated isomer.

    • Evaporate the solvent from the collected fractions under a stream of nitrogen.

Spectroscopic Characterization

Protocol 4.2.1: UV-Vis Spectroscopy

  • Dissolve the purified isomer in a suitable UV-transparent solvent (e.g., hexane or ethanol).

  • Record the absorption spectrum from 200 to 600 nm.

  • The all-trans isomer will exhibit a characteristic spectrum with fine structure. Cis-isomers typically show a hypsochromic shift (shift to shorter wavelength) and a "cis-peak" in the UV region (around 330-360 nm).

Protocol 4.2.2: Mass Spectrometry (MS)

  • Prepare a dilute solution of the purified isomer.

  • Analyze using an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • The mass spectrum should show the molecular ion peak corresponding to the molecular formula of this compound (C40H56O, MW = 552.9 g/mol ).

Protocol 4.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl3).

  • Acquire 1H and 13C NMR spectra.

  • The chemical shifts and coupling constants in the 1H NMR spectrum, particularly in the olefinic region, will be indicative of the stereochemistry of the double bonds. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.

Analytical TechniqueExpected Results for all-trans-Citroxanthin
HPLC (C30) Single major peak with a specific retention time.
UV-Vis (in Hexane) λmax around 424, 448, 476 nm.
Mass Spectrometry [M]+ at m/z 552.4.
1H NMR (in CDCl3) Complex spectrum with signals in the olefinic region (δ 6.0-7.0 ppm) and aliphatic region (δ 1.0-2.5 ppm).

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways. Carotenoids, in general, are known to exert their biological effects primarily through their antioxidant properties, which can indirectly influence various signaling cascades.

General Antioxidant-Related Signaling

Antioxidant_Signaling cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Nrf2 Nrf2 Activation ROS->Nrf2 activates NFkB NF-κB Pathway Inhibition ROS->NFkB activates This compound This compound This compound->ROS quenches This compound->NFkB inhibits ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Inflammation Reduced Inflammation NFkB->Inflammation promotes

Caption: Potential antioxidant-related signaling pathways influenced by carotenoids.

It is hypothesized that this compound, like other carotenoids, can mitigate oxidative stress by quenching reactive oxygen species (ROS). This reduction in ROS can lead to:

  • Activation of the Nrf2-ARE pathway: By reducing the oxidative burden, carotenoids may promote the activation of the transcription factor Nrf2, which in turn binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes.

  • Inhibition of the NF-κB pathway: Oxidative stress is a known activator of the pro-inflammatory NF-κB signaling pathway. By scavenging ROS, this compound may inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines.

Further research is required to elucidate the specific molecular targets and signaling pathways that are directly modulated by this compound and its isomers.

Conclusion

The synthetic and analytical protocols detailed in this document provide a comprehensive framework for the preparation and characterization of this compound and its isomers. The Horner-Wadsworth-Emmons reaction offers an efficient route to the all-trans isomer, which can then be converted to a mixture of cis-isomers through iodine-catalyzed isomerization. The use of modern analytical techniques, particularly C30-HPLC, is crucial for the successful separation and identification of these compounds. While the specific signaling pathways of this compound are yet to be fully elucidated, its structural similarity to other bioactive carotenoids suggests it is a promising candidate for further investigation in the context of antioxidant and anti-inflammatory research.

References

Application of Citroxanthin in Cosmetic Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin is a xanthophyll carotenoid, a class of naturally occurring pigments found in various plants and microorganisms.[1] Its chemical structure, characterized by a long chain of conjugated double bonds, suggests potential antioxidant properties, similar to other well-studied carotenoids like β-carotene, lutein, and astaxanthin.[2][3][4] While extensive research has highlighted the benefits of various carotenoids in skin health—including photoprotection, anti-inflammatory effects, and anti-aging properties—specific studies on the cosmetic applications of this compound are currently limited.

These application notes, therefore, provide a theoretical framework for the investigation of this compound in cosmetic science. The proposed applications and experimental protocols are based on the established biological activities of other carotenoids.[2][3][5][6] Researchers are encouraged to use these guidelines to explore the potential of this compound as a novel cosmetic ingredient.

Postulated Bioactivities of this compound for Cosmetic Applications

Based on the known functions of related carotenoids, this compound is hypothesized to possess the following activities relevant to cosmetic science:

  • Antioxidant Activity: The core structure of carotenoids allows them to quench singlet oxygen and scavenge free radicals, which are major contributors to skin aging and damage.[2][3][4]

  • Anti-inflammatory Properties: Carotenoids have been shown to modulate inflammatory pathways, potentially reducing skin redness and irritation.[2][7][8]

  • Photoprotective Effects: By absorbing UV light and mitigating oxidative stress, carotenoids can offer protection against sun-induced skin damage.[2][3][5][6]

  • Anti-Aging Effects: This includes the potential to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin (B1584352), and to support collagen synthesis.[2][9]

  • Hyperpigmentation Control: Some carotenoids exhibit inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) production, suggesting a role in promoting an even skin tone.[10]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the results of the proposed experimental protocols could be summarized. These values are for illustrative purposes only and would need to be determined through empirical testing of this compound.

Table 1: Antioxidant Capacity of this compound

AssayThis compound IC50 (µM)Positive Control (Ascorbic Acid) IC50 (µM)
DPPH Radical Scavenging15.58.2
ABTS Radical Scavenging12.86.5
Superoxide Anion Scavenging25.211.4

Table 2: Enzyme Inhibition Activity of this compound

EnzymeThis compound IC50 (µM)Positive Control IC50 (µM)
Collagenase (MMP-1)35.710.1 (Doxycycline)
Elastase42.115.8 (Elaspol)
Tyrosinase55.920.3 (Kojic Acid)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cosmetic potential of this compound.

Antioxidant Activity Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Create a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of a 0.1 mM DPPH solution in methanol.

    • Include a positive control (e.g., Ascorbic Acid) and a blank (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a reduction in absorbance.

  • Procedure:

    • Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, mix 20 µL of each this compound dilution with 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory and Anti-aging Assays

4.2.1. Collagenase (MMP-1) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of collagenase, which breaks down collagen.

  • Procedure:

    • Use a commercially available MMP-1 inhibitor screening kit or a fluorogenic substrate.

    • Dissolve this compound and a positive control (e.g., doxycycline) in an appropriate buffer.

    • Activate pro-MMP-1 with APMA (4-aminophenylmercuric acetate).

    • In a 96-well plate, add the activated MMP-1 enzyme, the fluorogenic substrate, and different concentrations of this compound.

    • Incubate at 37°C, protecting from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value.

4.2.2. Tyrosinase Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit tyrosinase, the enzyme responsible for the first step in melanin production. L-DOPA is used as a substrate, and the formation of dopachrome (B613829) is monitored spectrophotometrically.[10][11][12]

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare solutions of this compound and a positive control (e.g., kojic acid) at various concentrations.

    • In a 96-well plate, add 40 µL of the tyrosinase solution and 40 µL of the this compound/control solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 120 µL of L-DOPA solution (2.5 mM in phosphate buffer).

    • Measure the absorbance at 475 nm every minute for 20-30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition and the IC50 value.

Cell-Based Assays

4.3.1. Pro-Collagen Type I Synthesis in Human Dermal Fibroblasts (HDFs)

  • Principle: This assay quantifies the amount of pro-collagen type I secreted by HDFs in culture after treatment with the test compound.

  • Procedure:

    • Culture HDFs in appropriate media until they reach 80-90% confluency.

    • Treat the cells with various non-cytotoxic concentrations of this compound for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of pro-collagen type I peptide in the supernatant using a commercially available ELISA kit.

    • Normalize the results to the total protein content of the cells in each well.

4.3.2. Gene Expression Analysis in Skin Cells

  • Principle: Real-time quantitative PCR (RT-qPCR) can be used to assess the effect of this compound on the expression of genes related to skin health, such as those for collagen (COL1A1), elastin (ELN), and inflammatory cytokines (e.g., IL-6, TNF-α).[13][14][15]

  • Procedure:

    • Treat human dermal fibroblasts or keratinocytes with this compound for a specified period (e.g., 24 hours).

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform RT-qPCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data to determine the fold change in gene expression in treated cells compared to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its evaluation as a cosmetic ingredient.

G cluster_0 UV Radiation / Oxidative Stress cluster_1 This compound's Potential Protective Mechanisms cluster_2 Downstream Effects on Skin UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB This compound This compound This compound->ROS Scavenges This compound->MAPK Inhibits This compound->NFkB Inhibits MMPs ↑ MMPs (Collagenase, Elastase) MAPK->MMPs ProCollagen ↓ Pro-Collagen I Synthesis MAPK->ProCollagen Inflammation ↑ Inflammatory Cytokines NFkB->Inflammation Collagen & Elastin Degradation Collagen & Elastin Degradation MMPs->Collagen & Elastin Degradation Reduced Skin Firmness Reduced Skin Firmness ProCollagen->Reduced Skin Firmness Skin Redness & Irritation Skin Redness & Irritation Inflammation->Skin Redness & Irritation

Caption: Postulated signaling pathways affected by this compound in skin cells.

G cluster_invitro In Vitro Evaluation cluster_cell Cellular Evaluation Start This compound Source & Isolation InVitro In Vitro & Biochemical Assays Start->InVitro CellBased Cell-Based Assays (Fibroblasts, Keratinocytes) InVitro->CellBased Promising Results Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant Enzyme Enzyme Inhibition (Collagenase, Tyrosinase) InVitro->Enzyme Formulation Formulation Development CellBased->Formulation Promising Results Cytotoxicity Cytotoxicity CellBased->Cytotoxicity CollagenSynth Collagen Synthesis CellBased->CollagenSynth GeneExpr Gene Expression CellBased->GeneExpr ExVivo Ex Vivo Skin Models Formulation->ExVivo Clinical Clinical Trials (Safety & Efficacy) ExVivo->Clinical Safety & Stability Confirmed End Cosmetic Product Clinical->End Positive Outcome

Caption: Experimental workflow for evaluating this compound in cosmetic science.

Conclusion

While direct evidence for the cosmetic benefits of this compound is not yet established in the scientific literature, its structural similarity to other well-researched carotenoids provides a strong rationale for its investigation. The protocols and theoretical framework presented here offer a comprehensive guide for researchers to systematically evaluate the potential of this compound as a novel, bioactive ingredient for skin care applications. Further research is essential to validate these hypotheses and to determine the optimal concentrations and formulations for its use in cosmetic products.

References

Troubleshooting & Optimization

Common interferences in the HPLC analysis of Citroxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Citroxanthin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Question: Why is the retention time of my this compound peak shifting?

Answer: Retention time variability can be caused by several factors. A systematic approach to troubleshooting is recommended.[1]

  • Mobile Phase Composition:

    • Incorrect Preparation: Ensure the mobile phase is prepared fresh and accurately. Small errors in composition can lead to shifts in retention time.[2]

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.[2]

    • Miscibility: Confirm that all mobile phase components are miscible.[3]

  • Column Issues:

    • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes can affect retention.[2]

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. Insufficient equilibration can cause retention time drift, especially in gradient elution.[2]

    • Column Contamination: If the column is contaminated, it can lead to retention time changes. Consider washing the column with a strong solvent.[1][4]

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure drops and affect the flow rate, leading to longer retention times.[3]

  • Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate. Check pump seals and consider maintenance if necessary.

Question: My this compound peak is broad or splitting. What could be the cause?

Answer: Poor peak shape, such as broad or split peaks, can compromise the resolution and accuracy of your analysis.[5] Here are some potential causes and solutions:

  • Column Problems:

    • Column Void: A void at the column inlet can cause peak splitting. This may require replacing the column.[1][3]

    • Contamination: Contamination of the guard or analytical column can lead to peak broadening. Replace the guard column or clean the analytical column.[2][5]

  • Injection Issues:

    • Injection Solvent Incompatibility: The injection solvent should ideally be the same as the mobile phase or weaker. A stronger injection solvent can cause peak distortion.

    • Large Injection Volume: Injecting too large a volume of sample can lead to peak broadening.[2]

  • Co-elution: A co-eluting compound can interfere with the this compound peak, causing it to appear broad or split.[6] Consider adjusting the mobile phase composition or gradient to improve separation.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte, causing peak tailing. Using a mobile phase with a lower pH or a different column chemistry can help mitigate this.[4]

Question: I'm observing extraneous peaks in my chromatogram. How can I identify and eliminate them?

Answer: Extraneous or "ghost" peaks can originate from various sources. Identifying their origin is key to eliminating them.[7]

  • Sample Matrix: Components from the sample matrix are a common source of interference.[5] An effective sample cleanup procedure, such as solid-phase extraction (SPE), can help remove these interfering compounds.[8]

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks in the chromatogram.[1] Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[1][7]

  • System Contamination: Contamination from previous injections can leach from the injector, tubing, or column. A thorough system wash can help resolve this.[1]

  • Sample Degradation: this compound, like other carotenoids, can be susceptible to degradation by light, heat, and oxygen, leading to the appearance of degradation product peaks.[9] Ensure proper sample handling and storage to maintain stability.[10][11]

Frequently Asked Questions (FAQs)

What are the most common sources of interference in this compound analysis?

The most common sources of interference in this compound analysis include:

  • Matrix Effects: Components of the sample matrix can co-elute with this compound, leading to signal suppression or enhancement.[8][12] This is particularly problematic in complex matrices like biological fluids or food extracts.

  • Structurally Related Compounds: Other carotenoids or their isomers present in the sample can have similar retention times and co-elute with this compound.[5][6]

  • Sample Contamination: Contaminants introduced during sample collection, preparation, or storage can appear as interfering peaks.

  • System Contamination: Residue from previous analyses can leach into the system and interfere with subsequent injections.[1]

How can I minimize matrix effects for this compound analysis in complex samples?

To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[8]

  • Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a narrower column internal diameter.

  • Use of an Internal Standard: An internal standard can help compensate for matrix effects, especially in quantitative analysis.[13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that matches the sample can help to correct for signal suppression or enhancement.

What are the best practices for sample preparation to ensure this compound stability?

This compound is a carotenoid and may be sensitive to light, heat, and oxidation.[9][14] To ensure its stability during sample preparation:

  • Minimize Light Exposure: Work in a dimly lit area or use amber glassware to protect the sample from light.[15]

  • Control Temperature: Keep samples cool during preparation and storage. For long-term storage, freezing at -20°C or -80°C is often recommended.[10]

  • Prevent Oxidation: Use antioxidants in the extraction solvent and purge samples with an inert gas like nitrogen or argon to prevent oxidative degradation.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize degradation.[7]

Quantitative Data Summary

ParameterTypical Value/ConditionReference
Column C18 or C30 reversed-phase, 2.1-4.6 mm i.d., 150-250 mm length, 3.5-5 µm particle size[16][17][18]
Mobile Phase Gradient of Acetonitrile, Methanol, Water, often with modifiers like formic acid or ammonium (B1175870) acetate[10][16]
Flow Rate 0.4 - 1.0 mL/min[10][16]
Column Temperature 30 - 45 °C[10][16]
Detection Wavelength 450 nm (for many carotenoids)[16]
Injection Volume 5 - 20 µL[10][16]
LOD/LOQ Can range from 0.020 to 0.063 mg/L (LOD) and 0.067 to 0.209 mg/L (LOQ) for similar carotenoids[16][19]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol helps determine the stability of this compound under different conditions.

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents compatible with your HPLC method).

  • Aliquot the stock solution into several sets of amber vials.

  • Expose each set of vials to a different condition to be tested (e.g., room temperature with light, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a vial from each set.

  • Analyze the samples by HPLC and quantify the peak area of this compound.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol for Solid-Phase Extraction (SPE) Cleanup of a Plant Extract for this compound Analysis

This protocol provides a general guideline for cleaning up a plant extract to reduce matrix interference.

  • Condition the SPE cartridge (e.g., a C18 cartridge) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.

  • Load the plant extract (dissolved in a suitable solvent) onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute the this compound from the cartridge using a stronger solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a compatible solvent for HPLC analysis.

Visualizations

TroubleshootingWorkflow start Problem Observed in Chromatogram pressure Check System Pressure start->pressure leaks Check for Leaks start->leaks peak_shape Assess Peak Shape (Broad, Tailing, Split) start->peak_shape retention_time Check Retention Time (Shifting) start->retention_time pressure_high High Pressure? - Check for blockages - Backflush column pressure->pressure_high High pressure_low Low Pressure? - Check for leaks - Check pump pressure->pressure_low Low leaks_found Leaks Found? - Tighten fittings - Replace seals leaks->leaks_found Yes peak_column Column Issues? - Column void - Contamination peak_shape->peak_column peak_injection Injection Issues? - Solvent mismatch - Volume too large peak_shape->peak_injection rt_mobile_phase Mobile Phase Issues? - Incorrect composition - Degassing retention_time->rt_mobile_phase rt_column Column Issues? - Temperature - Equilibration retention_time->rt_column end_node Problem Resolved pressure_high->end_node pressure_low->end_node leaks_found->end_node peak_column->end_node peak_injection->end_node rt_mobile_phase->end_node rt_column->end_node

Caption: General troubleshooting workflow for common HPLC issues.

InterferenceID start Unexpected Peak Observed blank Inject Blank Solvent start->blank matrix_blank Inject Blank Matrix blank->matrix_blank No peak_in_blank Peak Present in Blank? (System or Mobile Phase Contamination) blank->peak_in_blank Yes peak_in_matrix Peak Present in Matrix? (Matrix Interference) matrix_blank->peak_in_matrix Yes peak_in_sample_only Peak Only in Sample? (Analyte-Related: Isomer, Degradant) matrix_blank->peak_in_sample_only No clean_system Action: - Use fresh mobile phase - Clean system peak_in_blank->clean_system improve_cleanup Action: - Improve sample cleanup (e.g., SPE) peak_in_matrix->improve_cleanup check_stability Action: - Check sample stability - Modify chromatography peak_in_sample_only->check_stability

Caption: Decision tree for identifying the source of unexpected peaks.

SamplePrepWorkflow start Sample Collection extraction Extraction (with antioxidant, protected from light) start->extraction filtration Filtration (remove particulates) extraction->filtration cleanup Sample Cleanup (SPE) - Condition - Load - Wash - Elute filtration->cleanup evaporation Solvent Evaporation (under Nitrogen) cleanup->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis HPLC Analysis reconstitution->analysis

Caption: Sample preparation workflow to minimize interference and degradation.

References

Troubleshooting guide for Citroxanthin quantification errors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citroxanthin Quantification

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for quantifying this compound using a UV-Vis spectrophotometer?

A1: this compound, like other carotenoids, exhibits maximum absorbance in the blue-light region of the spectrum. The optimal wavelength (λmax) for quantification is typically between 420 nm and 450 nm. It is crucial to determine the specific λmax in the solvent being used for the analysis, as the polarity of the solvent can cause a slight shift in the absorption maximum.[1]

Q2: Which HPLC column is best suited for this compound separation?

A2: For the separation of carotenoids, including xanthophylls like this compound, a C30 reversed-phase column is highly recommended. These columns provide excellent shape selectivity for the long, unsaturated structures of carotenoids and can effectively separate isomers. While C18 columns can be used, they may not provide adequate resolution for complex mixtures containing multiple carotenoid isomers.

Q3: How should I prepare my samples to minimize this compound degradation?

A3: this compound is susceptible to degradation from light, heat, and oxidation.[2] To minimize degradation during sample preparation:

  • Work under subdued light or use amber-colored glassware.

  • Keep samples on ice or at a reduced temperature throughout the extraction process.

  • Use antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, in the extraction solvent.

  • Purge storage vials with an inert gas like nitrogen or argon before sealing.

  • Avoid exposure to strong acids or bases, as they can cause isomerization or degradation.[2]

Q4: What are the common causes of low recovery of this compound?

A4: Low recovery of this compound can stem from several factors:

  • Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the sample matrix. A combination of solvents with varying polarities is often more effective.

  • Degradation: As mentioned above, exposure to light, heat, or oxygen can lead to significant losses.

  • Adsorption: this compound can adsorb to glassware or plasticware. Using silanized glassware can help minimize this issue.

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process or the analytical measurement.

Troubleshooting Guides

Guide 1: HPLC Quantification Errors

This guide addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Observed Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Inadequate sample concentration, injection volume too low, detector issue, this compound degradation.- Concentrate the sample extract.- Increase the injection volume.- Check the detector lamp and settings.- Ensure proper sample handling to prevent degradation.
Peak Tailing or Fronting Column overload, inappropriate mobile phase pH, column degradation.- Dilute the sample.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Replace the column if it has degraded.
Shifting Retention Times Inconsistent mobile phase composition, fluctuating column temperature, pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks or pressure fluctuations.
Extraneous Peaks Sample contamination, mobile phase contamination, carryover from previous injections.- Use high-purity solvents and reagents.- Filter the sample before injection.- Run a blank injection to check for carryover and clean the injector if necessary.
Irreproducible Peak Areas Inconsistent injection volume, sample degradation in the autosampler, detector instability.- Check the autosampler for air bubbles and ensure accurate volume delivery.- Keep the autosampler tray cooled to prevent sample degradation.- Allow the detector to warm up and stabilize before analysis.
Logical Troubleshooting Workflow for HPLC Errors

Below is a workflow to systematically diagnose and resolve common HPLC quantification errors.

HPLC_Troubleshooting start Quantification Error Observed check_peak Is there a peak for this compound? start->check_peak no_peak No/Small Peak check_peak->no_peak No peak_shape Is the peak shape acceptable? check_peak->peak_shape Yes node_np1 Check Sample Concentration no_peak->node_np1 node_np2 Verify Injection Volume no_peak->node_np2 node_np3 Inspect Detector no_peak->node_np3 bad_shape Tailing/Fronting Peak peak_shape->bad_shape No retention_time Is the retention time consistent? peak_shape->retention_time Yes node_bs1 Dilute Sample bad_shape->node_bs1 node_bs2 Adjust Mobile Phase pH bad_shape->node_bs2 node_bs3 Replace Column bad_shape->node_bs3 bad_rt Shifting Retention Time retention_time->bad_rt No peak_area Are the peak areas reproducible? retention_time->peak_area Yes node_br1 Prepare Fresh Mobile Phase bad_rt->node_br1 node_br2 Use Column Oven bad_rt->node_br2 node_br3 Service HPLC Pump bad_rt->node_br3 bad_area Irreproducible Peak Area peak_area->bad_area No solution Problem Resolved peak_area->solution Yes node_ba1 Check Autosampler bad_area->node_ba1 node_ba2 Cool Sample Tray bad_area->node_ba2 node_ba3 Stabilize Detector bad_area->node_ba3 node_np1->solution node_np2->solution node_np3->solution node_bs1->solution node_bs2->solution node_bs3->solution node_br1->solution node_br2->solution node_br3->solution node_ba1->solution node_ba2->solution node_ba3->solution

Caption: A flowchart for troubleshooting common HPLC errors.

Guide 2: UV-Vis Spectrophotometry Quantification Errors

This guide addresses common issues encountered during the quantification of this compound using a UV-Vis spectrophotometer.

Observed Problem Potential Cause Troubleshooting Steps
Absorbance Reading is Unstable Dirty or scratched cuvette, air bubbles in the sample, lamp instability.- Clean the cuvette thoroughly and handle it by the frosted sides.- Gently tap the cuvette to dislodge any air bubbles.- Allow the spectrophotometer to warm up for at least 30 minutes.
Non-linear Standard Curve Incorrectly prepared standards, absorbance values outside the linear range of the instrument, presence of interfering substances.- Prepare fresh standards and verify their concentrations.- Dilute samples to ensure absorbance readings are within the linear range (typically 0.1-1.0).- Perform a spectral scan to check for interfering peaks and consider sample cleanup if necessary.
Inaccurate Results Incorrect wavelength setting, wrong blank solution, sample turbidity.- Verify the λmax for this compound in your solvent and set the spectrophotometer accordingly.- Use the same solvent for the blank as used to dissolve the sample.- Centrifuge or filter the sample to remove any particulate matter causing turbidity.
High Background Absorbance Contaminated solvent, incorrect cuvette material.- Use high-purity solvents.- Ensure the cuvette is appropriate for the wavelength range being used (e.g., quartz for UV range).

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in plant extracts. Optimization may be required depending on the specific sample matrix.

1. Sample Preparation and Extraction: a. Homogenize 1-2 grams of the sample material. b. Extract the homogenized sample with 10 mL of a solvent mixture (e.g., hexane:acetone:ethanol 2:1:1 v/v/v) containing 0.1% BHT. c. Vortex the mixture for 5 minutes and then centrifuge at 5000 x g for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more. e. Combine the supernatants and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a known volume of mobile phase and filter through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water. For example:

    • Solvent A: Methanol/Water (95:5 v/v) with 10 mM ammonium (B1175870) acetate.

    • Solvent B: MTBE.

    • Gradient: Start with 10% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound (approximately 420-450 nm).

3. Quantification: a. Prepare a series of this compound standard solutions of known concentrations. b. Inject the standards to generate a calibration curve of peak area versus concentration. c. Inject the prepared sample extracts. d. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC Quantification

The following diagram illustrates the key steps in the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification homogenize Homogenize Sample extract Solvent Extraction homogenize->extract concentrate Evaporate and Reconstitute extract->concentrate filter Filter Extract concentrate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detect at λmax separate->detect calculate Calculate Concentration detect->calculate calibrate Generate Standard Curve calibrate->calculate

Caption: A workflow for this compound quantification by HPLC.

References

Technical Support Center: Optimizing Storage Conditions for Citroxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize storage conditions and prevent the degradation of Citroxanthin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Rapid loss of color in this compound samples. Exposure to light, oxygen, or high temperatures.Store this compound in amber vials or wrap containers in aluminum foil to protect from light.[1][2] Purge the storage container with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.[3] Store samples at low temperatures, preferably -20°C or below, for long-term stability.[1][4]
Inconsistent results in antioxidant activity assays. Degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment. If storing, do so under inert gas at -20°C or below for a limited time. Use solvents with antioxidants like BHT to prevent degradation.[5]
Low recovery of this compound after extraction. Inappropriate solvent selection or degradation during extraction.Use a mixture of polar and non-polar solvents for efficient extraction, as xanthophylls have varying polarities.[6][7][8] Perform extraction under dim light and at low temperatures to minimize degradation.[5]
Appearance of unexpected peaks in HPLC chromatogram. Isomerization or degradation of this compound.This can be caused by exposure to acid, heat, or light. Ensure the pH of the solvent is neutral to slightly acidic and avoid high temperatures and light exposure during sample preparation and analysis.[9][10]
Precipitation of this compound in solution. Poor solubility in the chosen solvent.This compound, like other carotenoids, has poor water solubility. Use organic solvents like ethanol, acetone, or chloroform (B151607) for dissolution.[8][11] For aqueous systems, consider using emulsions or other delivery systems.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of this compound, a type of carotenoid, are exposure to light, oxygen, high temperatures, and extreme pH levels.[1][11] The conjugated double bond system in its structure makes it susceptible to oxidation and isomerization.[11]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to keep this compound at -20°C or even lower temperatures, such as -80°C.[1][4] For short-term storage, refrigeration at 4°C in the dark and under an inert atmosphere can be sufficient.

Q3: How does pH affect the stability of this compound?

A3: Carotenoids like this compound are generally more stable in a neutral to slightly acidic pH range.[9] Strongly acidic or alkaline conditions can catalyze degradation and isomerization.[9] It is advisable to maintain the pH of solutions between 4 and 7.

Q4: What is the best way to protect this compound from light-induced degradation?

A4: To prevent photodegradation, always handle this compound under dim light.[5] Store samples in amber-colored glass vials or wrap containers with aluminum foil to block out light.[2]

Q5: How can I minimize oxidation of this compound during storage and experiments?

A5: To minimize oxidation, it is crucial to limit oxygen exposure. This can be achieved by purging storage containers and solvent bottles with an inert gas such as nitrogen or argon.[3] Additionally, using deoxygenated solvents and adding antioxidants like butylated hydroxytoluene (BHT) to the storage solvent can further inhibit oxidation.[5]

Quantitative Data Summary

The degradation of carotenoids, including this compound, generally follows first-order kinetics. The rate of degradation is influenced by temperature, light, and the presence of oxygen.

Table 1: Influence of Temperature on Carotenoid Degradation (General Data)

Temperature (°C)Relative Degradation RateHalf-life (t½)
4LowLong
25 (Room Temp)ModerateModerate
40HighShort
60Very HighVery Short

Note: This table provides a qualitative summary based on general carotenoid stability studies. Specific degradation rates for this compound may vary.

Table 2: Effect of pH on Carotenoid Stability (General Data)

pH RangeStability
< 4Prone to degradation and isomerization
4 - 7Generally stable
> 7Increased degradation rate

Note: This table is a general guide based on carotenoid behavior. Optimal pH for this compound should be empirically determined.

Key Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) of a known concentration.

  • Stress Conditions:

    • Acid and Base Hydrolysis: Add HCl (e.g., 0.1 M) or NaOH (e.g., 0.1 M) to the this compound solution. Incubate at room temperature and in the dark.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the this compound solution. Incubate at room temperature in the dark.

    • Thermal Degradation: Place the this compound solution in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • Photodegradation: Expose the this compound solution to a light source with a known intensity and wavelength (e.g., UV lamp) at a controlled temperature.

  • Time Points: Collect aliquots of the stressed samples at different time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life under each condition.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 or C30 reverse-phase column.

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is commonly used for carotenoid separation. The exact gradient program should be optimized for the specific column and instrument.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., ethanol) and filter it through a 0.22 µm syringe filter before injection.

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is typically around 440-480 nm.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.

Visualizations

Citroxanthin_Degradation_Workflow cluster_process Degradation Process cluster_outcome Outcome Storage This compound Sample Factors Degradation Factors (Light, Oxygen, Heat, pH) Degradation Chemical Degradation (Oxidation, Isomerization) Factors->Degradation induces Loss Loss of Bioactivity & Color Degradation->Loss results in

Caption: Factors influencing this compound degradation.

Experimental_Workflow start Start: this compound Sample prep Sample Preparation (Dissolution & Filtration) start->prep stress Apply Stress Conditions (Temp, Light, pH, O2) prep->stress hplc HPLC Analysis stress->hplc at time points data Data Analysis (Kinetics & Half-life) hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Identification of Citroxanthin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of citroxanthin degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.

Q1: Why am I not seeing my this compound peak or observing a very low signal?

A1: This is a common issue that can stem from several factors:

  • Degradation: this compound, like other carotenoids, is highly susceptible to degradation from light, heat, and oxygen. Ensure samples are handled under dim light, protected from heat, and stored under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Poor Ionization: this compound may not ionize efficiently under the selected mass spectrometry conditions.

    • Troubleshooting:

      • Optimize the ionization source parameters. Atmospheric Pressure Chemical Ionization (APCI) is often more effective for nonpolar compounds like carotenoids than Electrospray Ionization (ESI).[1][2]

      • If using ESI, consider the addition of a dopant to the mobile phase to enhance ionization.

      • Ensure the mobile phase is compatible with the chosen ionization technique. High concentrations of non-volatile salts can suppress the signal.[3]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound, leading to a lower signal.[4]

    • Troubleshooting:

      • Improve sample cleanup to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[5][6]

      • Dilute the sample to reduce the concentration of matrix components.

      • Use a matrix-matched calibration curve to accurately quantify your analyte.

Q2: I am seeing multiple peaks in my chromatogram. How do I know which are degradation products?

A2: Distinguishing degradation products from other sample components requires a systematic approach:

  • Analyze a Control Sample: Run a freshly prepared, undegraded this compound standard. Any peaks present in your stressed sample but absent in the control are potential degradation products.

  • Mass Spectrometry Data:

    • Examine the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products will have a different m/z than the parent this compound molecule (C40H56O, MW: 552.9 g/mol ).[7]

    • Look for characteristic fragmentation patterns. For epoxy-carotenoids like this compound, a neutral loss of 80 Da in the MS/MS spectrum is a common indicator of the epoxy group.

  • Forced Degradation Studies: Intentionally degrade a pure this compound standard under controlled stress conditions (e.g., acid, base, oxidation, light, heat). The new peaks that appear will be your degradation products. This allows you to create a reference library of potential degradants.

Q3: My chromatographic peak shapes are poor (e.g., tailing, fronting, or broad). What can I do?

A3: Poor peak shape can affect resolution and the accuracy of quantification. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to broad or tailing peaks.

    • Troubleshooting: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase: The solvent composition of your mobile phase may not be optimal for this compound.

    • Troubleshooting:

      • Adjust the gradient profile or the ratio of organic to aqueous solvent.

      • Ensure the pH of the mobile phase is suitable for the column and analyte.

  • Column Contamination or Degradation: Buildup of matrix components or harsh mobile phases can damage the column.

    • Troubleshooting:

      • Flush the column with a strong solvent.

      • If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Troubleshooting: Use shorter tubing with a smaller internal diameter where possible.

Q4: How can I tentatively identify unknown degradation products without authentic standards?

A4: In the absence of reference standards, you can use the following strategies for tentative identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the degradation product. This allows you to predict the elemental composition and narrow down potential structures.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ion and analyze the resulting fragment ions. The fragmentation pattern can provide structural clues. For example, the loss of a water molecule (18 Da) can indicate the presence of a hydroxyl group.

  • Literature Review: Search for published studies on the degradation of similar carotenoids, such as β-carotene. The degradation pathways are often analogous, providing a good starting point for identifying your unknown compounds.

Experimental Protocols

Below are detailed methodologies for key experiments in the identification of this compound degradation products.

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for intentionally degrading this compound to generate its degradation products for LC-MS analysis.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol. Protect the solution from light and store it at -20°C or lower.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H2O2).

    • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a clear vial to a photostability chamber (with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 24 hours.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a light-protected vial in an oven at 80°C for 48 hours.

  • Sample Preparation for LC-MS: After the specified stress period, dilute the samples with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Protocol 2: LC-MS Analysis of this compound and its Degradation Products

This protocol provides a starting point for developing an LC-MS method for the separation and identification of this compound and its degradants.

  • Liquid Chromatography System:

    • Column: A C18 or C30 reversed-phase column is recommended for carotenoid analysis (e.g., 150 mm x 2.1 mm, 3.5 µm). C30 columns are particularly effective for separating geometric isomers.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 80% B

      • 5-20 min: Linear gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 80% B and equilibrate

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry System:

    • Ionization Source: APCI or ESI in positive ion mode.

    • Scan Mode: Full scan from m/z 100 to 1000 for initial screening.

    • MS/MS Analysis: For structural elucidation, perform product ion scans on the m/z of the parent this compound ion and any potential degradation products.

    • Source Parameters: Optimize gas flows, temperatures, and voltages according to the instrument manufacturer's recommendations.

Data Presentation

The following table summarizes the potential degradation products of this compound based on known degradation pathways of the structurally similar β-carotene. The exact masses are calculated based on their predicted molecular formulas.

Potential Degradation Product Proposed Molecular Formula Calculated Exact Mass (m/z) [M+H]+ Potential Degradation Pathway
This compoundC40H56O553.4404-
This compound IsomersC40H56O553.4404Photodegradation, Thermal
This compound DiepoxidesC40H56O2569.4353Oxidation
Apo-8'-carotenalC30H40O425.3152Oxidation
Apo-10'-carotenalC27H36O377.2839Oxidation
Apo-12'-carotenalC25H34O351.2682Oxidation
Apo-14'-carotenalC22H30O311.2369Oxidation
β-iononeC13H20O193.1587Oxidation

Visualizations

The following diagrams illustrate key workflows and concepts in the identification of this compound degradation products.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_identification Identification start This compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress extract Sample Extraction & Cleanup (LLE or SPE) stress->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (Full Scan & Product Ion Scan) lcms->data process Data Processing & Analysis data->process identify Tentative Identification of Degradation Products process->identify

Figure 1. Experimental workflow for identifying this compound degradation products.

degradation_pathway cluster_oxidation Oxidation cluster_photo_thermal Photodegradation / Thermal Stress cluster_hydrolysis Acid/Base Hydrolysis This compound This compound (C40H56O) epoxides Epoxides & Diepoxides This compound->epoxides O2 isomers Cis/Trans Isomers This compound->isomers Light/Heat rearrangement Epoxide Rearrangement This compound->rearrangement H+/OH- apocarotenals Apocarotenals (e.g., apo-8'-carotenal) epoxides->apocarotenals Cleavage ionones Ionones (e.g., β-ionone) apocarotenals->ionones Further Cleavage

Figure 2. Postulated degradation pathways of this compound.

troubleshooting_tree cluster_peak Peak Issues cluster_id Identification Issues cluster_solutions_signal Solutions for Signal cluster_solutions_shape Solutions for Shape cluster_solutions_id Solutions for Identification start LC-MS Issue? no_peak No/Low Peak Signal start->no_peak Signal bad_shape Poor Peak Shape start->bad_shape Shape unknown_peaks Unknown Peaks start->unknown_peaks Identification check_degradation Check for Sample Degradation no_peak->check_degradation optimize_ms Optimize MS Source no_peak->optimize_ms improve_cleanup Improve Sample Cleanup no_peak->improve_cleanup reduce_load Reduce Sample Load bad_shape->reduce_load adjust_mobile_phase Adjust Mobile Phase bad_shape->adjust_mobile_phase check_column Check/Replace Column bad_shape->check_column run_control Run Control Sample unknown_peaks->run_control use_hrms Use HRMS for Formula unknown_peaks->use_hrms msms Use MS/MS for Structure unknown_peaks->msms

Figure 3. Troubleshooting decision tree for LC-MS analysis of this compound.

References

Alternative analytical techniques for Citroxanthin determination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citroxanthin Determination

Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for alternative analytical techniques in this compound determination.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound and other carotenoids?

A1: The primary challenges in carotenoid analysis, including this compound, stem from their susceptibility to isomerization and oxidation due to their highly unsaturated structure. Light, heat, and acid can cause degradation, leading to inaccurate quantification. Additionally, their hydrophobicity requires the use of non-polar organic solvents, which can pose environmental and safety concerns. In complex matrices, separating structurally similar carotenoids and their isomers can also be difficult.

Q2: Why should I consider alternative analytical techniques to traditional HPLC for this compound determination?

A2: While HPLC is a robust and widely used method, alternative techniques can offer specific advantages. For instance, High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective and high-throughput method for screening multiple samples simultaneously. Supercritical Fluid Chromatography (SFC) is considered a "green" technique due to its use of supercritical CO2 as the primary mobile phase, reducing organic solvent consumption, and it often provides superior resolution for isomers.[1][2] Raman Spectroscopy is a non-destructive technique that requires minimal sample preparation. Biosensors are emerging as highly sensitive and specific tools for rapid, real-time analysis.

Q3: Can Raman Spectroscopy be used for quantitative analysis of this compound?

A3: Yes, Raman Spectroscopy can be used for quantitative analysis of carotenoids.[3] The intensity of the characteristic Raman peaks for carotenoids, particularly the C=C stretching vibration around 1520 cm⁻¹, is proportional to the concentration.[4] However, accurate quantification can be challenging due to factors like fluorescence interference from the sample matrix and the need for careful calibration with appropriate standards.[5][6]

Q4: Are biosensors a viable option for routine this compound analysis in a laboratory setting?

A4: Biosensors for carotenoid detection are a promising and rapidly developing field, offering high sensitivity and specificity.[7][8][9][10] However, they are not yet as established for routine laboratory use as chromatographic techniques. Challenges include the stability of the biological recognition element (e.g., enzymes or whole cells) and potential interference from the sample matrix.[11][12] They are particularly well-suited for high-throughput screening and specific applications where rapid detection is critical.

Alternative Analytical Techniques: Protocols and Troubleshooting

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness, making it suitable for the qualitative and quantitative analysis of this compound.[13]

A validated HPTLC method for β-carotene, which is structurally similar to this compound, can be adapted.[14][15]

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and acetone).

    • Protect the sample from light and heat to prevent degradation.

    • Concentrate the extract under a stream of nitrogen.

    • Dissolve the residue in a known volume of a suitable solvent (e.g., toluene).

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

    • Sample Application: Apply samples and standards as bands using an automated TLC sampler.

    • Mobile Phase: A mixture of toluene (B28343) and acetone (B3395972) (e.g., 7:3 v/v) can be effective.[16] The polarity can be adjusted based on the specific sample matrix.

    • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor.

    • Detection: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for this compound (around 440-460 nm).

Issue Possible Cause Solution
Poor separation of spots (low resolution) Incorrect mobile phase composition.Optimize the mobile phase polarity. Increase the proportion of the less polar solvent for better separation of non-polar compounds.
Overloading of the sample.Apply a smaller volume or a more dilute sample solution.
Streaking of spots Sample extract is too concentrated.Dilute the sample extract before application.
Presence of highly polar interfering compounds in the sample.Perform a sample clean-up step (e.g., solid-phase extraction) prior to HPTLC analysis.
Inconsistent Rf values Incomplete saturation of the developing chamber.Ensure the chamber is saturated with the mobile phase vapor for at least 20-30 minutes before plate development.
Variations in temperature.Perform the analysis in a temperature-controlled environment.
Fading of spots after development Degradation of this compound due to light or air exposure.Analyze the plate immediately after development. Store developed plates in the dark and under an inert atmosphere if immediate analysis is not possible.
Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for the separation of lipophilic compounds like carotenoids and their isomers.[1][17]

  • Sample Preparation:

    • Similar to HPTLC, extract this compound using organic solvents and protect from degradation.

    • The final sample should be dissolved in a solvent compatible with the SFC mobile phase to ensure good peak shape.[18]

  • Chromatography:

    • Stationary Phase: C18 or specialized carotenoid analysis columns are commonly used.[19][20]

    • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. A gradient of the modifier is often used to optimize separation.

    • Detection: A photodiode array (PDA) detector set at the absorbance maximum of this compound is typically used. Mass spectrometry (MS) can be coupled for enhanced sensitivity and structural confirmation.[19][21]

Issue Possible Cause Solution
Poor peak shape (fronting or tailing) Inappropriate injection solvent.The injection solvent should be weak (low elution strength) to ensure proper focusing of the analyte on the column. Mismatch between the injection solvent and the mobile phase can cause peak distortion.[18]
Column overload.Inject a smaller sample volume or a more dilute solution.
Retention time shifts Fluctuations in back pressure.Ensure the back pressure regulator is functioning correctly to maintain a stable pressure. Changes in pressure can affect the density of the supercritical fluid and thus alter retention times.[22]
Temperature variations.Maintain a constant column temperature as this affects the mobile phase density.
Low detector response Inadequate dissolution of the analyte in the mobile phase.Optimize the modifier percentage to improve the solubility of this compound in the supercritical fluid.
Carryover Adsorption of hydrophobic compounds in the injector or tubing.Implement a thorough wash cycle for the autosampler using a strong solvent.[23]
Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that can provide a molecular fingerprint of the analyte. It is particularly useful for identifying and quantifying carotenoids due to their strong Raman signals.[4]

  • Sample Preparation:

    • For liquid samples, place them in a suitable cuvette.

    • For solid samples, they can often be analyzed directly.

    • Minimal to no sample preparation is a key advantage of this technique.

  • Analysis:

    • Instrumentation: A Raman spectrometer equipped with a laser excitation source. A 532 nm laser is often a good choice for resonance Raman enhancement of carotenoids.[3][24]

    • Data Acquisition: Acquire the Raman spectrum over a relevant spectral range (e.g., 800-1800 cm⁻¹). The C=C stretching mode around 1520 cm⁻¹ is the most intense peak for carotenoids.[25][26]

    • Quantification: Create a calibration curve by plotting the intensity of the characteristic carotenoid peak against the concentration of standard solutions.

Issue Possible Cause Solution
High fluorescence background Intrinsic fluorescence of the sample matrix.Use a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to reduce fluorescence, although this may decrease the Raman signal intensity.[5] Employ fluorescence suppression algorithms during data processing.
Poor signal-to-noise ratio Low concentration of this compound.Increase the laser power (with caution to avoid sample degradation) or the acquisition time.
Sample degradation due to laser heating.Use a lower laser power or a spinning sample holder to distribute the laser energy.
Difficulty in distinguishing between different carotenoids Overlapping Raman spectra due to structural similarities.Use advanced chemometric methods (e.g., principal component analysis) to deconvolve the spectra. High-resolution spectrometers can also aid in resolving subtle spectral differences.[5][27]
Inaccurate quantification Matrix effects influencing the Raman signal.Use matrix-matched standards for calibration to compensate for matrix effects.
Inner-filter effects at high concentrations.Dilute the sample to a concentration range where the Raman intensity is linear with concentration.
Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of a specific analyte. For this compound, this could involve enzymes that act on carotenoids or whole cells that produce a measurable response in the presence of the analyte.[28]

  • Biosensor Preparation:

    • Immobilize the biological recognition element (e.g., an enzyme like carotenoid oxygenase or engineered microorganisms) onto a transducer surface.[9]

  • Analysis:

    • Introduce the sample containing this compound to the biosensor.

    • The interaction between this compound and the biological element produces a measurable signal (e.g., an electrical current in an electrochemical biosensor or a color change in a colorimetric biosensor).[29]

    • The magnitude of the signal is proportional to the concentration of this compound.

Issue Possible Cause Solution
Low sensitivity Inefficient immobilization of the biological element.Optimize the immobilization procedure to ensure high activity and stability of the bioreceptor.
Poor mass transport of the analyte to the sensor surface.Optimize the flow rate of the sample or use a stirring mechanism.[12]
Poor reproducibility Instability of the biological component.Store the biosensor under optimal conditions (e.g., temperature, pH) to maintain the activity of the biological element. Check for degradation over time.
Interference from other compounds Lack of specificity of the biological recognition element.Use a more specific enzyme or microorganism. Incorporate a semi-permeable membrane to exclude interfering substances.[11]
Non-specific binding to the sensor surface.Block any non-specific binding sites on the transducer surface.
Signal drift Changes in pH or temperature of the sample.Buffer the sample and maintain a constant temperature during the measurement.[7]
Fouling of the electrode surface (in electrochemical biosensors).Clean the electrode surface between measurements.[30]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the alternative analytical techniques. Note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: HPTLC Performance for Carotenoid Analysis

ParameterTypical ValueReference
Linearity Range25 - 1000 ng/band[14]
Limit of Detection (LOD)22.05 ng/band[15]
Limit of Quantification (LOQ)66.82 ng/band[15]
Recovery99.41 - 101.23%[14]

Table 2: SFC Performance for Carotenoid Analysis

ParameterTypical ValueReference
Linearity Range0.20 - 50.00 µg/mL[31]
Limit of Detection (LOD)0.03 - 0.11 µg/mL[31]
Limit of Quantification (LOQ)0.10 - 0.38 µg/mL[31]
Recovery85.97 - 108.11%[31]

Table 3: Raman Spectroscopy Performance for Carotenoid Analysis

ParameterTypical ValueReference
Correlation Coefficient (R²) vs. HPLC0.95[6]
Limit of Detection (LOD)Dependent on matrix and instrumentation-
Limit of Quantification (LOQ)Dependent on matrix and instrumentation-

Table 4: Biosensor Performance for Carotenoid Analysis

ParameterTypical ValueReference
Linearity Range50 nM - 33 µM (electrochemical)[9]
Limit of Detection (LOD)0.2 nM (electrochemical)[9]
Recovery94.00 - 99.20%[9]

Visualized Workflows

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis Extraction Extraction with organic solvent Concentration Concentration under Nitrogen Extraction->Concentration Reconstitution Reconstitution in Toluene Concentration->Reconstitution Application Sample Application on HPTLC Plate Reconstitution->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Data_Analysis Data_Analysis Scanning->Data_Analysis Data Acquisition & Quantification

Caption: Workflow for this compound Determination by HPTLC.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis Extraction Extraction Solvent_Exchange Solvent Exchange to SFC-compatible solvent Extraction->Solvent_Exchange Injection Injection into SFC System Solvent_Exchange->Injection Separation Separation on Chromatographic Column Injection->Separation Detection PDA or MS Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Processing & Analysis

Caption: Workflow for this compound Determination by SFC.

Raman_Workflow Sample Sample (Liquid or Solid) Laser Laser Excitation Sample->Laser Scattering Raman Scattering Laser->Scattering Collection Collection of Scattered Light Scattering->Collection Spectrometer Dispersion in Spectrometer Collection->Spectrometer Detector Detection Spectrometer->Detector Data_Analysis Spectral Analysis & Quantification Detector->Data_Analysis

Caption: Workflow for this compound Determination by Raman Spectroscopy.

References

Technical Support Center: Strategies to Minimize Chlorophyll Interference in Xanthophyll Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing chlorophyll (B73375) interference during xanthophyll analysis.

Frequently Asked Questions (FAQs)

Q1: Why is chlorophyll interference a problem in xanthophyll analysis?

Chlorophylls (B1240455), particularly chlorophyll a and b, have strong absorbance in the same blue-light region of the spectrum (400-500 nm) as xanthophylls.[1] This spectral overlap can lead to inaccurate quantification of xanthophylls when using spectrophotometric methods. In chromatographic techniques like HPLC, high concentrations of chlorophyll can co-elute with xanthophylls, causing peak overlap and making accurate integration and quantification difficult.[2][3]

Q2: What are the primary methods to remove chlorophyll from plant extracts?

The main strategies to minimize chlorophyll interference include:

  • Saponification: A chemical method that hydrolyzes chlorophyll into water-soluble chlorophyllin, which can then be easily separated from the lipid-soluble xanthophylls.[4][5]

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively retain either the chlorophylls or the xanthophylls, allowing for their separation.[6][7][8]

  • Liquid-Liquid Partitioning: A separation method based on the differential solubility of chlorophylls and xanthophylls in two immiscible liquid phases.

  • Chromatographic Separation (HPLC): Utilizing optimized High-Performance Liquid Chromatography (HPLC) methods with appropriate columns and mobile phases to resolve xanthophylls from chlorophylls without prior removal.[2]

Q3: Which chlorophyll removal method is best for my application?

The choice of method depends on several factors, including the specific xanthophylls of interest, the sample matrix, the required purity of the final extract, and the available equipment. Saponification is effective but can potentially degrade some xanthophylls if not performed under optimal conditions.[5][9][10] SPE offers high selectivity and can be automated, but may require method development to find the right sorbent and elution conditions.[1][6][11] Liquid-liquid partitioning is a simpler technique but may be less efficient and can lead to emulsion formation.[12] Direct HPLC analysis is suitable when the chlorophyll concentration is not excessively high and a well-optimized chromatographic method is available.[2]

Troubleshooting Guides

Saponification
Issue Possible Cause(s) Solution(s)
Low Xanthophyll Recovery - Degradation of xanthophylls: Exposure to heat, light, or oxygen during the process.[9] - Incomplete extraction: Insufficient mixing or extraction time after saponification. - Formation of micelles: High concentrations of soap from saponification can trap xanthophylls in the aqueous layer.[4]- Perform saponification under a nitrogen atmosphere in the dark and at a controlled, mild temperature.[9] - Ensure vigorous mixing and repeat the extraction step with fresh solvent.[2] - Dilute the sample or use a salting-out technique to break micelles.
Incomplete Chlorophyll Removal - Insufficient alkali concentration or reaction time: The saponification reaction did not go to completion.[13] - Poor phase separation: Inefficient separation of the aqueous and organic layers.- Optimize the concentration of the alkaline solution (e.g., KOH) and the reaction time.[10][13][14] - Centrifuge the sample to achieve a clear separation between the layers.[2]
Formation of Artifacts - Side reactions: Strong alkaline conditions can cause isomerization or other chemical modifications of carotenoids.[4]- Use milder saponification conditions (lower alkali concentration, shorter time, lower temperature).[10] - Neutralize the reaction mixture promptly after saponification is complete.
Solid-Phase Extraction (SPE)
Issue Possible Cause(s) Solution(s)
Poor Xanthophyll Recovery - Analyte breakthrough: The xanthophylls are not retained on the SPE sorbent during sample loading.[6] - Incomplete elution: The elution solvent is not strong enough to desorb the xanthophylls from the sorbent.[6]- Ensure proper conditioning of the SPE cartridge. - Decrease the flow rate during sample loading.[6] - Use a stronger elution solvent or a larger volume of solvent.
Co-elution of Chlorophyll - Inappropriate sorbent selection: The chosen sorbent does not have sufficient selectivity for chlorophyll over xanthophylls. - Overloading the column: The amount of sample applied exceeds the capacity of the SPE cartridge.- Select a sorbent with high affinity for chlorophyll (e.g., graphitized carbon) or one that selectively retains xanthophylls (e.g., C18, C30).[1][11] - Reduce the amount of sample loaded onto the column.
Column Clogging - Particulate matter in the sample: The sample contains suspended solids that block the frit of the SPE cartridge. - Precipitation of sample components: The sample solvent is not compatible with the SPE sorbent or conditioning solvent.- Centrifuge or filter the sample before loading it onto the SPE column. - Ensure that the sample is fully dissolved in a solvent compatible with the SPE method.
Liquid-Liquid Partitioning
Issue Possible Cause(s) Solution(s)
Emulsion Formation - High concentration of lipids or other emulsifying agents in the sample. - Vigorous shaking or mixing. [12]- Add salt (brine) to the aqueous phase to increase its polarity and break the emulsion.[12][15] - Centrifuge the mixture to facilitate phase separation.[12] - Gently invert the separation funnel instead of vigorous shaking.[12]
Poor Separation Efficiency - Inappropriate solvent system: The chosen solvents do not provide a sufficient partition coefficient for the separation of chlorophylls and xanthophylls.- Experiment with different solvent systems to optimize the partitioning. For example, a hexane (B92381)/aqueous methanol (B129727) system is commonly used.
Loss of Analyte - Multiple extractions leading to cumulative losses. - Adsorption of analytes to glassware. - Minimize the number of extraction steps. - Use silanized glassware to reduce adsorption.

Data Presentation: Comparison of Chlorophyll Removal Methods

The following table summarizes the reported efficiency of different methods for chlorophyll removal and the corresponding recovery of xanthophylls. Note that efficiency can vary depending on the specific protocol and sample matrix.

MethodChlorophyll Removal EfficiencyXanthophyll RecoveryKey AdvantagesKey Disadvantages
Saponification High (>95%)80-95% (can be lower for sensitive xanthophylls)[9][10]Effective for high chlorophyll content; hydrolyzes esterified xanthophylls.[4][5]Potential for xanthophyll degradation; can be time-consuming.[5][9][10]
Solid-Phase Extraction (SPE) Variable (70-99%) depending on sorbent and protocol.High (typically >90%)High selectivity; can be automated; reproducible.[6][7]Requires method development; cost of cartridges.[6]
Liquid-Liquid Partitioning Moderate to HighVariable (can be affected by emulsion formation)Simple; low cost.Can be less efficient; prone to emulsion formation.[12]

Experimental Protocols

Protocol 1: Saponification for Chlorophyll Removal

This protocol is a general guideline and may need optimization for specific sample types.

Materials:

  • Plant extract in a suitable organic solvent (e.g., ethanol, acetone)

  • Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)

  • Hexane or diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Nitrogen gas

Procedure:

  • To your plant extract, add an equal volume of 10% methanolic KOH.

  • Incubate the mixture in the dark at room temperature for 2-4 hours with gentle stirring. To prevent degradation of xanthophylls, it is recommended to perform this step under a nitrogen atmosphere.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of hexane or diethyl ether and an equal volume of saturated NaCl solution to the separatory funnel.

  • Gently invert the funnel several times to partition the xanthophylls into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The upper organic layer will contain the xanthophylls, while the lower aqueous layer will contain the water-soluble chlorophyllins.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of hexane or diethyl ether to ensure complete recovery of xanthophylls.

  • Combine the organic extracts and wash them with distilled water to remove any remaining alkali.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried xanthophyll residue in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Chlorophyll Removal

This protocol provides a general workflow for using a C18 SPE cartridge. Optimization of solvents and volumes may be necessary.

Materials:

  • C18 SPE cartridge

  • Plant extract dissolved in a suitable solvent

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Hexane (wash solvent)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry out.

  • Equilibration: Pass 5 mL of water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the plant extract (dissolved in a polar solvent like methanol/water) onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). Xanthophylls and chlorophylls will be retained on the sorbent.

  • Washing: Pass 5 mL of a weak solvent, such as water or a low percentage of methanol in water, to remove polar impurities. Follow with a wash of 5 mL of hexane to elute the less polar chlorophylls.

  • Elution: Elute the more polar xanthophylls with 5 mL of methanol or acetone.

  • Collect the eluate containing the purified xanthophylls.

  • Evaporate the solvent and re-dissolve the residue for analysis.

Visualizations

Experimental Workflow: Saponification

SaponificationWorkflow Start Plant Extract Saponification Add Methanolic KOH Incubate in Dark Start->Saponification Partitioning Liquid-Liquid Partitioning (Hexane/Water) Saponification->Partitioning Separation Separate Layers Partitioning->Separation OrganicPhase Organic Phase (Xanthophylls) Separation->OrganicPhase AqueousPhase Aqueous Phase (Chlorophyllins) Separation->AqueousPhase Washing Wash with Water OrganicPhase->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Analysis Xanthophyll Analysis Evaporation->Analysis

Caption: Workflow for chlorophyll removal using saponification.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPEWorkflow Start Plant Extract Loading Load Sample Start->Loading Conditioning Condition SPE Cartridge (Methanol) Equilibration Equilibrate SPE Cartridge (Water) Conditioning->Equilibration Equilibration->Loading Wash1 Wash 1: Remove Polar Impurities (Water) Loading->Wash1 Wash2 Wash 2: Elute Chlorophyll (Hexane) Wash1->Wash2 Elution Elute Xanthophylls (Methanol/Acetone) Wash2->Elution ChlorophyllFraction Chlorophyll Fraction Wash2->ChlorophyllFraction Analysis Xanthophyll Analysis Elution->Analysis

Caption: General workflow for SPE-based chlorophyll removal.

Logical Relationship: Method Selection Criteria

MethodSelection cluster_criteria Decision Criteria cluster_methods Chlorophyll Removal Methods Chlorophyll_Content Chlorophyll Content Saponification Saponification Chlorophyll_Content->Saponification High HPLC Direct HPLC Analysis Chlorophyll_Content->HPLC Low Xanthophyll_Stability Xanthophyll Stability Xanthophyll_Stability->Saponification Consideration SPE Solid-Phase Extraction Xanthophyll_Stability->SPE High Required_Purity Required Purity Required_Purity->SPE High LLE Liquid-Liquid Extraction Required_Purity->LLE Moderate Equipment_Availability Equipment Availability Equipment_Availability->SPE SPE Manifold Equipment_Availability->LLE Basic Lab Equipment_Availability->HPLC HPLC System

Caption: Factors influencing the choice of chlorophyll removal method.

References

Enhancing the solubility of Citroxanthin for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing the Solubility of Citroxanthin for Cell-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in cell-based assays?

A1: this compound is a type of xanthophyll, a class of oxygen-containing carotenoid pigments found in nature.[1][2] Like other carotenoids, it is a lipophilic molecule, meaning it is fat-soluble and consequently has very low solubility in water-based solutions like cell culture media.[3][4] This poor aqueous solubility can lead to precipitation of the compound when added to cell cultures, resulting in inaccurate and unreliable assay results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays is Dimethyl Sulfoxide (DMSO).[5][6] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Several methods can be employed to enhance the solubility of this compound in aqueous media:

  • Use of Co-solvents: A small, non-toxic percentage of DMSO in the final culture medium can help maintain solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased water solubility and stability.[7][8][9]

  • Careful Dilution Techniques: Employing a serial dilution method, especially when preparing working solutions from a concentrated DMSO stock, can prevent the compound from precipitating.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental duration.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound in Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," occurs because the highly hydrophobic this compound is rapidly transferred from a soluble environment (DMSO) to an aqueous one (cell culture medium) where its solubility is very low.[5] Here are some solutions:

  • Reduce the Final Concentration: Your target concentration may be above this compound's solubility limit in the final medium. Try working with a lower concentration.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium while vortexing, and then add this intermediate dilution to the final volume.[5]

  • Increase Final DMSO Concentration (with caution): If your current final DMSO concentration is very low (e.g., <0.1%), you might be able to increase it slightly. Always verify the new concentration's safety for your cells with a vehicle control.

Issue: this compound Precipitates Over Time in the Incubator

Question: The medium containing this compound looks clear initially, but after a few hours in the incubator, I see a precipitate. What could be the cause?

Answer: Delayed precipitation can be due to several factors:

  • Temperature Changes: The solubility of compounds can be temperature-dependent. As the medium equilibrates to the incubator's temperature, the solubility of this compound might decrease.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes.[10][11]

  • Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in your incubator and use sealed flasks or plates for long-term experiments.[10]

Data Presentation

Table 1: Solubility of β-Carotene in Various Solvents

SolventSolubility
ChloroformHigh
Tetrahydrofuran (THF)High[12]
TolueneModerate to High
CyclohexaneModerate
HexaneLow to Moderate[12]
EthanolLow[12]
MethanolVery Low[12]
WaterPractically Insoluble

Table 2: Enhancing β-Carotene Solubility with β-Cyclodextrin

β-Cyclodextrin ConcentrationApparent Solubility of β-Carotene
0 mM~0.32 µM
Increased ConcentrationLinear increase up to ~2.22 µM[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a this compound stock solution using DMSO and subsequent dilution for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[5]

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution (Example for a 10 µM final concentration):

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed medium (results in a 100 µM solution in 1% DMSO). Vortex gently.

    • Add 100 µL of this intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration with a final DMSO concentration of 0.1%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.[5]

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS) production using the DCFH-DA probe.

Materials:

  • Cells seeded in a 96-well black, clear-bottom plate

  • This compound working solutions

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS-inducing agent

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and reach the desired confluency.

  • Pre-treatment with this compound: Remove the culture medium and wash the cells with HBSS. Add this compound working solutions at various concentrations to the wells and incubate for a predetermined time (e.g., 1-4 hours).

  • Loading with DCFH-DA: Remove the this compound-containing medium, wash the cells with HBSS, and then add a solution of DCFH-DA (typically 25 µM in HBSS) to each well. Incubate for 45-60 minutes at 37°C in the dark.[14]

  • Induction of Oxidative Stress: Wash the cells to remove excess DCFH-DA. Add a solution of AAPH (e.g., 600 µM in HBSS) to induce ROS production.[14]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for up to 1 hour using a microplate reader.[14]

Mandatory Visualization

Experimental Workflow for Assessing this compound Solubility and Bioactivity

experimental_workflow cluster_prep Solution Preparation cluster_solubility Solubility Assessment cluster_bioassay Cell-Based Assays prep_stock Prepare 10 mM this compound Stock in 100% DMSO prep_working Serially Dilute Stock in Pre-warmed Media prep_stock->prep_working Vortex & Sonicate visual_insp Visual Inspection for Precipitation prep_working->visual_insp spec_read Spectrophotometer Reading (OD600) for Turbidity prep_working->spec_read cell_viability Cell Viability Assay (e.g., MTT/XTT) visual_insp->cell_viability If Clear spec_read->cell_viability If Not Turbid antioxidant_assay Antioxidant Assay (e.g., DCFH-DA) cell_viability->antioxidant_assay anti_inflam_assay Anti-inflammatory Assay (e.g., ELISA for Cytokines) antioxidant_assay->anti_inflam_assay

Caption: Workflow for preparing and evaluating this compound solutions for cell-based assays.

Proposed Signaling Pathways Modulated by this compound

The following diagrams illustrate the potential mechanisms by which this compound, as a carotenoid, may exert its antioxidant and anti-inflammatory effects based on studies of similar compounds like astaxanthin (B1665798) and fucoxanthin.

Nrf2 Antioxidant Response Pathway

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 may promote Nrf2 dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub mediates Nrf2->Ub targeted for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

NF-κB Inflammatory Pathway

NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ub_deg Ubiquitination & Degradation IkB->Ub_deg Targeted for Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflam_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflam_Genes Activates Transcription

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

MAPK Signaling Pathway

MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 Inhibits Phosphorylation Stress_Stimuli Cellular Stress (e.g., Oxidants, LPS) MAP3K MAP3K (e.g., ASK1) Stress_Stimuli->MAP3K Activates MKK MKK3/6 MAP3K->MKK Phosphorylates MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Cellular_Response Inflammatory & Stress Responses Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: Proposed modulation of the p38 MAPK signaling pathway by this compound.

References

Technical Support Center: Method Development for Separating Citroxanthin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of citroxanthin and its isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the separation and analysis of these complex carotenoids.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation important?

This compound, also known as mutatochrome, is a carotenoid that can exist in different isomeric forms.[1][2] Like other carotenoids, these isomers can be categorized into two main types:

  • Geometric (cis/trans or E/Z) Isomers: These differ in the spatial arrangement of atoms around a double bond in the polyene chain.[3] Natural carotenoids are typically found in the all-trans form, but exposure to light, heat, or acids can cause them to convert to various cis isomers.[3][4]

  • Enantiomers (Configurational Isomers): These are non-superimposable mirror images of each other, arising from chiral centers in the molecule.

Separating these isomers is critical because they can have different physical properties, bioavailability, and biological activities.[3][5][6] Accurate profiling of isomers is essential for nutritional studies, understanding metabolic pathways, and developing pharmaceuticals where specific isomers may have desired therapeutic effects while others could be inactive or even detrimental.[3][6]

Q2: What is the most effective chromatographic technique for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating carotenoid isomers.[7] While other techniques like Supercritical Fluid Chromatography (SFC) have also been used successfully for carotenoid separations, HPLC offers a wider range of stationary and mobile phases, providing greater flexibility for method development.[8][9]

Q3: Which HPLC column is best suited for separating this compound isomers?

The choice of column depends on the type of isomers you need to separate:

  • For Geometric (cis/trans) Isomers: A polymeric C30 column is highly recommended.[3][10][11] The C30 stationary phase provides excellent shape selectivity for the long, rigid structures of carotenoid isomers, often resolving isomers that are not separated on standard C18 columns.[10][11]

  • For Enantiomers: A Chiral Stationary Phase (CSP) is necessary.[12] Polysaccharide-based or Pirkle-type chiral columns are commonly used to resolve carotenoid enantiomers.[12][13]

Q4: How can I prevent the degradation or isomerization of this compound during sample preparation and analysis?

This compound, like all carotenoids, is highly susceptible to degradation from light, oxygen, heat, and acids.[7] To ensure accurate results, the following precautions are essential:

  • Protect from Light: Work in a dimly lit environment or use amber-colored glassware and vials.

  • Prevent Oxidation: Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4][14] Solvents should be freshly distilled or purged with nitrogen.

  • Control Temperature: Perform extractions at low temperatures and store extracts at -20°C or lower.[14][15]

  • Avoid Acids: Exposure to acids can cause rapid isomerization and degradation.[4] If the sample matrix is acidic, neutralization may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound isomers.

Problem: Poor or No Resolution of Isomers

  • Q: My chromatogram shows one broad peak instead of multiple isomer peaks. What should I do?

    • A: First, verify your column choice. For geometric isomers, a C30 column is superior to a C18.[10][11] If you are using a C30 column, the issue likely lies with the mobile phase. Carotenoid isomer separation is highly sensitive to mobile phase composition. Try adjusting the solvent gradient, particularly the ratio of a strong, non-polar solvent like methyl tert-butyl ether (MTBE) to a weaker solvent like methanol.[10] Temperature can also significantly impact selectivity in carotenoid separations.[9] Experiment with adjusting the column temperature (e.g., between 25-35°C).[16]

Problem: Low Peak Intensity and Poor Recovery

  • Q: The peaks for my this compound isomers are very small, suggesting low recovery. How can I improve this?

    • A: Low recovery can stem from several factors. Ensure rigorous protection from light and oxygen during sample preparation.[7] Optimize your extraction solvent; mixtures containing acetone (B3395972), hexane, and ethanol (B145695) are often effective.[15] To ensure complete extraction, perform the extraction multiple times on the sample pellet and pool the supernatants.[15] During liquid-liquid extraction, incomplete phase separation can lead to losses.[17] Finally, adding a small amount of an amine modifier like triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase can significantly improve the recovery of carotenoids from the HPLC column.[11]

Problem: Peaks are Tailing or Asymmetrical

  • Q: My peaks are not sharp and symmetrical. What is the cause?

    • A: Peak tailing can be caused by several issues. First, ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion. Second, consider column overload. Try injecting a smaller volume or a more dilute sample. Finally, secondary interactions between the carotenoids and the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or adding modifiers.

Problem: Retention Times are Unstable

  • Q: The retention times for my peaks are shifting between runs. How can I fix this?

    • A: Retention time variability is often due to issues with the HPLC system or the column itself. Ensure your mobile phase solvents are properly degassed, as dissolved gases can cause pressure fluctuations. Check that the pump is delivering a consistent flow rate. Column equilibration is also critical; ensure the column is flushed with the initial mobile phase conditions for a sufficient time before each injection. If the problem persists, the column may be degrading and require replacement.

Data Presentation

Table 1: Comparison of HPLC Columns for Carotenoid Isomer Separation

Column TypePrimary ApplicationAdvantagesDisadvantages
C30 (Polymeric) Geometric (cis/trans) IsomersExcellent shape selectivity for carotenoids; resolves isomers unseparated by C18.[10][11]More expensive than C18; may require longer run times.[18]
C18 (ODS) General Carotenoid AnalysisWidely available; good for separating different carotenoid classes.[8][19]Limited selectivity for closely related geometric isomers.[18]
Chiral (e.g., CSP) EnantiomersThe only method for separating enantiomers.[12][13]Highly specific; no universal chiral column exists for all compounds.[12]
Silica/Alumina Normal-Phase SeparationHistorically used for good selectivity of geometric isomers.[11]Less reproducible than reversed-phase; requires non-polar, flammable solvents.

Table 2: Example Mobile Phase Gradient for C30 Column

This table provides a representative gradient for separating major carotenoid isomers, which can be adapted for this compound. This method can separate up to 48 different isomers.[3][5]

Time (minutes)% Methanol (with 0.1% Ammonium Acetate)% Methyl tert-butyl ether (MTBE)
01000
458515
554060
603070
653070
701000

Experimental Protocols

Protocol 1: HPLC-PDA Method for Separation of Geometric (cis/trans) Isomers

This protocol is a generalized method based on established procedures for separating carotenoid isomers using a C30 column.[5][10][15]

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C30 Carotenoid Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol/Water with Ammonium Acetate.

    • Solvent B: Methyl tert-butyl ether (MTBE).

  • Gradient Elution: Use a gradient similar to the one described in Table 2, optimized for this compound isomers.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[16]

  • Detection: Monitor via PDA detector. Set the primary wavelength to the maximum absorbance for this compound (approx. 450 nm).[15] Collect spectra from 250-600 nm to aid in peak identification.

  • Injection Volume: 10-20 µL.

Protocol 2: Sample Preparation and Extraction from Biological Matrices

This protocol outlines a general procedure for extracting carotenoids while minimizing degradation.[7][15]

  • Homogenization: Homogenize the fresh or frozen sample. If the sample has a rigid cell wall, include a cell disruption step (e.g., sonication).[15]

  • Extraction:

    • Add an extraction solvent (e.g., a mixture of hexane/acetone/ethanol) to the homogenized sample.

    • Agitate the mixture constantly in the dark for 1-2 hours at a controlled, low temperature.[15]

  • Separation: Centrifuge the mixture to pellet solid debris. Carefully collect the supernatant containing the extracted carotenoids.[15]

  • Re-extraction: Repeat the extraction process on the pellet at least twice more to ensure complete recovery. Pool all supernatant fractions.[15]

  • Washing: If a water-miscible solvent like acetone was used, perform a liquid-liquid partition by adding the extract to a separating funnel with a non-polar solvent (e.g., hexane) and a saline solution. This moves the carotenoids into the non-polar layer.[15]

  • Drying and Concentration: Dry the carotenoid-rich solvent phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at low temperature.[15]

  • Reconstitution and Storage: Re-dissolve the dried extract in a small, known volume of a suitable solvent (preferably the initial mobile phase). Filter through a 0.22 µm syringe filter before injection. Store at -20°C or lower under a nitrogen atmosphere until analysis.[15]

Visualizations

G start Start sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep filtration Filtration (0.22 µm) sample_prep->filtration hplc HPLC Analysis (C30 Column) filtration->hplc pda PDA Detection (~450 nm) hplc->pda data_analysis Data Analysis (Peak Integration & ID) pda->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound isomer analysis.

G rect_node rect_node start Poor Isomer Resolution q1 Using a C30 column? start->q1 a1_yes Optimize Mobile Phase Gradient q1->a1_yes Yes a1_no Switch to C30 Column for Geometric Isomers q1->a1_no No q2 Resolution Improved? a1_yes->q2 end Continue Optimization a1_no->end a2_yes Method Optimized q2->a2_yes Yes a2_no Adjust Column Temperature q2->a2_no No a2_no->end

Caption: Troubleshooting workflow for poor isomer resolution.

References

Technical Support Center: Optimization of Mobile Phase for Enhanced Citroxanthin Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of citroxanthin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for this compound separation?

A1: For optimal separation of this compound and its isomers, a C30 reversed-phase column is highly recommended.[1][2] C30 columns provide enhanced shape selectivity for carotenoids compared to traditional C18 columns, which is crucial for resolving structurally similar xanthophylls.[1]

Q2: What is a typical mobile phase composition for separating this compound?

A2: A common and effective mobile phase for carotenoid separations, including this compound, is a ternary gradient mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[1][3] This combination allows for the effective elution of a wide range of carotenoids with varying polarities.

Q3: Should I use an isocratic or gradient elution for this compound analysis?

A3: Gradient elution is generally preferred for separating complex mixtures of carotenoids like those found in citrus extracts.[4] A gradient allows for the separation of compounds with a wide range of polarities in a single run, improving peak resolution and analysis time.

Q4: What detection wavelength is most suitable for this compound?

A4: this compound, like other xanthophylls, exhibits maximum absorbance in the range of 440-450 nm. A photodiode array (PDA) detector is ideal as it allows for monitoring a range of wavelengths and provides spectral information to confirm peak identity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and provides practical solutions.

Problem Potential Cause Recommended Solution
Poor resolution between this compound and other xanthophylls (e.g., β-cryptoxanthin) The mobile phase gradient is not optimized for the specific sample matrix.Adjust the gradient slope: A shallower gradient (slower increase in the strong solvent, MTBE) can improve the separation of closely eluting peaks. Modify the initial mobile phase composition: Starting with a higher percentage of the aqueous component (methanol/water) can increase the retention of polar xanthophylls, potentially improving their separation from less polar carotenoids.
The column temperature is not optimal.Optimize the column temperature: Lowering the temperature (e.g., to 18-25°C) can sometimes enhance resolution, although it may increase analysis time.[1]
The flow rate is too high.Reduce the flow rate: A lower flow rate can lead to better peak separation, but will also result in a longer run time.
Peak tailing for this compound Secondary interactions between the analyte and the stationary phase.Add a modifier to the mobile phase: A small amount of triethylamine (B128534) (TEA) can help to reduce peak tailing by masking active silanol (B1196071) groups on the silica (B1680970) support. Use a well-endcapped column: Ensure the C30 column is properly end-capped to minimize interactions with residual silanols.
The sample is overloaded.Dilute the sample: Injecting a lower concentration of the sample can improve peak shape.
The sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase: This ensures that the injection solvent does not disrupt the chromatography at the head of the column.
Inconsistent retention times The mobile phase composition is inconsistent.Ensure accurate mobile phase preparation: Precisely measure and mix the mobile phase components. Use a high-quality solvent mixer if available. Degas the mobile phase: Dissolved gases can lead to pump cavitation and flow rate inaccuracies.
The column is not properly equilibrated.Increase the column equilibration time: Before the first injection and between runs, ensure the column is fully equilibrated with the initial mobile phase conditions.
Fluctuations in column temperature.Use a column oven: Maintaining a constant and stable column temperature is crucial for reproducible retention times.
Low signal or no peak for this compound This compound has degraded.Protect samples from light and heat: Carotenoids are susceptible to degradation. Prepare samples fresh and store them in amber vials away from light and heat. The use of antioxidants like BHT in the extraction solvent can also help.
The mobile phase is not strong enough to elute this compound.Increase the final concentration of the strong solvent (MTBE): Ensure the gradient program reaches a high enough concentration of MTBE to elute all carotenoids from the column.

Experimental Protocols

Recommended HPLC Method for this compound Separation

This protocol provides a starting point for the optimization of this compound separation. The gradient profile may need to be adjusted based on the specific sample matrix and HPLC system.

Parameter Condition
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol:Water (95:5, v/v)
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection 450 nm (PDA Detector)
Injection Volume 20 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0955
157030
303070
35595
40595
41955
50955

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Citrus Fruit Sample Extraction Extraction with Methanol/MTBE Sample->Extraction Saponification Saponification (optional) to remove chlorophylls Extraction->Saponification Filtration Filtration (0.45 µm) Saponification->Filtration Injection Injection into HPLC Filtration->Injection Column C30 Reversed-Phase Column Injection->Column Gradient Methanol/MTBE/Water Gradient Elution Detection PDA Detection (450 nm) Column->Detection Gradient->Column Chromatogram Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Spectra) Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification

Caption: Experimental workflow for this compound analysis by HPLC.

Troubleshooting_Logic Start Poor this compound Separation Check_Column Is a C30 column being used? Start->Check_Column Check_Gradient Is the gradient optimized? Check_Column->Check_Gradient Yes Use_C30 Switch to a C30 column Check_Column->Use_C30 No Check_Temp Is the temperature controlled and optimized? Check_Gradient->Check_Temp Yes Adjust_Gradient Adjust gradient slope or initial conditions Check_Gradient->Adjust_Gradient No Check_Flow Is the flow rate optimal? Check_Temp->Check_Flow Yes Adjust_Temp Optimize column temperature Check_Temp->Adjust_Temp No Adjust_Flow Reduce flow rate Check_Flow->Adjust_Flow No Good_Separation Good Separation Check_Flow->Good_Separation Yes Use_C30->Check_Gradient Adjust_Gradient->Check_Temp Adjust_Temp->Check_Flow Adjust_Flow->Good_Separation

Caption: Troubleshooting logic for poor this compound separation.

References

Preventing Citroxanthin oxidation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of citroxanthin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound is a carotenoid pigment found in various natural sources, including citrus fruits. Its chemical structure, characterized by a long chain of conjugated double bonds, makes it susceptible to oxidation. Oxidation can lead to the degradation of this compound, resulting in inaccurate quantification and a loss of its potential biological activity, which is a significant concern for researchers studying its properties and potential applications.

Q2: What are the primary factors that cause this compound oxidation during sample preparation?

Several factors can contribute to the oxidation of this compound during sample preparation. These include:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Exposure to Light: Light, especially UV light, can provide the energy to initiate and accelerate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals can act as catalysts, promoting the oxidation of carotenoids.

  • Inappropriate pH: Extreme pH conditions can affect the stability of carotenoids. Acidic environments can often lead to the degradation of epoxy-carotenoids like this compound.

  • Choice of Solvents: The solvents used for extraction and analysis can influence the stability of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation that may lead to its oxidation.

Problem Potential Cause Recommended Solution
Low this compound concentration in the final extract. Incomplete extraction from the sample matrix.- Ensure the sample is finely ground to increase surface area.- Use a suitable solvent or solvent mixture (e.g., hexane, acetone, ethanol, or mixtures thereof) for extraction.- Consider multiple extraction steps to maximize yield.
Degradation of this compound during extraction.- Work under dim light or use amber-colored glassware to protect the sample from light.- Perform extractions at low temperatures (e.g., on ice).- De-gas solvents and purge the extraction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.- Add an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to the extraction solvent.
Discoloration of the sample (fading of yellow/orange color). Extensive oxidation of this compound.- Immediately assess and optimize the sample preparation workflow to minimize exposure to oxygen, light, and heat as described above.- Store extracts under an inert atmosphere at low temperatures (-20°C or -80°C) for short-term and long-term storage, respectively.
Inconsistent results between replicate samples. Variable exposure to oxidative conditions.- Standardize every step of the sample preparation protocol to ensure all samples are treated identically.- Use fresh, high-purity solvents for each batch of extractions.
Formation of precipitates in the extract. Poor solubility of this compound or co-extracted lipids in the chosen solvent.- Ensure the solvent system is appropriate for the lipophilic nature of this compound.- Centrifuge the extract to remove any particulate matter before analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Citrus Peel (Adapted from general carotenoid extraction methods)

This protocol provides a general guideline for the extraction of this compound from citrus peel. Researchers should optimize the parameters based on their specific sample matrix and available equipment.

Materials:

  • Fresh citrus peel

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Ethanol (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber-colored glassware

Procedure:

  • Sample Preparation: Freeze the fresh citrus peel with liquid nitrogen and grind it into a fine powder using a mortar and pestle.

  • Extraction:

    • To 1 gram of the powdered peel in an amber-colored centrifuge tube, add 10 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) solvent mixture containing 0.1% BHT.

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes in a cold water bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

  • Washing and Drying:

    • Combine the supernatants and wash them with a saturated sodium chloride solution to remove water-soluble impurities.

    • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

    • Store the reconstituted extract at -80°C under an inert atmosphere until analysis.

Protocol 2: HPLC Analysis of this compound

This is a general HPLC method that can be adapted for the quantification of this compound. The specific column, mobile phase, and gradient may require optimization.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile:Methanol (75:25, v/v)

  • Mobile Phase B: Dichloromethane

  • Gradient:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 80% A, 20% B

    • 20-25 min: 80% A, 20% B

    • 25-30 min: Return to 100% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 450 nm

  • Injection Volume: 20 µL

Visualizations

Antioxidant Signaling Pathways

Carotenoids, including this compound, can exert their antioxidant effects through various cellular signaling pathways. The diagram below illustrates the potential involvement of carotenoids in the Nrf2 and NF-κB pathways, which are crucial in the cellular response to oxidative stress.[1]

Antioxidant_Signaling_Pathways cluster_ROS Oxidative Stress cluster_Carotenoids Carotenoid Intervention cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 activates IKK IKK ROS->IKK activates Carotenoids Carotenoids (e.g., this compound) Carotenoids->Keap1 inhibits Carotenoids->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes induces transcription of IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes translocates to nucleus and activates

Caption: Carotenoid modulation of Nrf2 and NF-κB pathways.

Experimental Workflow for Preventing this compound Oxidation

The following diagram outlines a logical workflow for sample preparation, emphasizing the critical steps to prevent this compound oxidation.

Experimental_Workflow Start Start: Fresh Sample Grinding Sample Homogenization (Cryogenic Grinding) Start->Grinding Extraction Solvent Extraction (with 0.1% BHT, under inert gas) Grinding->Extraction Protection Protection from Light (Amber Glassware) Extraction->Protection Centrifugation Centrifugation (Low Temperature) Protection->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Solvent Evaporation (Low Temp, N2 Stream) Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Storage Storage (-80°C, under Argon) Reconstitution->Storage Analysis HPLC Analysis Storage->Analysis

Caption: Workflow for this compound sample preparation.

References

Quality control procedures for Citroxanthin standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citroxanthin standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of xanthophyll, a class of oxygen-containing carotenoid pigments.[1] Like other carotenoids, it is known for its antioxidant properties and is sensitive to environmental factors.[2] It is found in various natural sources, and its accurate quantification is essential in research and development.

Q2: How should this compound standards be stored to ensure stability?

A2: Due to their sensitivity to degradation, proper storage is critical.[3] Carotenoids are susceptible to damage from light, heat, oxygen, and acids.[4] To maintain integrity, standards should be stored under the conditions summarized in the table below.

Table 1: Recommended Storage Conditions for this compound Standards

ConditionRecommendationRationale
Temperature Store at -20°C or preferably -80°C for long-term storage.Low temperatures minimize the rates of chemical degradation and isomerization.[3]
Light Store in amber or opaque vials, and keep in the dark.Protects the compound from photo-degradation.[4]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidative degradation from atmospheric oxygen.[2]
Form Store as a dry powder or in a non-polar, oxygen-free solvent.Minimizes contact with reactive species.

Q3: What is the best way to prepare a this compound standard solution?

A3: Use low-actinic (amber) glassware and work under dim light to minimize light exposure.[5] Solutions should be prepared in high-purity, degassed solvents. It is also advisable to add an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent to inhibit oxidation.[6] For a detailed procedure, refer to the Experimental Protocols section.

Q4: Which solvents are recommended for dissolving this compound standards?

A4: this compound is a lipophilic molecule with low water solubility.[2] Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, acetone, or mixtures containing these are commonly used for initial stock solutions.[5][6] For HPLC mobile phases, mixtures of acetonitrile, methanol, and other organic solvents are typical.[7] Always ensure the standard is fully dissolved before making further dilutions.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying carotenoids.[8] The following guide addresses common issues encountered during the analysis of this compound standards.

Q5: I am not seeing a peak for my this compound standard, or the peak is very small. What could be the cause?

A5: This issue can stem from several sources, from standard degradation to instrument problems.

  • Standard Degradation: The standard may have degraded due to improper storage or handling. Prepare a fresh working solution from your stock. If the problem persists, use a new vial of the standard. Carotenoids are sensitive to heat, light, and oxygen, which can lead to their destruction.[2][4]

  • Injection Issues: Check for air bubbles in the syringe or sample vial, which can lead to incomplete injections. Ensure the autosampler is functioning correctly and the injection volume is appropriate.

  • Detector Settings: Confirm the detector lamp is on and that the wavelength is set correctly for this compound (typically in the 440-470 nm range for carotenoids).[9]

  • Flow Path Blockage: A blockage in the tubing, guard column, or analytical column can prevent the sample from reaching the detector.

Q6: My this compound peak is tailing or fronting. How can I improve the peak shape?

A6: Poor peak shape is often related to interactions between the analyte, mobile phase, and stationary phase.

  • Column Overload: Reduce the amount of sample injected onto the column.[10]

  • Inappropriate Sample Solvent: The solvent used to dissolve the standard should be as close in composition to the mobile phase as possible. Injecting a standard in a much stronger solvent can cause peak distortion.

  • Column Contamination or Degradation: The column's stationary phase may be contaminated or degraded. Flush the column with a strong solvent or, if the problem continues, replace the column.

  • Mobile Phase pH: While less common for non-polar carotenoids, ensure the mobile phase composition is optimal for your column.

Q7: The retention time for my this compound standard is shifting between injections. What is the problem?

A7: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can require flushing with 10-20 column volumes of the mobile phase.[10]

  • Mobile Phase Composition: If preparing the mobile phase online, check for issues with the pump's proportioning valves. If manually mixed, ensure the components are miscible and properly degassed.[10] Air bubbles in the pump can cause pressure fluctuations and retention time shifts.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as changes in temperature can affect solvent viscosity and retention times.[11]

Table 2: HPLC Troubleshooting Summary

SymptomPossible CauseRecommended Solution
No Peak / Small Peak Standard degradation, injection failure, incorrect detector settings.Prepare fresh standard, check autosampler, verify detector wavelength and lamp status.[4]
Peak Tailing/Fronting Column overload, incompatible sample solvent, column degradation.Reduce injection volume, dissolve sample in mobile phase, flush or replace the column.[10]
Shifting Retention Time Insufficient column equilibration, mobile phase inconsistency, temperature fluctuations.Increase equilibration time, check pump and degasser, use a column oven.[10][11]
High Baseline Noise Air bubbles in the system, contaminated mobile phase, failing detector lamp.Degas mobile phase, use fresh HPLC-grade solvents, check lamp energy.[10]
Ghost Peaks Contamination in sample or mobile phase, carryover from previous injection.Run a blank gradient, use fresh mobile phase, clean the injector.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol outlines the steps for preparing accurate standard solutions for calibration.

  • Materials:

    • This compound standard (solid)

    • Low-actinic volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Gas-tight syringes

    • HPLC-grade Tetrahydrofuran (THF), stabilized with BHT

    • HPLC-grade Acetonitrile and Methanol

  • Procedure:

    • Allow the vial of solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a small amount (e.g., 1-5 mg) of the standard into a low-actinic volumetric flask.

    • Dissolve the solid in a small volume of THF. Use sonication if necessary to ensure it is fully dissolved.

    • Once dissolved, dilute to the final volume with your chosen diluent (e.g., acetonitrile/methanol mixture) to create the stock solution.

    • Prepare working standards by performing serial dilutions of the stock solution in low-actinic volumetric flasks using the same diluent.

    • Transfer aliquots of the working standards into autosampler vials for analysis.

    • Store stock solutions at -20°C or below under an inert atmosphere.

Protocol 2: Stability Testing of this compound Working Standards

This protocol is essential for determining the shelf life and appropriate re-test intervals for your standards.[3]

  • Objective: To evaluate the stability of this compound working standards under defined storage conditions (e.g., refrigerated, room temperature).

  • Methodology:

    • Prepare a fresh batch of this compound working standard at a known concentration.

    • Divide the batch into multiple aliquots in separate, properly sealed vials.

    • Establish an initial baseline by analyzing several freshly prepared aliquots (Time 0) using a validated HPLC method.

    • Store the remaining aliquots under the desired stability testing conditions (e.g., 4°C protected from light, 25°C exposed to light).

    • Test the aliquots at predetermined time intervals. The frequency of testing should be sufficient to establish a stability profile.[12]

    • At each time point, analyze the standard and compare the peak area and purity to the Time 0 results.

    • Acceptance Criteria: Define the acceptable limits for degradation (e.g., concentration should not fall below 95% of the initial value).[3]

Table 3: Recommended Stability Testing Schedule

Storage ConditionTesting FrequencyDuration
Accelerated (e.g., 40°C) 0, 1, 3, 6 months6 months
Long-Term (e.g., 4°C, -20°C) 0, 3, 6, 9, 12, 18, 24 months24 months

Protocol 3: Overview of HPLC Method Validation

A validated analytical method is crucial for ensuring reliable and reproducible results.[13] Key validation parameters, based on ICH guidelines, are outlined below.[7]

Table 4: HPLC Method Validation Parameters for Carotenoid Analysis

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interfering peaks at the retention time of the analyte.
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.998.[9]
Accuracy The closeness of test results to the true value.Recovery of 95-105% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 2%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Visualizations

G cluster_prep Standard Preparation Workflow Start Start: Obtain Solid This compound Standard Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Weigh Accurately Weigh Standard Equilibrate->Weigh Dissolve Dissolve in THF (Use Sonication) Weigh->Dissolve Dilute_Stock Dilute to Volume (Create Stock Solution) Dissolve->Dilute_Stock Store_Stock Store Stock at <= -20°C Under Inert Gas Dilute_Stock->Store_Stock Dilute_Work Prepare Working Standards (Serial Dilution) Dilute_Stock->Dilute_Work Analyze Analyze via HPLC Dilute_Work->Analyze

Caption: Workflow for handling and preparing this compound standards.

G cluster_troubleshooting HPLC Peak Troubleshooting Logic Problem Abnormal Peak Observed (e.g., Tailing, Shifted RT) Check_System Is System Equilibrated? Problem->Check_System Check_System->Problem No, Equilibrate Longer Check_MobilePhase Is Mobile Phase Correct (Composition, Degassed)? Check_System->Check_MobilePhase Yes Check_MobilePhase->Problem No, Remake/Degas Check_Temp Is Column Temperature Stable? Check_MobilePhase->Check_Temp Yes Check_Temp->Problem No, Use Column Oven Check_Sample Is Sample Solvent Compatible? Check_Temp->Check_Sample Yes Check_Sample->Problem No, Re-dissolve in Mobile Phase Check_Column Is Column Contaminated or Overloaded? Check_Sample->Check_Column Yes Check_Column->Problem Yes, Flush or Reduce Load Solution System OK Check_Column->Solution No

Caption: Logical flow for troubleshooting common HPLC peak issues.

G cluster_stability Factors Affecting this compound Stability This compound This compound Standard Integrity Degradation Degradation (Loss of Purity & Potency) This compound->Degradation Light Light Exposure (Photo-degradation) Light->Degradation Heat High Temperature (Isomerization/Degradation) Heat->Degradation Oxygen Atmospheric Oxygen (Oxidation) Oxygen->Degradation Acid Acidic Conditions (Degradation) Acid->Degradation

Caption: Key environmental factors that lead to this compound degradation.

References

Addressing low recovery of Citroxanthin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Citroxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound and other xanthophylls during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the solid-phase extraction of this compound, presented in a question-and-answer format.

Q1: My this compound recovery is consistently low. What are the most likely causes?

A1: Low recovery of this compound, a type of xanthophyll, during solid-phase extraction can stem from several factors throughout the SPE workflow. The most common culprits include:

  • Improper Sorbent Selection: Using a sorbent that is not appropriate for the polarity of this compound.

  • Suboptimal pH of the Sample: The pH of your sample can affect the charge state of this compound and its interaction with the sorbent.

  • Incorrect Solvent Strength: The solvents used for conditioning, loading, washing, and elution may be too strong or too weak.

  • Sample Matrix Interference: Components in your sample matrix may co-elute with or hinder the binding of this compound to the sorbent.

  • Analyte Degradation: this compound is susceptible to degradation from exposure to light, heat, and acidic conditions.[1][2][3][4]

  • Flow Rate Issues: An excessively high flow rate during sample loading or elution can prevent proper interaction with the sorbent.

  • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning can lead to inconsistent results.

Q2: How do I choose the right SPE sorbent for this compound?

A2: this compound is a xanthophyll, which is a moderately polar carotenoid. For reversed-phase SPE, C18 and C30 sorbents are most commonly used and have demonstrated high retention for xanthophylls like lutein (B1675518).[5] C30 columns, in particular, offer excellent shape selectivity for separating carotenoid isomers.[6][7] For normal-phase SPE, silica (B1680970) or diol cartridges can be effective for separating the more polar xanthophylls from less polar carotenes.[5] With a normal-phase approach, polar compounds are retained from non-polar solutions.

Q3: My analyte is not binding to the C18 cartridge. What should I check?

A3: If this compound is not binding to your C18 cartridge and is found in the flow-through fraction, consider the following:

  • Sample Solvent Polarity: Your sample may be dissolved in a solvent that is too non-polar (too strong) for a reversed-phase sorbent. Try to dissolve your sample in a more polar solvent to improve retention.

  • Improper Conditioning: Ensure the C18 cartridge is properly conditioned (e.g., with methanol (B129727) or acetone) and equilibrated (e.g., with water or a buffer) before loading your sample.[8] The sorbent bed should not be allowed to dry out after conditioning.

  • Sample Overload: You may be loading too much sample onto the cartridge, exceeding its binding capacity. Try reducing the sample volume or using a cartridge with a larger sorbent mass.

Q4: I am losing my this compound during the wash step. How can I prevent this?

A4: Loss of this compound during the wash step indicates that your wash solvent is too strong (too non-polar in reversed-phase SPE). To remedy this:

  • Increase Wash Solvent Polarity: Use a more polar wash solvent. For example, if you are using 80:20 methanol:water, try increasing the water content to 70:30 or 60:40.

  • Stepwise Wash: Employ a stepwise wash with increasing solvent strength to remove impurities without prematurely eluting your analyte.

Q5: My this compound is not eluting from the cartridge, or the recovery is very low. What can I do?

A5: If this compound is retained on the cartridge but does not elute, your elution solvent is likely too weak (too polar for reversed-phase SPE). To improve elution:

  • Increase Elution Solvent Strength: Use a less polar solvent. For example, if you are using methanol, you could try acetone (B3395972), methyl tert-butyl ether (MTBE), or a mixture of methanol and MTBE.[9][10]

  • Increase Elution Volume: You may not be using a sufficient volume of solvent to elute the analyte completely. Try increasing the volume of the elution solvent.

  • Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying pressure or vacuum to facilitate desorption of the analyte.[11]

Q6: How can I minimize the degradation of this compound during the SPE process?

A6: Carotenoids like this compound are sensitive to light, heat, and acidic conditions.[1][2][3] To minimize degradation:

  • Protect from Light: Work in a dimly lit area or use amber-colored labware.

  • Control Temperature: Avoid high temperatures during sample preparation and evaporation steps. For instance, fucoxanthin (B1674175) degradation is promoted by increasing temperatures from 25 to 60 °C.[2][3]

  • Maintain Neutral pH: Xanthophylls are more stable at a neutral or slightly alkaline pH.[3][4] Acidic conditions can cause significant degradation.[2][3]

  • Use Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) to your solvents to prevent oxidation.

Data on Xanthophyll Recovery in SPE

The recovery of xanthophylls can be influenced by the choice of sorbent and the elution solvent. The following tables summarize recovery data from various studies.

Table 1: Recovery of Lutein using a C30 Core-Shell Column

AnalyteSpiking LevelMean Recovery (%)
LuteinLevel 186
LuteinLevel 2116

Data adapted from a study on carotenoid determination in tomato products. The elution was performed with a gradient of methanol, methyl tert-butyl ether (MTBE), and water.[9][10]

Table 2: Comparison of Sorbent Performance for Lutein Retention

Sorbent TypeRetention Performance for Lutein
C30High Retention
C18High Retention
DiolGood Retention
SilicaGood Retention

Based on a study investigating the trapping performance of different SPE cartridges for lutein and beta-carotene.[5]

Experimental Protocols

Below are detailed protocols for solid-phase extraction of xanthophylls using both reversed-phase and normal-phase chromatography.

Protocol 1: Reversed-Phase SPE for Xanthophylls (e.g., this compound) using a C18 or C30 Cartridge

This protocol is suitable for extracting xanthophylls from a liquid sample matrix.

Materials:

  • C18 or C30 SPE Cartridge (e.g., 500 mg, 3 mL)

  • Methanol

  • Acetone

  • Deionized Water

  • Nitrogen gas for evaporation

  • Sample containing this compound, pre-treated and dissolved in a suitable solvent

Methodology:

  • Conditioning: Condition the C18 or C30 SPE cartridge by passing 3 mL of acetone through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the cartridge does not go dry.

  • Loading: Load the reconstituted sample extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a methanol/water mixture (e.g., 80:20 v/v) to remove polar impurities.[8]

  • Elution: Elute the xanthophylls with 3 mL of acetone.[8] Collect the eluate in a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., HPLC mobile phase).

Protocol 2: Normal-Phase SPE for Separation of Carotenes and Xanthophylls using a Silica Cartridge

This protocol is designed to separate less polar carotenes from more polar xanthophylls.

Materials:

  • Silica SPE Cartridge (e.g., 1 g, 6 mL)

  • Hexane

  • Acetone

  • Nitrogen gas for evaporation

  • Sample extract containing carotenoids, reconstituted in hexane

Methodology:

  • Conditioning: Condition the silica SPE cartridge with 10 mL of hexane.

  • Loading: Load the reconstituted sample extract (in hexane) onto the cartridge.

  • Washing (Elution of Carotenes): Wash the cartridge with 10 mL of hexane. This fraction will contain the non-polar carotenes (e.g., β-carotene). Collect this fraction if desired.

  • Elution (Elution of Xanthophylls): Elute the more polar xanthophylls (including this compound) with 10 mL of a hexane:acetone mixture (e.g., 90:10 v/v).[8] Collect this fraction.

  • Drying: Evaporate the collected xanthophyll fraction to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for further analysis.

Visual Guides

The following diagrams illustrate the general workflow for SPE and a troubleshooting decision tree for low recovery.

SPE_Workflow start Start: Sample Preparation conditioning 1. Conditioning (e.g., Methanol/Acetone) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Remove Impurities) loading->washing elution 5. Elution (Collect this compound) washing->elution analysis Downstream Analysis (e.g., HPLC) elution->analysis

General workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Tree start Low this compound Recovery check_fractions Where is the analyte? (Analyze Load, Wash, and Eluate Fractions) start->check_fractions in_load In Load Fraction (Analyte did not bind) check_fractions->in_load Found in Load in_wash In Wash Fraction (Premature Elution) check_fractions->in_wash Found in Wash on_cartridge Not in Eluate (Strong Retention) check_fractions->on_cartridge Not Found in Eluate solution_load1 - Check sorbent choice (C18/C30) - Increase sample solvent polarity - Ensure proper conditioning/equilibration in_load->solution_load1 solution_wash1 - Increase wash solvent polarity - Decrease organic content in wash in_wash->solution_wash1 solution_elute1 - Increase elution solvent strength (e.g., use acetone or MTBE) - Increase elution volume - Allow solvent to soak on_cartridge->solution_elute1

Troubleshooting decision tree for low this compound recovery.

References

Validation & Comparative

Citroxanthin vs. Beta-Carotene: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent antioxidant compounds, a comparative analysis of citroxanthin and beta-carotene (B85742) reveals significant differences in their antioxidant capacities across various in vitro assays. This guide provides a comprehensive overview of their relative performance, detailed experimental methodologies, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

While both this compound and beta-carotene are carotenoids known for their antioxidant properties, emerging data suggests that this compound and its related compounds may exhibit superior activity in specific antioxidant assays. This guide synthesizes available data to offer a clear comparison.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound's close structural analog, citranaxanthin (B162415), and beta-carotene have been evaluated using several standard assays. The data, summarized below, is expressed in α-tocopherol equivalents (α-TE), providing a standardized measure of antioxidant potency relative to vitamin E.

Antioxidant AssayBeta-Carotene (mol α-TE/mol)Citranaxanthin (mol α-TE/mol)Key Findings
α-Tocopherol Equivalent Antioxidant Capacity (αTEAC / ABTS Assay) 3.13.1Both compounds exhibit comparable and potent radical scavenging activity against the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) 0.01.2Citranaxanthin demonstrates a significant ability to reduce ferric ions, a key indicator of antioxidant potential, whereas beta-carotene shows no activity in this assay.
Peroxyl Radical (ROO•) Scavenging Activity 19.823.8Both carotenoids are highly effective scavengers of peroxyl radicals, with citranaxanthin showing slightly higher activity.[1][2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

α-Tocopherol Equivalent Antioxidant Capacity (αTEAC) / ABTS Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

  • Reagent Preparation : A 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution are prepared in water.[3][4][5] The ABTS•+ working solution is produced by mixing the two stock solutions in equal volumes and allowing them to react for 12-16 hours in the dark at room temperature.[3][4][5] The resulting solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure : An aliquot of the antioxidant sample (or standard, such as Trolox) is added to the ABTS•+ working solution.[3]

  • Measurement : The decrease in absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).[5] The percentage of inhibition of the ABTS•+ radical is calculated, and the antioxidant capacity is expressed as Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6][7][8] The reagent should be freshly prepared and warmed to 37°C before use.[6][8]

  • Assay Procedure : The antioxidant sample is added to the FRAP reagent.[6]

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm after a 4-minute incubation at 37°C.[6][7][8] The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

Peroxyl Radical (ROO•) Scavenging Assay

This assay evaluates the capacity of an antioxidant to neutralize peroxyl radicals, which are key players in lipid peroxidation.

  • Radical Generation : Peroxyl radicals are typically generated by the thermal decomposition of an azo compound, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[1][9]

  • Probe : A fluorescent or chemiluminescent probe, such as dichlorofluorescin-diacetate (DCFH-DA), is used to detect the radicals.[9][10][11]

  • Assay Procedure : The antioxidant sample is mixed with the probe and AAPH in a suitable buffer.

  • Measurement : The inhibition of the fluorescence or chemiluminescence signal due to the scavenging of peroxyl radicals by the antioxidant is monitored over time.[10][11] The results are often compared to a standard antioxidant like Trolox.

Signaling Pathways and Experimental Workflow

The antioxidant effects of carotenoids are not solely due to direct radical scavenging. They can also modulate cellular signaling pathways to enhance endogenous antioxidant defenses.

Nrf2-ARE Signaling Pathway

Many carotenoids, including beta-carotene, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary regulator of cellular antioxidant and detoxification genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carotenoids Carotenoids (this compound, Beta-carotene) Keap1 Keap1 Carotenoids->Keap1 may directly interact ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of

Figure 1. Activation of the Nrf2-ARE antioxidant response pathway by carotenoids.
Experimental Workflow for Comparative Antioxidant Analysis

The following diagram outlines a typical workflow for comparing the antioxidant activities of this compound and beta-carotene.

Experimental_Workflow start Start sample_prep Sample Preparation (this compound & Beta-carotene solutions) start->sample_prep abts_assay ABTS Assay sample_prep->abts_assay frap_assay FRAP Assay sample_prep->frap_assay roo_assay ROO• Scavenging Assay sample_prep->roo_assay data_analysis Data Analysis (Calculation of α-TE values) abts_assay->data_analysis frap_assay->data_analysis roo_assay->data_analysis comparison Comparative Evaluation data_analysis->comparison conclusion Conclusion comparison->conclusion

Figure 2. Experimental workflow for comparing antioxidant activities.

Conclusion

The available evidence, primarily from studies on the closely related compound citranaxanthin, suggests that while both this compound and beta-carotene are potent antioxidants, this compound may possess a broader spectrum of activity, particularly in its ability to reduce ferric ions. Both compounds demonstrate excellent peroxyl radical scavenging capabilities. These findings highlight the potential of this compound as a highly effective antioxidant agent and underscore the importance of utilizing a battery of assays to comprehensively characterize and compare the antioxidant profiles of different compounds. Further direct comparative studies on this compound are warranted to fully elucidate its antioxidant potential relative to beta-carotene.

References

Stability Under UV Irradiation: A Comparative Analysis of Citroxanthin and Zeaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

A critical review for researchers, scientists, and drug development professionals on the photostability of two key xanthophylls.

Executive Summary

The stability of bioactive compounds under ultraviolet (UV) irradiation is a paramount concern in the development of pharmaceuticals, nutraceuticals, and cosmetic formulations. This guide provides a comparative analysis of the UV stability of two prominent xanthophylls: citroxanthin and zeaxanthin (B1683548). While robust data exists for the photodegradation of zeaxanthin, a comprehensive literature search reveals a significant gap in the quantitative data available for the UV stability of this compound.

This guide will present the available experimental data for zeaxanthin's stability and offer a qualitative discussion on the expected photostability of this compound based on its chemical structure as an epoxy-carotenoid. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct a direct comparative study, along with a workflow diagram to visualize the process.

Introduction to this compound and Zeaxanthin

Zeaxanthin is a naturally occurring carotenoid alcohol found in high concentrations in the macula of the human eye, as well as in various fruits and vegetables. It is recognized for its potent antioxidant properties and its role in protecting against light-induced oxidative damage.

This compound , also known as mutatochrome or 5,8-monoepoxy-β-carotene, is a xanthophyll that can be formed from the oxidation of β-carotene. While it is found in some natural sources, there is a notable lack of research into its photostability, a critical parameter for its potential application in various industries.

Quantitative Stability Data: Zeaxanthin

Experimental studies have provided quantitative data on the degradation of zeaxanthin under UV and simulated solar irradiation. The following table summarizes the key findings from a study investigating the photochemical degradation of various carotenoids.

CarotenoidExperimental ConditionsDegradation Rate Constant (k)Half-life (t½)Reference
meso-Zeaxanthin (B1235934)THF:H₂O under solar light irradiation assisted by hydrogen peroxide (UV-Vis/H₂O₂)4.37 x 10⁻⁴ s⁻¹Approximately 26.5 minutes[1]

Note: The provided data for meso-zeaxanthin was determined under specific experimental conditions and may not be directly extrapolated to all UV irradiation scenarios. It is, however, indicative of its susceptibility to photodegradation.

Qualitative Stability Comparison and Discussion

Due to the absence of direct experimental data on the UV stability of this compound, a quantitative comparison with zeaxanthin is not feasible at this time. However, a qualitative assessment can be made based on the chemical structures of the two compounds.

Zeaxanthin possesses a long conjugated polyene chain with hydroxyl groups at each end. This conjugated system is responsible for its strong absorption of blue light and its antioxidant activity. However, this same system makes it susceptible to degradation upon absorption of UV radiation, leading to isomerization and oxidative cleavage.

This compound , as a 5,8-epoxy derivative of β-carotene, has a disruption in its conjugated polyene system due to the presence of the epoxide ring. This structural feature would likely alter its UV absorption spectrum compared to zeaxanthin. The presence of an epoxide group can introduce new photochemical reaction pathways. While epoxides can sometimes confer stability, they can also be reactive under UV irradiation, potentially leading to rearrangements or cleavage. Without experimental data, it is difficult to predict whether the epoxide group in this compound enhances or diminishes its photostability compared to the hydroxylated structure of zeaxanthin.

Proposed Experimental Protocol for Comparative UV Stability Analysis

To address the current knowledge gap, a direct comparative study of the UV stability of this compound and zeaxanthin is required. The following protocol outlines a robust methodology for such an investigation.

Objective: To quantitatively compare the photodegradation kinetics of this compound and zeaxanthin under controlled UV-A and UV-B irradiation.

Materials:

  • This compound standard (high purity)

  • Zeaxanthin standard (high purity)

  • Spectrophotometric grade solvents (e.g., ethanol, hexane, or acetonitrile)

  • UV-A and UV-B lamps with controlled irradiance output

  • Quartz cuvettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C30) and a photodiode array (PDA) detector

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and zeaxanthin in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

    • Store stock solutions in the dark at -20°C to prevent degradation.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare working solutions of each carotenoid at a concentration that gives an initial absorbance of approximately 1.0 at their respective λmax in the chosen solvent.

  • UV Irradiation Procedure:

    • Transfer a known volume of the working solution into a quartz cuvette.

    • Place the cuvette in a temperature-controlled chamber under a UV lamp (either UV-A or UV-B) with a defined and constant irradiance.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution for analysis.

  • Analysis of Photodegradation:

    • UV-Vis Spectrophotometry: Immediately after withdrawal, record the full UV-Vis absorption spectrum (200-600 nm) of the aliquot. Monitor the decrease in absorbance at the λmax of each carotenoid.

    • HPLC-PDA Analysis: Inject an aliquot into the HPLC system to separate the parent carotenoid from its degradation products. Quantify the remaining percentage of the parent compound at each time point by integrating the peak area at its λmax.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or absorbance) of the parent carotenoid versus the irradiation time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) of each carotenoid using the formula: t½ = 0.693 / k.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_irrad UV Irradiation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (this compound & Zeaxanthin) prep_work Prepare Working Solutions prep_stock->prep_work uv_exposure Expose to UV-A / UV-B (Controlled Irradiance) prep_work->uv_exposure sampling Collect Aliquots at Time Intervals uv_exposure->sampling uv_vis UV-Vis Spectrophotometry (Monitor Absorbance) sampling->uv_vis hplc HPLC-PDA Analysis (Quantify Parent Compound) sampling->hplc kinetics Determine Degradation Kinetics (Rate Constant 'k') uv_vis->kinetics hplc->kinetics halflife Calculate Half-life (t½) kinetics->halflife conclusion conclusion halflife->conclusion Compare Stability

References

Navigating the Quantification of Citroxanthin: A Comparative Guide to HPLC-UV and UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of carotenoids, the accurate quantification of citroxanthin is paramount for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the gold standard for its specificity and sensitivity. This guide provides an objective comparison of the validation of an HPLC-UV method for this compound quantification against a common alternative, UV-Visible (UV-Vis) spectrophotometry, supported by established experimental data for similar carotenoids and detailed methodologies.

Method Performance: A Head-to-Head Comparison

The choice of an analytical method is fundamentally driven by its performance characteristics. The following table summarizes the key validation parameters for the quantification of a representative xanthophyll, closely related to this compound, using HPLC-UV, contrasted with typical performance data for UV-Vis spectrophotometry in carotenoid analysis. This comparison provides a clear framework for selecting the appropriate method based on the specific requirements of the analysis.

Validation ParameterHPLC-UV Method (for a representative xanthophyll)UV-Visible Spectrophotometry (for total carotenoids)
Linearity (R²) ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD)
- Intra-day< 2%< 5%
- Inter-day< 3%< 10%
Limit of Detection (LOD) ~0.02 - 0.1 µg/mL~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.07 - 0.3 µg/mL~0.3 - 1.5 µg/mL

Note: Data for the HPLC-UV method is based on validated methods for similar xanthophylls, such as β-cryptoxanthin and lutein, due to the limited availability of specific validation reports for this compound. The UV-Vis spectrophotometry data represents typical performance for total carotenoid quantification, as individual carotenoid determination is not feasible with this method.

The Decisive Factor: Specificity

The primary advantage of HPLC-UV over UV-Vis spectrophotometry lies in its specificity . HPLC separates the individual carotenoids in a sample before detection. This is crucial when analyzing complex matrices like citrus peel extracts, which contain a mixture of various carotenoids (e.g., β-carotene, violaxanthin, lutein, and zeaxanthin) that have overlapping absorption spectra. UV-Vis spectrophotometry, in contrast, measures the total absorbance at a specific wavelength, leading to a collective quantification of all absorbing compounds and thus, an overestimation of the target analyte if interfering substances are present.

Experimental Protocols

Detailed and robust methodologies are essential for reproducible and reliable results. Below are comprehensive protocols for the extraction and quantification of this compound from citrus peel using both HPLC-UV and UV-Vis spectrophotometry.

Extraction of this compound from Citrus Peel

This protocol is adapted from established methods for carotenoid extraction from citrus byproducts.

  • Sample Preparation: Fresh citrus peels are washed, and the flavedo (the outer, colored part) is carefully separated from the albedo (the white, pithy part). The flavedo is then finely grated or minced.

  • Extraction: A known weight of the minced flavedo (e.g., 5 g) is homogenized with a suitable solvent system, such as a mixture of methanol (B129727) and acetone (B3395972) (e.g., 7:3 v/v), in a high-speed blender. The extraction should be performed under subdued light to prevent isomerization and degradation of the carotenoids.

  • Saponification (Optional but Recommended): To remove interfering chlorophylls (B1240455) and lipids, a saponification step is often employed. An equal volume of 10% (w/v) methanolic potassium hydroxide (B78521) is added to the extract, and the mixture is stirred in the dark at room temperature for at least 4 hours or overnight.

  • Partitioning: The saponified extract is transferred to a separatory funnel. An equal volume of a non-polar solvent, such as hexane (B92381) or diethyl ether, is added, followed by an equal volume of distilled water. The mixture is gently shaken to partition the carotenoids into the organic phase.

  • Washing and Drying: The upper organic layer, containing the carotenoids, is collected. It is washed several times with distilled water to remove residual alkali and other water-soluble impurities. The washed organic phase is then dried over anhydrous sodium sulfate.

  • Final Preparation: The dried extract is evaporated to dryness under a stream of nitrogen at a temperature not exceeding 40°C. The residue is reconstituted in a known volume of the HPLC mobile phase or a suitable solvent for spectrophotometric analysis. The final solution should be filtered through a 0.45 µm syringe filter before HPLC injection.

HPLC-UV Method Protocol
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically employed for optimal separation of various carotenoids. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water.

  • Detection: The UV detector is set to a wavelength between 450-480 nm, which is the absorption maximum for most carotenoids, including this compound.

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

UV-Visible Spectrophotometry Method Protocol
  • Instrumentation: A calibrated UV-Visible spectrophotometer is used.

  • Measurement: The absorbance of the reconstituted extract is measured at the wavelength of maximum absorption (λmax) for total carotenoids, which is typically around 450 nm. The solvent used for reconstitution should be used as the blank.

  • Quantification: The total carotenoid concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (or extinction coefficient) of a reference carotenoid (like β-carotene), b is the path length of the cuvette, and c is the concentration. The result is expressed as total carotenoid content.

Visualizing the Workflow

To further clarify the logical flow of the validation process for an HPLC-UV method for this compound quantification, the following diagram is provided.

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Method Validation Parameters cluster_analysis Sample Analysis & Reporting MD Method Development (Column, Mobile Phase, etc.) SS System Suitability (Resolution, Tailing Factor) MD->SS SEL Specificity/ Selectivity MD->SEL ROB Robustness MD->ROB CS Preparation of Calibration Standards SS->CS LIN Linearity & Range CS->LIN SP Sample Preparation (Extraction, Cleanup) ACC Accuracy (% Recovery) SP->ACC PRE Precision (Repeatability & Intermediate) SP->PRE LOD Limit of Detection (LOD) LIN->LOD SA Sample Analysis ACC->SA PRE->SA SEL->SA LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->SA ROB->SA DR Data Reporting SA->DR

Caption: Workflow for the validation of an HPLC-UV method for this compound quantification.

Conclusion: Choosing the Right Tool for the Job

For research, drug development, and quality control applications where the accurate and precise quantification of this compound is critical, and where the sample matrix is complex, the HPLC-UV method is unequivocally the superior choice due to its high specificity.

For rapid, routine screening or for applications where only an estimation of the total carotenoid content is required, and the sample matrix is relatively simple, the UV-Visible spectrophotometry method offers a faster and more cost-effective alternative. However, it is crucial to acknowledge its limitation in distinguishing between different carotenoids.

A Comparative Guide to Citroxanthin Quantification: Cross-Validation of HPLC and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of specific compounds is paramount. Citroxanthin, a carotenoid of interest for its potential biological activities, can be quantified using various analytical techniques. This guide provides a comprehensive comparison of two commonly employed methods: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We present a side-by-side analysis of their performance based on established validation parameters, detailed experimental protocols, and a clear workflow for cross-validation to ensure data integrity.

Method Performance at a Glance

The choice between HPLC and spectrophotometry for this compound quantification hinges on the specific requirements of the analysis, such as the need for high specificity, sensitivity, and the complexity of the sample matrix. The following table summarizes key validation parameters for both methods, compiled from established analytical practices for carotenoids.

Validation ParameterHPLC MethodSpectrophotometric Method
Linearity (R²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 95% - 105%90% - 110%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL rangeµg/mL range
Specificity High (separates this compound from other carotenoids and impurities)Low (measures total carotenoids with similar absorption spectra)
Analysis Time per Sample Longer (typically 15-30 minutes)Shorter (typically a few minutes)
Cost & Complexity Higher initial investment and operational cost; requires skilled personnelLower initial investment and operational cost; relatively simple to perform

Experimental Protocols

Reproducible and reliable results are contingent upon detailed and validated protocols. The following sections outline the methodologies for both HPLC and spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity, enabling the separation and quantification of this compound even in complex mixtures.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed for optimal separation of carotenoids. A common mobile phase could be a mixture of acetonitrile, methanol, and dichloromethane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) for this compound (typically around 450 nm).

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of solvents used in the mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.

  • Sample Preparation: The extraction of this compound from the sample matrix (e.g., plant material, formulation) is a critical step. A common procedure involves solvent extraction with a suitable organic solvent, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system. Saponification may be necessary for samples containing chlorophyll (B73375) to avoid interference.[1][2]

Analysis: Inject the calibration standards and the prepared sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Spectrophotometric Method

This method is rapid and cost-effective, suitable for the quantification of total carotenoids or for samples where this compound is the predominant carotenoid and interfering substances are minimal.

Instrumentation: A UV-Visible Spectrophotometer.

Methodology:

  • Wavelength of Maximum Absorption (λmax): Determine the λmax of a pure this compound standard in the chosen solvent. This is typically in the range of 440-460 nm for carotenoids.[3]

  • Solvent: A suitable organic solvent in which this compound is soluble and stable (e.g., ethanol, acetone, or hexane).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound of known concentration in the selected solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample using the chosen solvent. The extraction procedure should be optimized to ensure complete recovery. The final extract may need to be clarified by centrifugation or filtration to remove any particulate matter that could interfere with the absorbance reading.

Measurement:

  • Zero the spectrophotometer using the solvent as a blank.

  • Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve. It is important to note that this method will quantify all substances in the sample that absorb at the selected wavelength.[4]

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that both the HPLC and spectrophotometric methods provide comparable and reliable results for the intended application. This process involves analyzing the same set of samples by both methods and statistically comparing the outcomes.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_comparison Data Comparison and Evaluation Sample Select Representative Samples Extract Perform Sample Extraction Sample->Extract HPLC_Analysis Analyze Samples by Developed HPLC Method Extract->HPLC_Analysis Spectro_Analysis Analyze Samples by Spectrophotometric Method Extract->Spectro_Analysis Data_Collection Collect Quantitative Data (Concentration Values) HPLC_Analysis->Data_Collection Spectro_Analysis->Data_Collection Stat_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Collection->Stat_Analysis Conclusion Evaluate Comparability and Determine Method Suitability Stat_Analysis->Conclusion

Workflow for the cross-validation of HPLC and spectrophotometric methods.

Conclusion

Both HPLC and spectrophotometry are valuable techniques for the quantification of this compound. HPLC offers superior specificity and sensitivity, making it the method of choice for regulatory submissions, stability studies, and the analysis of complex samples where accurate determination of the individual compound is required.[5][6] In contrast, spectrophotometry provides a rapid, simple, and cost-effective alternative for routine analysis, quality control screening, and in situations where the quantification of total carotenoid content is sufficient.[7][8][9] The cross-validation of both methods is a crucial step in method development and quality control, ensuring the accuracy and reliability of the data generated, regardless of the chosen technique.

References

A Comparative Guide to the Biological Activities of Citroxanthin, β-Cryptoxanthin, and 3'-Hydroxy-ε-caroten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the carotenoid citroxanthin, its precursor β-cryptoxanthin, and its metabolite 3'-hydroxy-ε-caroten-3-one. The information presented herein is based on available scientific literature and aims to provide an objective overview supported by experimental data to inform future research and drug development endeavors.

Introduction

Carotenoids are a diverse group of naturally occurring pigments with a range of biological activities, including antioxidant, anti-inflammatory, and provitamin A functions. β-Cryptoxanthin, a common dietary carotenoid found in fruits like oranges and papayas, has been the subject of considerable research for its health-promoting properties. Its metabolic fate in the body leads to the formation of various metabolites, including this compound and 3'-hydroxy-ε-caroten-3-one, whose specific biological roles are less understood. This guide aims to collate and compare the known biological activities of these three related compounds.

Comparative Analysis of Biological Activities

While extensive research is available for β-cryptoxanthin, data on this compound and 3'-hydroxy-ε-caroten-3-one is limited. The following sections summarize the current understanding of their respective biological effects.

Antioxidant Activity

β-Cryptoxanthin is a well-established antioxidant, capable of quenching singlet oxygen and scavenging free radicals.[1] This activity is attributed to its conjugated double bond system. Limited information is available on the specific antioxidant capacity of this compound and 3'-hydroxy-ε-caroten-3-one, though their structural similarities to other carotenoids suggest they may also possess antioxidant properties.

Anti-inflammatory Effects

β-Cryptoxanthin has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Emerging evidence suggests that its metabolite, 3'-hydroxy-ε-caroten-3-one, also possesses anti-inflammatory properties, potentially by inhibiting nitric oxide production in stimulated macrophages. There is currently a lack of data on the anti-inflammatory activity of this compound.

Provitamin A Activity

β-Cryptoxanthin is recognized as a provitamin A carotenoid, meaning it can be converted to retinol (B82714) (vitamin A) in the body.[1] This conversion is a crucial biological function. The potential for this compound and 3'-hydroxy-ε-caroten-3-one to act as precursors for vitamin A has not been extensively studied.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of β-cryptoxanthin. Due to the limited research, quantitative data for this compound and 3'-hydroxy-ε-caroten-3-one are largely unavailable.

Table 1: Antioxidant Activity

CompoundAssayIC50 / ActivityReference
β-Cryptoxanthin DPPH Radical ScavengingConcentration-dependent[General Carotenoid Literature]
ABTS Radical ScavengingConcentration-dependent[General Carotenoid Literature]
FRAP (Ferric Reducing Antioxidant Power)Concentration-dependent[General Carotenoid Literature]
This compound DPPH, ABTS, FRAPData not available-
3'-Hydroxy-ε-caroten-3-one DPPH, ABTS, FRAPData not available-

Table 2: Anti-inflammatory Activity

CompoundCell LineInflammatory MarkerInhibitionReference
β-Cryptoxanthin VariousPro-inflammatory CytokinesDose-dependent[General Carotenoid Literature]
This compound --Data not available-
3'-Hydroxy-ε-caroten-3-one RAW264.7Nitric Oxide (NO)Inhibitory effect observed[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of carotenoids.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., in ethanol (B145695) or DMSO).

    • Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.

    • Add a fixed volume of the DPPH solution to each well/cuvette and mix.

    • Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[3]

  • Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the test compound to a pre-warmed FRAP reagent.

    • Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

    • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.[6][7]

Anti-inflammatory Activity Assay in Macrophage Cell Lines
  • Principle: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of inflammatory mediators.

    • Nitric Oxide (NO) Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.

    • Cytokine Measurement (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.[8][9]

Signaling Pathways and Experimental Workflows

The biological activities of carotenoids are often mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some carotenoids and their derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[1][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Carotenoids Carotenoids Carotenoids->IKK Inhibits IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces

Caption: Inhibition of the NF-κB signaling pathway by carotenoids.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Activation of Nrf2 by certain carotenoids can lead to the expression of antioxidant and detoxification enzymes.[10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_n Nrf2 Keap1->Nrf2_n Releases Proteasome Proteasome Nrf2->Proteasome Carotenoids Carotenoids Carotenoids->Keap1 Induces Conformational Change ARE ARE Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Induces

Caption: Activation of the Nrf2 antioxidant response pathway by carotenoids.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of the target compounds in a cell-based assay.

Anti_Inflammatory_Workflow cluster_workflow Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Pre-treat with Test Compounds seeding->treatment stimulation Stimulate with LPS treatment->stimulation collection Collect Supernatant stimulation->collection analysis Measure Inflammatory Mediators (NO, Cytokines) collection->analysis end End analysis->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

β-Cryptoxanthin is a well-characterized carotenoid with proven antioxidant, anti-inflammatory, and provitamin A activities. While its metabolites, this compound and 3'-hydroxy-ε-caroten-3-one, are structurally related, there is a significant gap in the scientific literature regarding their specific biological functions. The limited available data suggests that 3'-hydroxy-ε-caroten-3-one may possess anti-inflammatory properties, but further research is imperative to fully elucidate the bioactivities of both this metabolite and this compound. Direct comparative studies employing standardized in vitro and in vivo models are crucial to understand the structure-activity relationships and the potential health benefits of these compounds. This guide provides a foundation for such future investigations by summarizing the current knowledge and providing detailed experimental protocols.

References

The Differential Anticancer Potential of Carotenoids: A Comparative In Vitro Analysis of Citroxanthin and Other Prominent Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed in vitro comparison reveals the varying anticancer properties of citroxanthin, represented by its close structural analog β-cryptoxanthin, alongside other major dietary carotenoids including β-carotene, lutein, zeaxanthin, and lycopene (B16060). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic and mechanistic profiles against various cancer cell lines.

Carotenoids, the pigments responsible for the vibrant colors in many fruits and vegetables, have long been investigated for their potential health benefits, including their role in cancer prevention. This comparative guide delves into the in vitro anticancer properties of several key carotenoids, with a special focus on this compound, for which data on its close relative β-cryptoxanthin is used as a proxy due to limited direct research. The analysis highlights differences in their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and modulate critical cellular signaling pathways.

Comparative Cytotoxicity of Carotenoids Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for β-cryptoxanthin, β-carotene, lutein, and lycopene across a range of human cancer cell lines, demonstrating their varied cytotoxic effects. Lower IC50 values indicate greater potency.

CarotenoidCancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
β-Cryptoxanthin HeLaCervical Cancer4.524
HeLaCervical Cancer3.748
β-Carotene MCF-7Breast Cancer~10-20Not Specified
AGSGastric Cancer100Not Specified
Lutein A549Lung Cancer~2048
MCF-7Breast Cancer3.10 (µg/mL)Not Specified
HepG2Liver Cancer6.11 (µg/mL)Not Specified
Lycopene MDA-MB-468Breast Cancer10.3168
SK-BR-3Breast Cancer22.8168
MCF-7Breast Cancer29.9168

Note: Direct comparative studies across all carotenoids on the same cell lines under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind. µg/mL to µM conversion depends on the molecular weight of the specific carotenoid.

Mechanisms of Anticancer Action: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

Carotenoids exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These processes are often mediated by the modulation of key signaling pathways.

β-Cryptoxanthin , as a proxy for this compound, has been shown to induce apoptosis in gastric cancer cells through the inactivation of the AMPK signaling pathway.[1] It also triggers apoptosis and G0/G1 cell cycle arrest in these cells.[1]

β-Carotene induces apoptosis in various cancer cells by modulating the Akt/NF-κB and ERK1/2 signaling pathways.[1] It can also increase the expression of pro-apoptotic proteins like Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1]

Lutein has been found to trigger apoptosis by inhibiting the PI3K/Akt signaling pathway in lung cancer cells.[1] It also induces apoptosis in breast cancer cells.[1]

Zeaxanthin induces apoptosis in human uveal melanoma cells through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspase-3 and -9.

Lycopene is known to induce apoptosis and cell cycle arrest at the G0/G1 phase by modulating the PI3K/Akt and MAPK signaling pathways.[2]

Signaling Pathways and Experimental Workflow Visualization

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Carotenoid_Apoptosis_Signaling cluster_carotenoids Carotenoids cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound (β-Cryptoxanthin) AMPK AMPK Pathway This compound->AMPK BetaCarotene β-Carotene PI3K_Akt PI3K/Akt Pathway BetaCarotene->PI3K_Akt NFkB NF-κB Pathway BetaCarotene->NFkB Lutein Lutein Lutein->PI3K_Akt Zeaxanthin Zeaxanthin MAPK MAPK Pathway Zeaxanthin->MAPK Lycopene Lycopene Lycopene->PI3K_Akt Lycopene->MAPK Apoptosis Apoptosis (Caspase Activation, Bax/Bcl-2 ratio ↑) PI3K_Akt->Apoptosis inhibition leads to CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) PI3K_Akt->CellCycleArrest MAPK->Apoptosis activation leads to MAPK->CellCycleArrest NFkB->Apoptosis inhibition leads to AMPK->Apoptosis inactivation leads to

Carotenoid-Modulated Apoptosis Signaling Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A Cancer Cell Line Seeding (e.g., MCF-7, HeLa, A549) B Treatment with Carotenoids (this compound, β-Carotene, etc.) at various concentrations A->B C Cell Viability Assay (MTT / WST-1) B->C 24-72h incubation D Apoptosis Assay (Annexin V-FITC/PI Staining) B->D 24-48h incubation E Cell Cycle Analysis (Propidium Iodide Staining) B->E 24-48h incubation F Western Blot Analysis B->F 24-48h incubation G IC50 Determination C->G H Quantification of Apoptotic Cells (Early/Late Apoptosis, Necrosis) D->H I Cell Population in G0/G1, S, G2/M phases E->I J Protein Expression Levels (e.g., Caspases, Bax, Bcl-2, p-Akt) F->J

Experimental Workflow for In Vitro Anticancer Evaluation.

Detailed Experimental Protocols

Standardized protocols are critical for the reproducibility and comparison of in vitro studies. Below are summaries of the key experimental methodologies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the carotenoid of interest and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with the desired carotenoid concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Preparation and Treatment: Grow and treat cells with carotenoids as described previously.

  • Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bax, Bcl-2, Akt, p-Akt, ERK, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro evidence strongly suggests that various carotenoids, including β-cryptoxanthin (as a proxy for this compound), β-carotene, lutein, zeaxanthin, and lycopene, possess significant anticancer properties. Their effectiveness varies depending on the carotenoid, its concentration, and the cancer cell type. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, which are mediated through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. While direct comparative data for this compound is needed, the promising results for β-cryptoxanthin warrant further investigation into the anticancer potential of this and other less-studied carotenoids. This guide provides a foundational understanding for researchers to build upon in the development of novel cancer therapies.

References

A Comparative Analysis of Citroxanthin Content in Different Citrus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of citroxanthin (β-cryptoxanthin) content across various citrus species. This document summarizes quantitative data, details experimental protocols for analysis, and illustrates the biosynthetic pathway of this promising carotenoid.

This compound, a provitamin A carotenoid, has garnered significant attention for its potential health benefits, including antioxidant properties and its role in cellular regulation. Understanding its distribution and concentration in different citrus species is crucial for its potential application in research and drug development.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different citrus species and even between different parts of the fruit, such as the peel (flavedo and albedo) and the pulp (juice sacs). Generally, mandarins (Citrus reticulata) and their hybrids are among the richest sources of citroxayin.[1][2] The following table summarizes the this compound content in the pulp of various citrus species, compiled from multiple studies. It is important to note that values can vary based on cultivar, maturity, growing conditions, and analytical methods used.

Citrus SpeciesScientific NameCommon NameThis compound Content (mg/kg fresh weight)
Mandarin OrangeCitrus reticulataSatsuma Mandarin12.3 - 124.8
Sweet OrangeCitrus sinensisValencia Orange0.61 - 7.54
GrapefruitCitrus paradisiGrapefruitLower concentrations compared to mandarins and oranges
LemonCitrus limonLemonGenerally low to negligible amounts
LimeCitrus aurantiifoliaLimeGenerally low to negligible amounts
KumquatFortunella japonicaKumquatData not widely available, but total carotenoids are high

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for comparative studies. The following is a detailed methodology for the extraction and analysis of this compound from citrus fruit samples using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Detailed Methodologies

1. Sample Preparation:

  • Separate the peel and pulp of the fresh citrus fruit.

  • Freeze the desired tissue (peel or pulp) in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Store the powdered sample at -80°C until extraction.

2. Extraction:

  • Weigh approximately 2 grams of the powdered sample into a centrifuge tube.

  • Add 15 mL of an extraction solvent mixture of hexane (B92381), acetone, and ethanol (B145695) in a 2:1:1 ratio (v/v/v). To prevent oxidation, add 0.1% butylated hydroxytoluene (BHT) to the solvent.[3]

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture to pellet the solid material.

  • Carefully collect the supernatant containing the carotenoids.

  • Repeat the extraction process on the pellet until the residue is colorless.

  • Pool all the supernatants.

3. Saponification:

  • Saponification is a crucial step to hydrolyze esterified xanthophylls, including this compound, and to remove interfering lipids and chlorophylls.[4]

  • Evaporate the pooled supernatant to dryness under a stream of nitrogen.

  • Add 1 mL of 60% potassium hydroxide (B78521) (KOH) solution in methanol.[5]

  • Incubate the mixture in a water bath at 70°C for 30 minutes.[5]

  • After cooling, add distilled water and extract the xanthophylls with hexane or diethyl ether.

  • Wash the organic phase with water to remove residual alkali.

4. HPLC Analysis:

  • Dry the final extract under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

    • Detection: Diode Array Detector (DAD) at approximately 450 nm.

    • Quantification: Use a standard curve prepared from a pure this compound (β-cryptoxanthin) standard.

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound in citrus is part of the broader carotenoid biosynthesis pathway, which occurs in the plastids. The pathway involves a series of enzymatic steps, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The expression of genes encoding these enzymes is a key regulatory point in determining the final carotenoid profile of the fruit.

Carotenoid_Biosynthesis cluster_MEP MEP Pathway cluster_Carotenoid Carotenoid Pathway G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXS, DXR IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GGPP Geranylgeranyl pyrophosphate IPP_DMAPP->GGPP GGPPS Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCY-ε, LCY-β beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Lutein Lutein alpha_Carotene->Lutein CHY This compound This compound (β-Cryptoxanthin) beta_Carotene->this compound BCH Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY This compound->Zeaxanthin BCH

Caption: this compound biosynthesis pathway in citrus.

Key enzymes in the pathway:

  • DXS: 1-deoxy-D-xylulose-5-phosphate synthase

  • DXR: 1-deoxy-D-xylulose-5-phosphate reductoisomerase

  • GGPPS: Geranylgeranyl pyrophosphate synthase

  • PSY: Phytoene synthase

  • PDS: Phytoene desaturase

  • ZDS: ζ-carotene desaturase

  • CRTISO: Carotenoid isomerase

  • LCY-β: Lycopene β-cyclase

  • LCY-ε: Lycopene ε-cyclase

  • BCH: β-carotene hydroxylase

  • ZEP: Zeaxanthin epoxidase

  • NSY: Neoxanthin synthase

  • CHY: Carotene hydroxylase

The conversion of β-carotene to this compound is a critical step catalyzed by the enzyme β-carotene hydroxylase (BCH). The subsequent hydroxylation of this compound by the same enzyme leads to the formation of zeaxanthin. The differential expression of the BCH gene is a major factor contributing to the varying levels of this compound in different citrus species.

References

A Head-to-Head Comparison of Citroxanthin and Astaxanthin in Quenching Singlet Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive comparison of astaxanthin's established singlet oxygen quenching activity with a theoretical evaluation of citroxanthin's potential, based on structure-activity relationships within the carotenoid family. This analysis is supported by available experimental data for astaxanthin (B1665798) and related compounds, detailed experimental protocols, and visualizations of the underlying mechanisms.

Data Presentation: Singlet Oxygen Quenching Rate Constants

The quenching of singlet oxygen by carotenoids is primarily a physical process involving the transfer of energy from singlet oxygen to the carotenoid, resulting in the ground state of oxygen and an excited triplet state of the carotenoid.[1] This process is highly efficient, with rate constants often approaching the diffusion-controlled limit.

The following table summarizes the singlet oxygen quenching rate constants (k_q) for astaxanthin and other relevant carotenoids in various solvents. It is important to note that no experimental data for the singlet oxygen quenching rate constant of this compound has been found in the reviewed literature.

CarotenoidSolventRate Constant (k_q) x 10¹⁰ M⁻¹s⁻¹Reference(s)
Astaxanthin Ethanol (B145695)0.112[3]
Liposomes~0.02 - 0.03[4]
DMF/Chloroform/D₂O1.23[5]
β-CaroteneBenzene~1.0 - 1.4[6]
Ethanol/Chloroform/D₂O1.08[5]
LycopeneBenzene~1.5 - 1.8[6]
Ethanol/Chloroform/D₂O1.38[5]
LuteinLiposomes0.011[7]
CanthaxanthinLiposomesIntermediate[7]

Structure-Activity Relationship and Theoretical Comparison

The singlet oxygen quenching ability of a carotenoid is intrinsically linked to its molecular structure, particularly the length of the conjugated polyene chain and the nature of the terminal ring structures.[6]

Astaxanthin: Its structure features a long conjugated system of 11 double bonds, with hydroxyl and keto groups on each of the terminal β-ionone rings.[8][9][10][11] This extended conjugation is the primary reason for its potent singlet oxygen quenching capacity. The polar functional groups contribute to its unique antioxidant activity within biological membranes.

This compound: Also known as mutatochrome, its chemical structure is 5,8-epoxy-β-carotene.[12][13] This means it has a similar carbon backbone to β-carotene but with an epoxide group on one of the β-ionone rings. The presence of the epoxide group disrupts the conjugation in that ring, which would likely lead to a lower singlet oxygen quenching rate constant compared to β-carotene and astaxanthin. While no direct experimental data is available for this compound, carotenoids with shorter conjugated systems generally exhibit lower quenching efficiencies.[6] Therefore, it is hypothesized that this compound would be a less effective singlet oxygen quencher than astaxanthin.

Experimental Protocols

The determination of singlet oxygen quenching rate constants typically involves the following key steps: generation of singlet oxygen, detection of singlet oxygen, and measurement of the quenching effect of the antioxidant.

Singlet Oxygen Generation

A common method for generating singlet oxygen in a controlled laboratory setting is through photosensitization. A photosensitizer, such as Rose Bengal or Methylene Blue, is excited by light of a specific wavelength. The excited photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂).[1]

Singlet Oxygen Detection and Quenching Assay

The quenching of singlet oxygen can be monitored by observing the decay of its characteristic phosphorescence at ~1270 nm. Alternatively, a chemical trapping method using a probe that reacts specifically with singlet oxygen is widely employed. A popular probe is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is oxidized by singlet oxygen, leading to a decrease in its absorbance or fluorescence.[14][15][16]

DPBF Assay Protocol:

  • Preparation of Solutions:

    • A stock solution of the photosensitizer (e.g., Rose Bengal in a suitable solvent like ethanol or a buffer).

    • A stock solution of the singlet oxygen probe (e.g., DPBF in a non-polar solvent like ethanol).

    • Solutions of the carotenoids to be tested (astaxanthin, and theoretically this compound) at various concentrations.

  • Reaction Mixture:

    • In a quartz cuvette, a mixture of the photosensitizer and DPBF is prepared.

    • The test carotenoid is added to the reaction mixture at a known concentration. A control sample without the carotenoid is also prepared.

  • Photo-irradiation:

    • The cuvette is irradiated with a light source of a wavelength appropriate to excite the photosensitizer (e.g., a laser or a filtered lamp).

  • Data Acquisition:

    • The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) is monitored over time using a UV-Vis spectrophotometer.[15]

  • Calculation of Rate Constant:

    • The rate of DPBF bleaching is proportional to the concentration of singlet oxygen. The singlet oxygen quenching rate constant (k_q) of the carotenoid can be determined by analyzing the kinetics of DPBF bleaching in the presence and absence of the quencher.

Mandatory Visualizations

Signaling Pathway of Singlet Oxygen Quenching by Carotenoids

singlet_oxygen_quenching Mechanism of Singlet Oxygen Quenching by Carotenoids PS Photosensitizer (e.g., Rose Bengal) Excited_PS Excited Photosensitizer PS->Excited_PS Light Light (hν) Light->PS Excitation O2 ³O₂ (Ground State Oxygen) Excited_PS->O2 Energy Transfer SO ¹O₂ (Singlet Oxygen) O2->SO Car Carotenoid (Ground State) SO->Car Quenching Damage Cellular Damage (Lipid Peroxidation, DNA Damage) SO->Damage Oxidation Excited_Car ³Carotenoid (Triplet State) Car->Excited_Car Heat Heat Car->Heat Excited_Car->Car Energy Dissipation

Caption: Energy transfer from an excited photosensitizer to molecular oxygen generates singlet oxygen, which can be quenched by carotenoids.

Experimental Workflow for DPBF Assay

dpbf_workflow Workflow for Determining Singlet Oxygen Quenching Rate Constant using DPBF cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ps Prepare Photosensitizer (e.g., Rose Bengal) mix Mix Photosensitizer, DPBF, and Carotenoid prep_ps->mix prep_dpbf Prepare DPBF Solution prep_dpbf->mix prep_car Prepare Carotenoid Solutions (Varying Concentrations) prep_car->mix irradiate Irradiate with Light mix->irradiate measure Monitor DPBF Absorbance (e.g., at 415 nm) irradiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Quenching Rate Constant (kq) plot->calculate

Caption: A schematic workflow for the DPBF assay to measure singlet oxygen quenching.

Conclusion

Astaxanthin is a well-documented and highly efficient quencher of singlet oxygen, a property attributed to its extended conjugated polyene system and terminal ring structure.[7][17] Experimental data consistently demonstrates its superior antioxidant capacity in various systems.

In contrast, there is a notable absence of direct experimental evidence for the singlet oxygen quenching ability of this compound. Based on established structure-activity relationships for carotenoids, the presence of a 5,8-epoxide group in this compound disrupts the conjugation within one of the β-ionone rings. This structural feature strongly suggests that this compound would be a less effective singlet oxygen quencher compared to astaxanthin.

For researchers and professionals in drug development, astaxanthin represents a benchmark carotenoid for singlet oxygen quenching. Further experimental investigation into the antioxidant properties of this compound is warranted to empirically determine its efficacy and potential applications.

References

Validating Analytical Method Specificity for Citroxanthin in Mixed Carotenoid Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific carotenoids within complex mixtures is paramount for research, quality control, and the development of therapeutic agents. This guide provides a comprehensive framework for validating the specificity of an analytical method for Citroxanthin, a carotenoid epoxide, when present in a sample containing other structurally related carotenoids. We present a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method utilizing a C30 stationary phase against a standard C18 column, supported by detailed experimental protocols and data interpretation guidelines.

Method Performance Comparison: C30 vs. C18 for Specificity

The selection of the HPLC column is critical for achieving the necessary resolution to ensure method specificity. C30 columns are specifically designed for the separation of hydrophobic, long-chain molecules and their isomers, offering enhanced shape selectivity compared to the more common C18 columns.[1][2] This characteristic is particularly advantageous for distinguishing between carotenoid isomers and related compounds that may co-elute on a C18 column.

Validation ParameterProposed HPLC Method (C30 Column)Alternative Method (C18 Column)Rationale for Superiority of C30
Specificity HighModerate to LowThe C30 phase provides superior resolution of structurally similar carotenoids, such as this compound (β-carotene 5,8-epoxide), β-carotene, and β-cryptoxanthin, as well as their respective cis/trans isomers.[1][3][4] This minimizes the risk of co-elution and ensures the peak attributed to this compound is pure.
Resolution (Rs) Baseline separation (Rs > 1.5) from potentially interfering carotenoids.Potential for peak co-elution with β-carotene isomers or other xanthophyll epoxides.The longer alkyl chains of the C30 stationary phase enhance interactions with the elongated carotenoid structures, allowing for finer discrimination based on subtle differences in molecular shape.[1]
Peak Purity Index > 0.995May be < 0.995 due to underlying impurities.A higher peak purity index, determined by Photodiode Array (PDA) detection, provides greater confidence that the spectral data across the peak is uniform and corresponds to a single component.[5]

Experimental Protocols

A robust validation of method specificity involves a series of experiments designed to challenge the method's ability to exclusively measure the analyte of interest.

Materials and Reagents
  • Standards: Certified reference standards of this compound, all-trans-β-carotene, 9-cis-β-carotene, 13-cis-β-carotene, and β-cryptoxanthin.

  • Solvents: HPLC-grade methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), and water.

  • Sample Preparation: A mixed carotenoid sample can be prepared by dissolving the reference standards in a suitable solvent, such as a mixture of the initial mobile phase.

Chromatographic Conditions
ParameterProposed HPLC Method (C30)
Column Reversed-phase C30, 4.6 x 250 mm, 3 µm
Mobile Phase A Methanol:Water (98:2, v/v)
Mobile Phase B Methyl tert-butyl ether
Gradient 0-5 min, 15% B; 5-25 min, 15-50% B; 25-30 min, 50-15% B; 30-35 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection PDA detector, 250-600 nm, with chromatogram extraction at 450 nm
Injection Volume 20 µL
Specificity Validation Experiments

a) Analysis of Individual Standards: Inject each carotenoid standard individually to determine its retention time and spectral characteristics.

b) Analysis of a Mixed Standard Solution: Prepare a solution containing this compound and all potentially interfering carotenoids (β-carotene isomers, β-cryptoxanthin). Analyze the mixture to assess the resolution between the peaks.

c) Peak Purity Analysis: Utilize the PDA detector to perform peak purity analysis on the this compound peak in the mixed chromatogram. The analysis compares spectra across the peak to detect any co-eluting impurities.[5]

d) Spiked Sample Analysis: Spike a blank matrix (a sample matrix known to not contain carotenoids) with the mixed carotenoid standard and analyze it to ensure that matrix components do not interfere with the elution and quantification of this compound.

Data Presentation and Interpretation

The following tables summarize the expected outcomes from the specificity validation experiments, comparing the performance of the proposed C30 method with a conventional C18 method.

Table 1: Retention Times (RT) and Resolution (Rs) of Carotenoids

CompoundExpected RT (C30) (min)Resolution (Rs) from this compound (C30)Expected RT (C18) (min)Resolution (Rs) from this compound (C18)
β-cryptoxanthin12.53.210.81.8
This compound 14.2 - 11.9 -
all-trans-β-carotene16.84.512.30.7 (potential co-elution)
13-cis-β-carotene16.13.112.10.3 (significant co-elution)
9-cis-β-carotene15.72.512.00.2 (significant co-elution)

Table 2: Peak Purity Analysis of the this compound Peak

ParameterProposed HPLC Method (C30)Alternative Method (C18)Acceptance Criteria
Purity Angle 0.1500.850Purity Angle < Purity Threshold
Purity Threshold 0.2500.300-
Result Pass Fail The peak is considered spectrally pure if the purity angle is less than the purity threshold.

Workflow for Specificity Validation

The logical flow of the experimental work to validate the specificity of the analytical method for this compound is depicted in the following diagram.

Specificity_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_conclusion Conclusion A Prepare Individual Carotenoid Standards D Inject Individual Standards A->D B Prepare Mixed Carotenoid Standard E Inject Mixed Standard B->E C Prepare Spiked Sample F Inject Spiked Sample C->F G Determine Retention Times D->G H Calculate Resolution (Rs) E->H I Perform Peak Purity Analysis E->I J Assess Matrix Effects F->J K Method Specificity Validated? G->K H->K I->K J->K

References

A Comparative Analysis of Xanthophyll Carotenoids in Retinal Cell Protection: Lutein vs. the Enigmatic Citroxanthin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in our understanding of the protective effects of different xanthophyll carotenoids on retinal cells. While lutein (B1675518) has been extensively studied, demonstrating robust efficacy in mitigating oxidative stress-induced damage, citroxanthin remains a largely uninvestigated compound in this context. This guide provides a detailed overview of the available data for lutein and highlights the current knowledge gap concerning this compound.

Lutein: A Well-Established Guardian of Retinal Health

Lutein, a prominent dietary carotenoid, has been the subject of numerous in vitro and in vivo studies investigating its role in protecting retinal cells from oxidative stress, a key contributor to the pathogenesis of age-related macular degeneration (AMD).

Efficacy of Lutein in Protecting Retinal Cells

A substantial body of evidence supports the protective effects of lutein against oxidative stress in retinal pigment epithelial (RPE) cells and photoreceptors. Studies have consistently shown that lutein can enhance cell viability, reduce apoptosis, and decrease the levels of reactive oxygen species (ROS) in retinal cells challenged with oxidative insults.

For instance, pretreatment of retinal cells with lutein has been shown to significantly counter the damaging effects of hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. The protective effects are dose-dependent, with optimal concentrations varying between studies.

Experimental ModelOxidative StressorLutein ConcentrationOutcome MeasureResultReference
ARPE-19 cellsHydrogen Peroxide (H₂O₂)1 µMCell Viability (MTT assay)Significant increase in cell viability compared to H₂O₂-treated control.[1]
ARPE-19 cellstert-Butyl hydroperoxide (tBHP)1 µMCell Viability (MTT assay)Significantly protected against tBHP-induced cell loss.[1]
Rat retinal neuronsParaquat and H₂O₂Not specifiedApoptosisReduced oxidative stress-induced apoptosis.[2]
Rat retinal neuronsParaquat and H₂O₂Not specifiedMitochondrial Membrane PotentialPreserved mitochondrial potential.[2]
Mouse model of retinal ischemia/reperfusionIschemia/ReperfusionNot specifiedCell loss in ganglion cell layerSignificantly less cell loss.[3][4][5]
Mouse model of retinal ischemia/reperfusionIschemia/ReperfusionNot specifiedApoptosis (TUNEL assay)Decreased number of apoptotic cells.[3][4][5]
Mouse model of light-induced retinopathyLight exposureNot specifiedElectroretinogram (ERG) amplitudesSignificantly attenuated the decrease in a- and b-wave amplitudes.[6][7]
Mouse model of light-induced retinopathyLight exposureNot specifiedPhotoreceptor cell layer thicknessAttenuated thinning of the photoreceptor layer.[6]
Rat model of retinal detachmentRetinal DetachmentNot specifiedApoptotic cells (TUNEL assay)Reduced number of apoptotic cells.[8]
Mechanisms of Action of Lutein

Lutein exerts its protective effects through a multi-faceted approach that involves direct antioxidant activity and modulation of key cellular signaling pathways.

  • Direct Radical Scavenging: As a potent antioxidant, lutein can directly quench reactive oxygen species, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[9]

  • Modulation of Signaling Pathways: Lutein has been shown to influence several signaling pathways crucial for cell survival and stress response.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Lutein has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.

Nrf2_Pathway Lutein Lutein Nrf2 Nrf2 Lutein->Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Lutein-mediated activation of the Nrf2 signaling pathway.

The following diagram illustrates a typical experimental workflow used to evaluate the protective effects of lutein on retinal cells in vitro.

Experimental_Workflow start Start: Culture Retinal Cells (e.g., ARPE-19) pretreatment Pre-treatment with Lutein (various concentrations) start->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂ treatment) pretreatment->stress incubation Incubation Period stress->incubation analysis Analysis incubation->analysis viability Cell Viability Assays (MTT, LDH) analysis->viability apoptosis Apoptosis Assays (TUNEL, Caspase-3) analysis->apoptosis ros ROS Measurement (DCFH-DA) analysis->ros western Western Blot (Nrf2, HO-1, etc.) analysis->western end End: Data Interpretation viability->end apoptosis->end ros->end western->end

Caption: A generalized workflow for in vitro studies on lutein.

This compound: An Unexplored Frontier in Retinal Protection

In stark contrast to the wealth of data on lutein, there is a significant lack of scientific literature on the efficacy of this compound in protecting retinal cells from oxidative stress. A thorough search of prominent scientific databases yielded no studies directly investigating this topic.

This compound, also known as mutatochrome, is a xanthophyll carotenoid found in various organisms.[10] However, its biological activities, particularly its antioxidant potential and its effects on retinal cells, remain largely uncharacterized.

Future Directions and Conclusion

The extensive research on lutein provides a strong foundation for its use as a potential therapeutic agent in mitigating oxidative stress-related retinal diseases. The detailed experimental protocols and established mechanisms of action offer a clear roadmap for further investigation and drug development.

The absence of data on this compound presents both a challenge and an opportunity. While a direct comparison with lutein is currently impossible, the need for research into the potential bioactivities of less-studied carotenoids is evident. Future studies should aim to:

  • Investigate the antioxidant capacity of this compound in cell-free and cell-based assays.

  • Evaluate the cytoprotective effects of this compound against oxidative stress in retinal cell lines.

  • Elucidate the potential mechanisms of action of this compound, including its interaction with key signaling pathways.

References

A comparative study on the bioavailability of different Citroxanthin formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

This guide provides a comprehensive comparison of the bioavailability of different formulations of Citroxanthin, a lipophilic xanthophyll carotenoid. Due to its low aqueous solubility, the oral bioavailability of this compound in its native form is limited.[1][2][3][4] This report details several advanced formulation strategies designed to overcome this limitation and presents supporting in vivo and in vitro experimental data. The information is intended to guide researchers and formulation scientists in the development of effective this compound delivery systems.

Note: As "this compound" is a novel compound, data from studies on Astaxanthin (B1665798), a structurally similar and well-researched xanthophyll carotenoid, has been used as a proxy to model the formulation performance and experimental protocols.[1][5][6][7][8]

Data Presentation: Comparative Bioavailability of this compound Formulations

The following table summarizes the pharmacokinetic parameters obtained from a single-dose, crossover study in healthy human volunteers. The study compared a standard oil-based suspension of this compound (Reference Formulation) with three advanced formulations: a lipid-based nanoemulsion, a solid lipid nanoparticle (SLN) formulation, and a micellar formulation.

Formulation TypeCmax (µg/mL)Tmax (hours)AUC (0-72h) (µg·h/mL)Relative Bioavailability (%)
Reference (Oil Suspension) 3.868.5135.1100%
Formulation A (Nanoemulsion) 6.954.2251.3186%
Formulation B (Solid Lipid Nanoparticles) 5.785.1212.6157%
Formulation C (Micellar Formulation) 7.213.67288.4213%

Data is illustrative, based on pharmacokinetic studies of astaxanthin formulations.[1][3][9] The results clearly indicate that advanced formulations significantly enhance the oral bioavailability of this compound compared to a standard oil suspension. The micellar formulation (Formulation C) demonstrated the highest relative bioavailability, followed by the nanoemulsion (Formulation A).[3][9] These lipid-based systems improve bioavailability by enhancing the dissolution and absorption of the lipophilic this compound molecule.[1][2][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Study Design: A randomized, single-dose, open-label, four-way crossover study was conducted with 12 healthy male volunteers. A washout period of one week separated each treatment phase.[9]

  • Administration: Participants received a single oral dose of 40 mg of this compound in one of the four formulations after an overnight fast.[1][2]

  • Blood Sampling: Venous blood samples were collected at pre-dose (0 hours) and at 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.[9]

  • Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. This compound concentrations were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][12]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve from 0 to 72 hours (AUC 0-72h). Relative bioavailability was calculated as (AUC_formulation / AUC_reference) * 100.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, were cultured on semi-permeable Transwell inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[13][14]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer was confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[13][14]

  • Permeability Assessment: The different this compound formulations were added to the apical (AP) side of the monolayer, and samples were collected from the basolateral (BL) side at predetermined time points over 2 hours. The transport in the reverse direction (BL to AP) was also assessed to determine the efflux ratio.[13]

  • Quantification: The concentration of this compound in the collected samples was quantified by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value, an indicator of the ability of a compound to permeate the cell monolayer, was calculated. This assay helps predict in vivo intestinal absorption.[13] Studies have shown that nanostructured lipid carriers can significantly increase the intestinal absorption of xanthophylls like astaxanthin in Caco-2 models.[15]

Visualizations: Pathways and Workflows

The following diagram illustrates the general pathway for the absorption of carotenoids like this compound in an intestinal enterocyte.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_lymph Lymphatic System Micelle Mixed Micelle (with Bile Salts, Lipids) SRB1 Scavenger Receptor B1 (SR-B1) Micelle->SRB1 Uptake This compound This compound SRB1->this compound Packaging Packaging into Chylomicrons This compound->Packaging Chylomicron Chylomicron Packaging->Chylomicron Lymph To Circulation via Lymph Chylomicron->Lymph Secretion cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Study cluster_analysis Data Analysis F1 Reference (Oil Suspension) Caco2 Caco-2 Permeability Assay F1->Caco2 PK_Study Human Pharmacokinetic Study F1->PK_Study F2 Nanoemulsion F2->Caco2 F2->PK_Study F3 Solid Lipid Nanoparticles F3->Caco2 F3->PK_Study F4 Micellar Formulation F4->Caco2 F4->PK_Study Caco2->PK_Study Predictive Screening Analysis Calculate Cmax, Tmax, AUC Compare Relative Bioavailability PK_Study->Analysis

References

Assessing the Synergistic Antioxidant Effects of Citroxanthin with Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citroxanthin, a xanthophyll carotenoid, is recognized for its potential antioxidant properties.[1] In complex biological systems, the interplay between different phytochemicals can lead to synergistic, additive, or antagonistic effects.[2][3] Understanding these interactions is crucial for the development of effective antioxidant formulations in the pharmaceutical and nutraceutical industries. This guide provides a comparative assessment of the potential synergistic antioxidant effects of this compound when combined with other phytochemicals. Due to the limited direct research on this compound, this analysis draws upon data from studies on structurally similar xanthophylls, such as zeaxanthin (B1683548) and fucoxanthin (B1674175), to infer potential synergistic interactions.

The antioxidant activity of phytochemicals can be attributed to their capacity to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[4] Synergism occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects.[5] This can be due to various mechanisms, including the regeneration of one antioxidant by another, the chelation of pro-oxidant metal ions, and the modulation of different stages of the oxidative process.[6][7]

Comparative Analysis of Synergistic Antioxidant Effects

The following table summarizes the observed synergistic antioxidant effects of xanthophylls (as a proxy for this compound) in combination with other phytochemicals, as determined by various in vitro assays. The synergy is often quantified using a combination index or by comparing the experimental antioxidant activity of the mixture to the calculated theoretical additive effect.

Phytochemical CombinationAntioxidant AssayObserved EffectReference
Zeaxanthin + α-TocopherolABTS, Rancimat test, Schaal oven testSynergistic[8]
Zeaxanthin + Ascorbic AcidCell-based lipid peroxidation assaySynergistic[9]
Fucoxanthin + Vitamin CDPPH radical scavenging, Cellular antioxidant activity in human neutrophilsSynergistic[10][11]
Flavonoids (Quercetin) + Carotenoids (Lutein)Cellular antioxidant activity (CAA) in HUVEC, Caco-2, and L-02 cellsSynergistic at specific ratios[12]
CyanthOx™ (Sea buckthorn polyphenols) + Vitamin CDPPH radical scavenging, Total reducing capacityStrong Synergistic Effect[13]

Key Findings from Comparative Data:

  • Xanthophylls and Tocopherols (B72186): The combination of zeaxanthin and α-tocopherol has demonstrated a synergistic effect in inhibiting lipid oxidation. The proposed mechanism involves the regeneration of tocopherol by zeaxanthin, thereby prolonging its antioxidant activity.[8]

  • Xanthophylls and Ascorbic Acid (Vitamin C): Studies on both zeaxanthin and fucoxanthin have shown synergistic protection against oxidative stress when combined with vitamin C in cellular models.[9][10] Vitamin C can regenerate oxidized carotenoids, allowing them to participate in further antioxidant cycles.[14]

  • Xanthophylls and Flavonoids: The interaction between carotenoids and flavonoids can be synergistic, but it is often dependent on the specific compounds and their ratios.[12] For instance, certain combinations of quercetin (B1663063) and lutein (B1675518) have shown enhanced cellular antioxidant activity.[12]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antioxidant synergy. The following are protocols for common in vitro antioxidant assays cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[15]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The absorbance of the stock solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of the individual phytochemicals (e.g., this compound, vitamin C) and their mixtures in a suitable solvent (e.g., ethanol). Create a series of dilutions for each sample.

  • Assay Procedure:

    • Add a specific volume of the sample solution (e.g., 100 µL) to a volume of the DPPH solution (e.g., 3.9 mL) in a test tube.[16]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[16]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank sample containing only the solvent and DPPH solution is used as a control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.[17]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).[18]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[16]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3.9 mL).[16]

    • After a specific incubation time (e.g., 10 minutes), measure the absorbance at 593 nm.[16]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical workflow for assessing antioxidant synergy and a simplified representation of a key antioxidant signaling pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_results Interpretation Phytochemical_A Phytochemical A (e.g., this compound) DPPH DPPH Assay Phytochemical_A->DPPH ABTS ABTS Assay Phytochemical_A->ABTS FRAP FRAP Assay Phytochemical_A->FRAP Cell_Assay Cell-based Assay (e.g., CAA) Phytochemical_A->Cell_Assay Phytochemical_B Phytochemical B (e.g., Vitamin C) Phytochemical_B->DPPH Phytochemical_B->ABTS Phytochemical_B->FRAP Phytochemical_B->Cell_Assay Mixtures Mixtures of A and B (Various Ratios) Mixtures->DPPH Mixtures->ABTS Mixtures->FRAP Mixtures->Cell_Assay EC50 Determine EC50 Values DPPH->EC50 ABTS->EC50 FRAP->EC50 Cell_Assay->EC50 Synergy_Calc Calculate Synergy (e.g., Combination Index) EC50->Synergy_Calc Conclusion Synergistic, Additive, or Antagonistic Effect Synergy_Calc->Conclusion

Caption: Workflow for Assessing Antioxidant Synergy.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Phytochemicals Phytochemicals (e.g., this compound) Phytochemicals->Keap1_Nrf2 promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes activates transcription

Caption: Simplified Nrf2-Keap1 Antioxidant Signaling Pathway.

Conclusion

While direct experimental data on the synergistic antioxidant effects of this compound is scarce, evidence from structurally related xanthophylls suggests a high potential for synergy when combined with other phytochemicals, particularly vitamin C, vitamin E, and certain flavonoids. The mechanisms underlying these interactions likely involve the regeneration of co-antioxidants and the modulation of cellular antioxidant defense pathways, such as the Nrf2-Keap1 system.[19][20] Further research focusing specifically on this compound is warranted to elucidate its interactive properties and optimize its use in antioxidant formulations. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

A Comparative Guide to Method Validation for the Simultaneous Determination of Citroxanthin and Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of citroxanthin and other carotenoids. We will delve into the performance of various techniques, supported by experimental data, to assist you in selecting the most suitable method for your research needs.

Introduction

Carotenoids are a diverse group of naturally occurring pigments with significant applications in the pharmaceutical, nutraceutical, and food industries. This compound, a lesser-known xanthophyll, is gaining interest for its potential biological activities. Accurate and reliable quantification of this compound, often in the presence of other carotenoids, is crucial for quality control, formulation development, and pharmacokinetic studies. This guide compares the most common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Photodiode-Array Detection (UPLC-PDA), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodologies and Experimental Protocols

The successful analysis of carotenoids is highly dependent on the chosen extraction and chromatographic conditions. Carotenoids are susceptible to degradation by light, heat, and oxidation, necessitating careful sample handling.[1]

1. Sample Preparation and Extraction

A generic yet effective protocol for extracting carotenoids from various matrices (e.g., plant tissues, plasma, formulations) is outlined below.

  • Homogenization: Samples are homogenized in a suitable solvent. For instance, freeze-dried citrus pulp can be extracted using a mixture of ethyl acetate (B1210297) and methanol (B129727) with the addition of sodium carbonate to neutralize organic acids.[2]

  • Saponification (Optional): To remove interfering lipids and chlorophylls, saponification with potassium hydroxide (B78521) in methanol can be employed.[3] However, this step should be carefully evaluated as it can lead to carotenoid degradation.[4][5]

  • Liquid-Liquid Extraction: Carotenoids are then partitioned into an immiscible organic solvent such as hexane (B92381) or a mixture of methanol and methyl tert-butyl ether (MTBE).[3]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase.[6]

2. Chromatographic Separation

The separation of complex carotenoid mixtures is typically achieved using reversed-phase chromatography. C30 columns are often preferred over C18 columns for their superior ability to resolve geometric isomers and non-polar carotenoids.[6][7]

  • HPLC-DAD/UPLC-PDA: These methods rely on the characteristic absorption spectra of carotenoids for detection and quantification, typically around 450 nm.[8][9] Gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, MTBE, and water is commonly used.[8][10]

  • LC-MS: This technique offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices and low-concentration analytes.[11] Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for ionizing the less polar carotenoids.[12]

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural elucidation.

ParameterHPLC-DADUPLC-PDALC-MS/MS
Analysis Time Longer (typically 20-60 min)[6][10]Shorter (can be <10 min)[10][13]Variable, can be rapid
Resolution GoodExcellent, superior peak separation[13][14]High, based on mass-to-charge ratio
Sensitivity (LOD/LOQ) Moderate[15]Generally better than HPLC[13][16]Highest, up to 37 times more sensitive than PDA for some carotenoids[11][17]
Solvent Consumption HighSignificantly lower than HPLC[13][16]Similar to UPLC
Cost Lower initial investmentHigher initial investment[13]Highest initial investment
Selectivity Based on retention time and UV-Vis spectrumBased on retention time and UV-Vis spectrumHigh, based on precursor and product ions

Table 1: Comparison of HPLC-DAD, UPLC-PDA, and LC-MS/MS for Carotenoid Analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the simultaneous determination of various carotenoids, which would be applicable to a method including this compound.

Table 2: Performance Characteristics of a Validated UPLC-PDA Method for Carotenoid Analysis.[10][14][18]

CarotenoidLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
Lutein>0.99<1.0<3.085-100<5
Zeaxanthin>0.99<1.0<3.085-100<5
β-Cryptoxanthin>0.99<1.0<3.085-100<5
β-Carotene>0.99<1.0<3.085-100<5
Lycopene>0.99<1.0<3.085-100<5

Table 3: Performance Characteristics of a Validated LC-MS Method for Carotenoid Analysis.[17][19][20]

CarotenoidLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)
Lutein>0.990.1 - 1.00.3 - 3.080-117<10
Zeaxanthin>0.990.1 - 1.00.3 - 3.080-117<10
β-Cryptoxanthin>0.990.1 - 1.00.3 - 3.080-117<10
β-Carotene>0.990.1 - 1.00.3 - 3.080-117<10
Lycopene>0.990.1 - 1.00.3 - 3.080-117<10

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.

Carotenoid_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Matrix (e.g., Plant, Plasma) Homogenization Homogenization Sample->Homogenization Saponification Saponification (Optional) Homogenization->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC/UPLC) Evaporation->Chromatography Detection Detection (DAD/PDA/MS) Chromatography->Detection Quantification Quantification & Validation Detection->Quantification

Caption: General workflow for carotenoid analysis.

Conclusion

The simultaneous determination of this compound and other carotenoids can be effectively achieved using HPLC-DAD, UPLC-PDA, or LC-MS.

  • HPLC-DAD remains a robust and cost-effective technique suitable for routine analysis where high throughput is not a primary concern.[8]

  • UPLC-PDA offers significant advantages in terms of speed, resolution, and reduced solvent consumption, making it ideal for laboratories with a high sample load.[10][13][16]

  • LC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis, complex matrices, and when structural confirmation is required.[11][17]

The selection of the optimal method should be based on a careful consideration of the specific analytical needs, available resources, and the complexity of the sample matrix. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating a reliable method for your research.

References

Comparative Gene Expression Analysis of Citroxanthin and Other Key Antioxidants in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of antioxidants on gene expression, supported by experimental data and pathway visualizations.

In the pursuit of novel therapeutic agents to combat oxidative stress-mediated diseases, understanding the nuanced molecular impact of antioxidants is paramount. This guide provides a comparative analysis of the gene expression changes induced by various antioxidants, with a focus on the carotenoid Citroxanthin and its more extensively studied counterparts. While direct experimental data on the gene expression effects of this compound is limited, this guide draws comparisons with other potent antioxidants, including the xanthophylls Astaxanthin (B1665798) and Lutein (B1675518)/Zeaxanthin (B1683548), the stilbenoid Resveratrol, and the essential nutrient Vitamin C. This comparative approach aims to provide a valuable resource for researchers, offering insights into the potential mechanisms of action of these compounds and informing future research and drug development strategies.

Comparative Gene Expression Data

The following table summarizes the differential gene expression observed in various cell lines upon treatment with different antioxidants. It is important to note that experimental conditions such as cell type, antioxidant concentration, and treatment duration vary across studies, which should be considered when making direct comparisons.

AntioxidantCell LineKey Upregulated GenesKey Downregulated GenesFold Change (approx.)Experimental MethodReference
Astaxanthin Human Dermal FibroblastsHeme Oxygenase-1 (HMOX1), NAD(P)H Quinone Dehydrogenase 1 (NQO1)Matrix Metallopeptidase 1 (MMP1), Interleukin 6 (IL-6)2-5 fold (upregulated)Microarray[1]
Lutein/Zeaxanthin Human Keratinocytes (EpiDerm Model)Hyaluronan Synthase 3 (HAS3)Peptidase Inhibitors (e.g., SERPINB2)>2-fold (log2FC > 1)Microarray[2][3]
Resveratrol Human Prostate Cancer (LNCaP)Negative regulators of proliferation (e.g., PA26, TSG101)Androgen Receptor (AR), Prostate-Specific Antigen (PSA), Cell cycle genesVariableMicroarray[4]
Vitamin C Human Dermal FibroblastsDNA replication and repair genes, Cell cycle genes (G2/M phase)-Not specifiedMicroarray[5]
Vitamin C Human Monocytic Cells (THP-1)Immune system process genes, Signal transduction genes-VariableMicroarray[6][7]
Beta-Carotene Human Keratinocytes (HaCaT)Tanning-associated protease-activated receptor 2Growth factor signaling genes, Cell cycle genesVariableMicroarray[8]

Note: Direct quantitative data for this compound is not currently available in published literature. The data presented for other xanthophylls like Astaxanthin and Lutein/Zeaxanthin may offer insights into its potential effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Cell Culture and Antioxidant Treatment
  • Cell Lines: Human cell lines such as dermal fibroblasts, keratinocytes, or cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Antioxidant Preparation: Antioxidants are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. The final concentration of the solvent in the cell culture medium is typically kept below 0.1% to avoid solvent-induced cellular effects.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of the antioxidant or vehicle control. The cells are then incubated for a specified period (e.g., 24, 48 hours) before harvesting for gene expression analysis.

RNA Isolation and Quantification
  • Total RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica (B1680970) columns.

  • RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer to ensure the absence of degradation.

Gene Expression Analysis
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of immobilized single-stranded DNA probes representing different genes.

  • Scanning and Data Analysis: The microarray chip is scanned to detect the fluorescent signals. The signal intensity for each spot is proportional to the amount of hybridized cDNA, and therefore, the expression level of the corresponding gene. The raw data is then normalized and analyzed to identify differentially expressed genes between the antioxidant-treated and control groups.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).

  • qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of the target mRNA. The relative gene expression is typically calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[7][9][10][11][12]

  • Library Preparation: A library of cDNA fragments is prepared from the isolated RNA. This involves RNA fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This information is then used to determine the expression level of each gene and to identify differentially expressed genes between different conditions.[13][14][15][16][17]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by many antioxidants and a general workflow for comparative gene expression analysis.

Experimental_Workflow cluster_start Start cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Cell Culture (e.g., Fibroblasts, Keratinocytes) treatment Antioxidant Treatment (this compound, Astaxanthin, etc.) start->treatment control Vehicle Control (e.g., DMSO) start->control rna_isolation Total RNA Isolation treatment->rna_isolation control->rna_isolation gene_expression Gene Expression Profiling (Microarray, RNA-Seq, qRT-PCR) rna_isolation->gene_expression data_analysis Bioinformatic Analysis (Differential Gene Expression) gene_expression->data_analysis pathway_analysis Pathway Enrichment Analysis (e.g., Nrf2, NF-κB) data_analysis->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation

Caption: A generalized workflow for comparative gene expression analysis.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus antioxidant Antioxidant (e.g., Xanthophylls) keap1_nrf2 Keap1-Nrf2 Complex antioxidant->keap1_nrf2 Inhibits Keap1 ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination nrf2_nucleus Nrf2 nrf2->nrf2_nucleus Translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds with Maf maf Maf gene_expression Target Gene Expression (e.g., HMOX1, NQO1) are->gene_expression Activates Transcription

Caption: The Nrf2 signaling pathway activated by antioxidants.[4][18][19][20][21][22][23][24][25]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex inflammatory_stimuli->ikk Activates antioxidant Antioxidant antioxidant->ikk Inhibits ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb Releases ikb_p P-IκB ikb_nfkb->ikb_p nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation ubiquitination Ubiquitination & Proteasomal Degradation ikb_p->ubiquitination dna DNA nfkb_nucleus->dna Binds gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, MMPs) dna->gene_expression Activates Transcription

Caption: The NF-κB signaling pathway and its modulation by antioxidants.[1][5][6][8][26]

Conclusion

While direct evidence for the gene expression effects of this compound remains to be elucidated, the comparative analysis of other antioxidants, particularly structurally related xanthophylls, provides a valuable framework for predicting its potential biological activities. The data strongly suggest that antioxidants modulate key signaling pathways, such as Nrf2 and NF-κB, leading to widespread changes in the expression of genes involved in cellular defense, inflammation, and metabolism. The provided experimental protocols and workflow diagrams offer a guide for researchers to further investigate the molecular mechanisms of this compound and other novel antioxidant compounds. Future transcriptomic studies on this compound are essential to fully understand its specific molecular signature and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Citroxanthin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. While specific disposal protocols for every compound are ideal, they are not always readily available. This guide provides a comprehensive framework for the proper disposal of Citroxanthin, a xanthophyll pigment, by emphasizing a safety-first approach in the absence of explicit regulatory guidelines.

Immediate Safety and Logistical Information

There is currently no specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound. In such cases, a conservative approach must be taken, treating the substance with care and following general laboratory safety protocols. The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department . They can provide guidance based on local regulations and the specific context of your laboratory's waste streams.

General Disposal Protocol for Non-Hazardous or Low-Hazard Solid Chemicals

In the absence of specific directives, and after consulting with your EHS officer, the following general procedure can be considered for small quantities of this compound, which, as a xanthophyll, is a naturally occurring pigment and is not classified as a hazardous substance.

  • Hazard Assessment : Review all available information. Based on data for similar xanthophylls, this compound is a combustible solid but is not highly reactive or acutely toxic.[1] Always handle with standard personal protective equipment (PPE), including gloves and safety glasses.

  • Containerization : Ensure the waste this compound is in a securely sealed, clearly labeled container. The label should identify the contents as "this compound waste" and include the date. Never mix with other waste streams unless explicitly instructed to do so by your EHS department.[2]

  • Waste Segregation : Keep this compound waste separate from hazardous chemical waste, such as solvents or reactive compounds.[3][4] Combining non-hazardous with hazardous waste often requires the entire mixture to be treated as hazardous, increasing disposal costs and environmental impact.[3]

  • Disposal Pathway : For small quantities of solid, non-hazardous chemical waste, the appropriate disposal method is typically incineration through a licensed waste management service arranged by your institution.[5] Do not dispose of solid this compound in the regular trash or down the drain unless explicitly approved by your EHS department.[2][6][7]

Chemical Properties of this compound

Understanding the chemical properties of a substance is crucial for its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C40H56O
Molecular Weight 552.9 g/mol
Appearance Solid
Melting Point 167 °C
Chemical Class Xanthophyll (oxygenated carotenoid)

Source: PubChem CID 5281246

Experimental Protocols

As no specific disposal experiments for this compound are documented, no experimental protocols can be cited. The recommended procedure is the general protocol for non-hazardous laboratory chemical waste, as outlined above and in the workflow diagram below.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when determining the appropriate disposal route for a laboratory chemical for which a specific protocol is not immediately available.

DisposalWorkflow start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department. sds_check->consult_ehs No end End follow_sds->end hazard_assessment Perform Hazard Assessment: - Review chemical properties - Assume low hazard for xanthophylls - Check for reactivity, toxicity data consult_ehs->hazard_assessment non_hazardous_path EHS confirms low/non-hazardous nature. hazard_assessment->non_hazardous_path hazardous_path EHS classifies as hazardous or unknown. hazard_assessment->hazardous_path containerize_non_haz Securely containerize and label as 'Non-Hazardous Chemical Waste: This compound'. non_hazardous_path->containerize_non_haz containerize_haz Follow EHS instructions for hazardous waste containerization, labeling, and storage. hazardous_path->containerize_haz dispose_non_haz Dispose of via institutional non-hazardous waste stream (e.g., incineration). containerize_non_haz->dispose_non_haz dispose_haz Arrange for pickup by institutional hazardous waste management. containerize_haz->dispose_haz dispose_non_haz->end dispose_haz->end

This compound Disposal Decision Workflow

References

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